3-Phenylthioindole
Description
Properties
CAS No. |
54491-43-9 |
|---|---|
Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C14H11NS/c1-2-6-11(7-3-1)16-14-10-15-13-9-5-4-8-12(13)14/h1-10,15H |
InChI Key |
VHEGBLPHXSCODD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Phenylthioindole: Structure, Properties, and Applications
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, both natural and synthetic.[1] Its remarkable versatility and ability to interact with numerous biological targets have made it a privileged structure in drug discovery.[2] Among the diverse class of indole derivatives, 3-phenylthioindole has emerged as a compound of significant interest, primarily due to its potent biological activities. This guide provides a comprehensive technical overview of 3-phenylthioindole, from its fundamental chemical structure and properties to its synthesis and applications in modern drug development, with a particular focus on its role as a modulator of tubulin polymerization.
Chemical Structure and Properties
3-Phenylthioindole is a heterocyclic aromatic compound characterized by a phenyl group attached to the C3 position of an indole ring via a sulfur atom. This unique structural arrangement confers specific physicochemical properties that are crucial for its biological activity.
The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring. The presence of the nitrogen atom in the pyrrole ring and the delocalized π-electron system are key to the indole's chemical reactivity and its ability to form various non-covalent interactions with biological macromolecules. The phenylthio substituent at the C3 position, the most nucleophilic carbon in the indole ring, significantly influences the molecule's electronic and steric properties.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physicochemical and spectroscopic properties is fundamental for its identification, characterization, and application in research and development. The following table summarizes the key data for 3-phenylthioindole.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NS | [3] |
| Molecular Weight | 225.31 g/mol | [3] |
| Melting Point | 131–132 °C | [3] |
| Appearance | Brick red solid | [3] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 8.40 (brs, 1H), 7.63 (d, J = 7.9 Hz, 1H), 7.49 (d, J = 2.1 Hz, 1H), 7.45 (d, J = 8.2 Hz, 1H), 7.28 (t, J = 7.6 Hz, 1H), 7.20 – 7.16 (m, 3H), 7.13 – 7.11 (m, 2H), 7.07 (t, J = 7.2 Hz, 1H) | [3] |
| ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | 139.20, 136.47, 130.63, 129.08, 128.67, 125.85, 124.76, 123.03, 120.89, 119.65, 111.54, 102.87 | [3] |
| High-Resolution Mass Spectrometry (HRMS) | calc. for [M+H]⁺ C₁₄H₁₁NS: 226.0685, found: 226.0685 | [3] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3434 (N-H stretch), 3025 (aromatic C-H stretch), 1601, 1493, 1452 (aromatic C=C stretch), 701 (C-S stretch) | [4] |
Synthesis of 3-Phenylthioindole
The synthesis of 3-phenylthioindole is typically achieved through the electrophilic sulfenylation of indole at the C3 position. This method takes advantage of the high nucleophilicity of this position on the indole ring. A common and efficient protocol involves the reaction of indole with diphenyl disulfide in the presence of a suitable base.
Experimental Protocol: Synthesis via Electrophilic Sulfenylation
This protocol outlines a reliable method for the synthesis of 3-phenylthioindole, adapted from established procedures for the C3-chalcogenylation of indoles.[3]
Materials:
-
Indole
-
Diphenyl disulfide
-
Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 5 mL glass tube equipped with a magnetic stir bar, add indole (0.2 mmol, 1.0 equiv), diphenyl disulfide (0.22 mmol, 1.1 equiv), and potassium tert-butoxide (0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add 2 mL of dimethylformamide (DMF) to the reaction tube.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 12 hours.
-
Workup: Upon completion, quench the reaction by adding water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash twice with a small amount of water. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product, 3-phenylthioindole.[3]
Causality Behind Experimental Choices:
-
Indole as the Nucleophile: The indole ring is electron-rich, with the C3 position being the most nucleophilic, making it susceptible to attack by electrophiles.
-
Diphenyl Disulfide as the Electrophile Source: The disulfide bond in diphenyl disulfide can be cleaved to generate an electrophilic sulfur species.
-
Potassium tert-butoxide (t-BuOK) as the Base: The strong, non-nucleophilic base deprotonates the N-H of the indole, increasing its nucleophilicity and facilitating the reaction.
-
DMF as the Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the ionic reaction mechanism.
-
Purification by Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.
Applications in Drug Development
The indole nucleus is a prevalent scaffold in numerous approved drugs and clinical candidates.[5] 3-Phenylthioindole and its derivatives have garnered significant attention in medicinal chemistry, particularly for their potent anticancer properties.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism through which 3-phenylthioindole derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. They are in a constant state of dynamic instability, undergoing rapid polymerization and depolymerization.
Arylthioindoles, including 3-phenylthioindole derivatives, have been shown to bind to the colchicine binding site on β-tubulin.[6] This binding event disrupts the normal dynamics of microtubule assembly, leading to a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.[6] The potency of these compounds can be modulated by substitutions on both the indole ring and the phenylthio moiety. For instance, the presence of a 3,4,5-trimethoxyphenylthio group has been shown to significantly enhance the inhibitory activity against both tubulin polymerization and cancer cell growth.
Other Potential Therapeutic Applications
While the primary focus has been on anticancer activity, the broader class of substituted indoles has demonstrated a wide range of biological activities, suggesting that 3-phenylthioindole derivatives could have other therapeutic applications. For instance, various indole derivatives have been investigated for their potential as:
-
Antitubercular agents: Some 3-phenyl-1H-indoles have shown activity against Mycobacterium tuberculosis.[5][7]
-
Anti-inflammatory agents: The indole scaffold is present in nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[8]
-
Antiviral and antimicrobial agents: The diverse chemical space of indole derivatives has led to the discovery of compounds with activity against various viruses and bacteria.[5]
Conclusion
3-Phenylthioindole is a synthetically accessible and biologically active molecule with a promising future in drug discovery and development. Its well-defined chemical structure and properties, coupled with a clear mechanism of action as a tubulin polymerization inhibitor, make it an attractive scaffold for the design of novel anticancer agents. Further research into the structure-activity relationships of its derivatives and exploration of other potential therapeutic applications will undoubtedly continue to expand the medicinal chemistry landscape of this versatile indole derivative.
References
-
Etchart, R. J., Rambo, R. S., Abbadi, B. L., Sperotto, N., Neves, C. E. V., Silva, F. F., Dornelles, M., Duarte, L., Macchi, F. S., Perelló, M. A., Lourega, R. V., Bizarro, C. V., & Basso, L. A. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5195. [Link]
-
Vaishya, V., Singhal, R., Mehra, M. K., & Pilania, M. (Year). One pot synthesis of 3‐(phenylthio)methyl/benzyl indoles. ResearchGate. [Link]
- (No authors listed). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction.
-
(No authors listed). Mechanism of electrochemical sulfenylation of indole. ResearchGate. [Link]
- Yu, Y., Zhou, Y., Song, Z., & Liang, G. (2018). An Efficient t-BuOK Promoted C3-Chalcogenylation of Indoles with Dichalcogenides.
-
(No authors listed). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Publishing. [Link]
- Kumar, S. M., Kumar, D. S., Yadav, R., Pandey, S. P., & Gupta, S. K. (2011). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. International Journal of Research in Pharmaceutical Sciences, 2(3), 473-478.
- (No authors listed). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC Publishing.
-
Gomaa, M. S., Mohamed, M. S., & El-Malah, A. A. (2016). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of enzyme inhibition and medicinal chemistry, 31(2), 318–324. [Link]
-
Etchart, R. J., Rambo, R. S., Abbadi, B. L., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. ResearchGate. [Link]
-
Riosa, E. A. M., Gomes, C. M. B., Silvério, G. L., Luz, E. Q., Ali, S., D'Oca, C. da R. M., Albach, B., Campos, R. B., & Rampon, D. S. (2023). Silver-catalyzed direct selanylation of indoles: synthesis and mechanistic insights. New Journal of Chemistry, 47(2), 796-804. [Link]
-
Wang, W., Wang, Y., Wang, Z., & Li, Z. (2020). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. RSC Advances, 10(49), 29331-29335. [Link]
-
(No authors listed). Indole. NIST WebBook. [Link]
-
Lee, J., Kim, G., & Cho, M. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1411. [Link]
- Kim, J. Y., Kim, J. H., & Lee, Y. R. (2017). Synthesis of new 3-[(alkylthio)methyl]-1-hydroxy-2-(4'-substituted phenyl)indoles and their mechanistic implications.
Sources
- 1. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(Phenylthio)-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Phenylthio)-1H-indole, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and its emerging role in the development of novel therapeutics.
Core Compound Identity
CAS Number: 54491-43-9[1]
Molecular Formula: C₁₄H₁₁NS
Molecular Weight: 225.31 g/mol [2][3]
| Property | Value | Source |
| IUPAC Name | 3-(Phenylsulfanyl)-1H-indole | [1] |
| Canonical SMILES | C1=CC=C(C=C1)SC2=CNC3=C2C=CC=C3 | [1] |
| InChI | InChI=1S/C14H11NS/c1-2-6-11(7-3-1)16-14-10-15-13-9-5-4-8-12(13)14/h1-10,15H | [1] |
| InChI Key | VHEGBLPHXSCODD-UHFFFAOYSA-N | [1] |
| Physical Form | Brick red solid | [4] |
| Melting Point | 131–132 °C | [4] |
| Storage | 2-8°C, sealed, dry, light-proof | [3] |
Synthesis of 3-(Phenylthio)-1H-indole: Methodologies and Mechanistic Insights
The synthesis of 3-(Phenylthio)-1H-indole can be achieved through various synthetic routes. The choice of method often depends on the desired scale, available starting materials, and tolerance to specific reaction conditions.
t-BuOK Promoted C3-Chalcogenylation of Indoles
A highly efficient method for the synthesis of 3-(Phenylthio)-1H-indole involves the direct C3-chalcogenylation of indole with diphenyl disulfide, promoted by potassium tert-butoxide (t-BuOK).[4] This reaction proceeds at room temperature and offers high yields.
Causality of Experimental Choices:
-
Indole: The starting material, providing the core heterocyclic scaffold.
-
Diphenyl disulfide: The source of the phenylthio group.
-
Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base that deprotonates the N-H of indole, increasing its nucleophilicity at the C3 position. The deprotonation facilitates the subsequent nucleophilic attack on the disulfide.
-
Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic reaction mechanism.
Experimental Protocol:
-
To a 5 mL glass tube, add indole (0.2 mmol), diphenyl disulfide (0.22 mmol), and t-BuOK (0.4 mmol).
-
Add 2 mL of DMF to the mixture.
-
Stir the reaction mixture at room temperature for 0.5–12 hours.
-
Upon completion (monitored by TLC), quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with petroleum ether-ethyl acetate) to afford 3-(Phenylthio)-1H-indole.[4]
Transition-Metal-Free Reductive Coupling
An alternative approach involves a transition-metal-free, base-mediated reductive coupling of indole-3-tosylhydrazone with thiophenol. This method offers the advantage of avoiding potentially toxic and expensive transition metal catalysts.[4]
Physicochemical Properties and Spectroscopic Characterization
The structural integrity and purity of 3-(Phenylthio)-1H-indole are confirmed through various spectroscopic techniques.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.40 (brs, 1H), 7.63 (d, J = 7.9 Hz, 1H), 7.49 (d, J = 2.1 Hz, 1H), 7.45 (d, J = 8.2 Hz, 1H), 7.28 (t, J = 7.6 Hz, 1H), 7.20 – 7.16 (m, 3H), 7.13 – 7.11 (m, 2H), 7.07 (t, J = 7.2 Hz, 1H) ppm |
| ¹³C NMR (126 MHz, CDCl₃) | δ 139.20, 136.47, 130.63, 129.08, 128.67, 125.85, 124.76, 123.03, 120.89, 119.65, 111.54, 102.87 ppm |
| HRMS (ESI) | calc. for [M+H]⁺ C₁₄H₁₁NS: 226.0685, found: 226.0685 |
The provided spectroscopic data is from Yu et al. and serves as a reference for the characterization of 3-(Phenylthio)-1H-indole.[4]
Chemical Reactivity
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 position.[5] The presence of the phenylthio group at this position influences the reactivity of the indole nucleus. The sulfur atom can also participate in various reactions, such as oxidation to the corresponding sulfoxide and sulfone, which can modulate the biological activity of the molecule.
Applications in Drug Discovery and Medicinal Chemistry
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[5][6] 3-(Phenylthio)-1H-indole and its derivatives have emerged as promising candidates in various therapeutic areas.
Serotonin Receptor Modulation
Due to its structural similarity to indole-based neurotransmitters like serotonin, 3-(Phenylthio)-1H-indole shows potential in the development of serotonin receptor modulators. This has led to its investigation in the design of novel compounds with potential antidepressant or antipsychotic activity.[3]
Enzyme Inhibition
Derivatives of 3-(phenylthio)propan-1-one have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. Some of these compounds exhibited potent COX-2 inhibitory activity, suggesting their potential as anti-inflammatory and anti-cancer agents.[2][7]
Antimicrobial and Antitubercular Activity
The broader class of 3-substituted indole derivatives has shown significant promise as antimicrobial and antitubercular agents. For instance, a series of 3-phenyl-1H-indoles were synthesized and demonstrated in vitro inhibitory activity against Mycobacterium tuberculosis.[8][9][10] This highlights the potential of the 3-substituted indole core, including the 3-phenylthio scaffold, in the development of new anti-infective drugs.
Conclusion
3-(Phenylthio)-1H-indole is a valuable building block in organic synthesis and a promising scaffold for the development of new therapeutic agents. Its straightforward synthesis, coupled with the diverse biological activities exhibited by its derivatives, makes it a compound of significant interest to the scientific and drug development communities. Further exploration of its structure-activity relationships and mechanisms of action will undoubtedly unlock its full potential in addressing unmet medical needs.
References
- Yu, Y., Zhou, Y., Song, Z., & Liang, G. (n.d.). An Efficient t-BuOK Promoted C3-Chalcogenylation of Indoles with Dichalcogenides.
-
Khan, I., Sharma, A., Kamboj, P., & Tyagi, V. (n.d.). One pot synthesis of 3‐(phenylthio)methyl/benzyl indoles. ResearchGate. Retrieved from [Link]
-
3-(Phenylthio)-1H-indole. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. (2023). Anticancer Agents in Medicinal Chemistry, 23(2), 192-200. [Link]
-
3-(Phenylthio)-1H-indole. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Etchart, R. J., Rambo, R. S., Abbadi, B. L., Sperotto, N., Neves, C. E., Silva, F. F., Dornelles, M., Duarte, L., Macchi, F. S., Perelló, M. A., Lourega, R. V., Bizarro, C. V., Basso, L. A., & Machado, P. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules (Basel, Switzerland), 26(17), 5148. [Link]
-
Darakshan, Chaurasia, U., Mehar, A., & Parvin, T. (2024). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity. [Link]
-
Electrophilic Substitution Reactions of Indoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Etchart, R. J., Rambo, R. S., Abbadi, B. L., Sperotto, N., Neves, C. E., Silva, F. F., Dornelles, M., Duarte, L., Macchi, F. S., Perelló, M. A., Lourega, R. V., Bizarro, C. V., Basso, L. A., & Machado, P. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Semantic Scholar. Retrieved from [Link]
-
Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. (n.d.). Bentham Science. Retrieved from [Link]
-
Development of 3-substituted-1H-indole derivatives as NR2B/NMDA receptor antagonists. (2009). Bioorganic & Medicinal Chemistry, 17(4), 1495-1503. [Link]
-
Etchart, R. J., Rambo, R. S., Abbadi, B. L., Sperotto, N., Neves, C. E., Silva, F. F., Dornelles, M., Duarte, L., Macchi, F. S., Perelló, M. A., Lourega, R. V., Bizarro, C. V., Basso, L. A., & Machado, P. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. ResearchGate. Retrieved from [Link]
-
3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. (n.d.). RSC Advances. Retrieved from [Link]
Sources
- 1. Development of 3-substituted-1H-indole derivatives as NR2B/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(Phenylthio)-1H-indole [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of 3-Phenylthioindole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among the vast landscape of indole derivatives, those functionalized at the 3-position with a phenylthio group have emerged as a particularly promising class of therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of 3-phenylthioindole derivatives. We will explore their significant potential in oncology, infectious diseases, and inflammatory conditions, offering field-proven insights and detailed experimental protocols to empower researchers and accelerate drug development efforts in this exciting area.
Introduction: The Strategic Importance of the 3-Phenylthioindole Scaffold
The indole nucleus is a cornerstone of modern drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets. The introduction of a phenylthio substituent at the C3 position of the indole ring creates a unique molecular architecture with significant therapeutic implications. This modification can enhance binding affinity, modulate electronic properties, and provide a vector for further structural diversification, leading to compounds with potent and selective biological activities.
This guide will delve into the multifaceted biological landscape of 3-phenylthioindole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the underlying mechanisms of action, explore the critical structure-activity relationships that govern their potency, and provide practical, step-by-step experimental protocols for their synthesis and biological evaluation.
Synthetic Strategies for 3-Phenylthioindole Derivatives
The efficient synthesis of 3-phenylthioindole derivatives is paramount for exploring their therapeutic potential. Several synthetic methodologies have been developed, with the choice of route often depending on the desired substitution patterns on both the indole and phenyl rings.
A common and effective method involves the transition-metal-free, base-mediated reductive coupling of indole-3-tosylhydrazones with thiols.[4] This approach offers several advantages, including low cost, broad substrate scope, and operational simplicity, making it a valuable tool for generating diverse libraries of 3-phenylthioindole analogs.
Experimental Protocol: Synthesis of 3-(Phenylthio)methyl Indole Derivatives[4]
Materials:
-
Indole-3-tosylhydrazone
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole-3-tosylhydrazone (1.0 mmol) in DMF (5 mL), add thiophenol (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine solution (20 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3-(phenylthio)methyl indole derivative.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of 3-(phenylthio)methyl indole derivatives.
Anticancer Activity: A Prominent Therapeutic Avenue
The anticancer potential of 3-phenylthioindole derivatives has been extensively investigated, revealing a range of mechanisms through which these compounds exert their cytotoxic effects.
Inhibition of Tubulin Polymerization
A significant number of arylthioindole (ATI) derivatives have demonstrated potent inhibition of tubulin polymerization, a clinically validated anticancer strategy.[5] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.
The structure-activity relationship (SAR) studies have provided crucial insights into the structural requirements for potent tubulin polymerization inhibitors. For instance, the substitution pattern on the phenylthio moiety is critical for activity. Replacing a 3-phenylthio group with a 3-(3,4,5-trimethoxyphenyl)thio group can lead to a significant increase in both the inhibition of tubulin polymerization and antiproliferative activity against cancer cell lines like MCF-7.[5] Furthermore, small substituents such as methyl or methoxy groups at the 5-position of the indole ring can enhance cytotoxicity.[5]
Table 1: Anticancer Activity of Selected Arylthioindole Derivatives [5]
| Compound | Substitution at Indole C5 | Substitution on Phenylthio Ring | Tubulin Polymerization IC₅₀ (µM) | MCF-7 Cell Growth IC₅₀ (nM) |
| 9 | H | H | >10 | >1000 |
| 10 | H | 3,4,5-trimethoxy | 2.6 | 34 |
| 21 | Methyl | 3,4,5-trimethoxy | 2.1 | 15 |
| 22 | Methoxy | 3,4,5-trimethoxy | 1.8 | 12 |
| Colchicine | - | - | 1.9 | 13 |
| Combretastatin A-4 | - | - | 1.1 | 3 |
Diagram: Mechanism of Tubulin Polymerization Inhibition
Caption: Arylthioindoles inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Other Anticancer Mechanisms
Beyond tubulin inhibition, 3-phenylthioindole derivatives have been implicated in other anticancer mechanisms. For example, some derivatives have shown the ability to induce apoptosis through the activation of caspases.[6] Additionally, the indole scaffold is known to be a privileged structure for targeting various kinases involved in cancer cell signaling.[7] Further investigation into the specific kinase inhibitory profiles of 3-phenylthioindole derivatives could unveil novel therapeutic opportunities.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. 3-Phenylthioindole derivatives have demonstrated promising activity against a range of pathogens, including bacteria and mycobacteria.
Antibacterial Activity
Several studies have reported the synthesis and evaluation of 3-substituted indole derivatives with significant antibacterial activity.[8][9] The incorporation of different functional groups onto the indole or phenylthio moieties can modulate the antibacterial spectrum and potency. For instance, certain derivatives have shown high activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[9]
Antimycobacterial Activity
Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains highlights the urgent need for new antitubercular drugs.[10] Notably, 3-phenyl-1H-indoles, which share a structural resemblance to 3-phenylthioindoles, have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) growth.[10] These compounds have shown activity against both drug-susceptible and multidrug-resistant Mtb strains, with some derivatives exhibiting bactericidal activity and a favorable safety profile in mammalian cells.[10] The structure-activity relationship studies in this class of compounds have indicated that substituents on the phenyl ring, such as trifluoromethyl and methoxy groups, can significantly influence the antimycobacterial potency.[10]
Table 2: Antimycobacterial Activity of Selected 3-Phenyl-1H-indole Derivatives [10]
| Compound | Substitution at Indole C2 | Substitution on Phenyl Ring | Mtb Growth Inhibition MIC (µM) |
| 3c | H | 4-methoxy | >100 |
| 3f | Methyl | 4-methoxy | 84.3 |
| 3h | Methyl | 4-trifluoromethyl | 18.2 |
Other Therapeutic Applications
The biological activities of 3-phenylthioindole derivatives are not limited to anticancer and antimicrobial effects. The versatile indole scaffold has been explored for a wide range of therapeutic applications.
-
Anti-inflammatory Activity: Myeloperoxidase (MPO) is an enzyme involved in inflammatory processes, and its inhibition is a potential therapeutic strategy for inflammatory diseases.[11] Certain 3-alkylindole derivatives have been identified as potent and selective MPO inhibitors.[11]
-
Antimalarial Activity: Some 3-phenyl indole derivatives have shown in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[12]
-
Neurological Disorders: The indole nucleus is a key component of many neurotransmitters and psychoactive compounds. Derivatives of indol-3-ylglyoxylohydrazides have been investigated for their activity on brain benzodiazepine receptors, suggesting potential applications in neurological disorders.[13]
Conclusion and Future Directions
3-Phenylthioindole derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with a growing understanding of their structure-activity relationships and mechanisms of action, positions them as a highly attractive area for further investigation.
Future research efforts should focus on:
-
Lead Optimization: Systematic modification of the indole and phenylthio rings to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluation of promising lead compounds in relevant animal models of disease to assess their therapeutic potential and safety profiles.
-
Exploration of New Therapeutic Areas: Screening of 3-phenylthioindole libraries against a broader range of biological targets to uncover novel therapeutic applications.
By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can effectively navigate the promising landscape of 3-phenylthioindole derivatives and contribute to the discovery of next-generation medicines.
References
-
One pot synthesis of 3‐(phenylthio)methyl/benzyl indoles. ResearchGate. [Link]
-
Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. ACS Publications. [Link]
-
Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. ResearchGate. [Link]
-
Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PMC. [Link]
-
Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC. [Link]
-
Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors. PubMed. [Link]
-
Synthesis of New 3-Substituted Indole Derivatives. ResearchGate. [Link]
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PMC. [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]
-
Structure activity relationship of the synthesized compounds 3–11. ResearchGate. [Link]
- Synthesis of 3-substituted phenyl indole compound.
-
3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. Semantic Scholar. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
-
N'-Phenylindol-3-ylglyoxylohydrazide derivatives: synthesis, structure-activity relationships, molecular modeling studies, and pharmacological action on brain benzodiazepine receptors. PubMed. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cib.csic.es [cib.csic.es]
- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. new.zodml.org [new.zodml.org]
- 9. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 10. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N'-Phenylindol-3-ylglyoxylohydrazide derivatives: synthesis, structure-activity relationships, molecular modeling studies, and pharmacological action on brain benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Phenylsulfenylindole: A Dual-Function Scaffold in Medicinal Chemistry
Executive Summary: The "Sulfur Switch"
The 3-phenylsulfenylindole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to toggle between two distinct biological targets based on the oxidation state of the sulfur bridge. This guide analyzes the "Sulfur Switch" phenomenon: in its reduced sulfenyl (-S-) state, the scaffold acts as a potent tubulin polymerization inhibitor (anticancer); upon oxidation to the sulfonyl (-SO₂-) state, it transforms into a highly specific Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) (antiviral/HIV-1).
This technical guide provides researchers with the synthetic methodologies, Structure-Activity Relationship (SAR) logic, and experimental protocols necessary to exploit this scaffold.
Part 1: Synthetic Architectures
Accessing the 3-phenylsulfenylindole core requires strategies that overcome the natural nucleophilicity of the indole C3 position while preventing over-functionalization.
Primary Synthetic Routes
Two dominant strategies exist for constructing this motif: Electrophilic Cyclization (constructing the indole ring around the sulfur) and Direct Regioselective Sulfenylation (functionalizing an existing indole).
Method A: Electrophilic Cyclization (The De Novo Approach)
This method is superior for generating highly substituted indoles that are difficult to access via direct functionalization. It typically involves the reaction of 2-alkynylanilines with arylsulfenyl chlorides.
-
Mechanism: The iodine or electrophilic sulfur activates the alkyne, triggering a 5-endo-dig cyclization.
-
Advantage: High regiocontrol; allows installation of complex substituents on the benzene ring prior to cyclization.
Method B: Direct C3-H Sulfenylation (The Green Approach)
Ideal for late-stage functionalization of established indole cores.
-
Reagents: Disulfides (Ar-S-S-Ar) or thiols (Ar-SH) with an oxidant (e.g., I₂, DMSO/acid).
-
Mechanism: Electrophilic aromatic substitution. The indole C3 is naturally nucleophilic.
-
Key Insight: Using iodine-catalyzed conditions avoids toxic transition metals, crucial for GMP compliance.
Visualization of Synthetic Logic
Figure 1: Convergent synthetic pathways. The electrophilic cyclization (top) builds the ring, while direct sulfenylation (bottom) functionalizes it.[1]
Part 2: Oncology Applications (The Sulfide)
Target: Tubulin Polymerization (Colchicine Binding Site)[1]
In its reduced sulfenyl (-S-) form, the 3-phenylsulfenylindole mimics the pharmacophore of Combretastatin A-4 (CA-4). The sulfur atom provides a critical angle and lipophilic bridge that positions the pendant phenyl ring into the hydrophobic pocket of
Mechanism of Action
-
Binding Site: Colchicine site at the interface of
- and -tubulin. -
Effect: Inhibits microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Key Compound: RS 2518 (5-bromo-3-[(3,4,5-trimethoxyphenyl)thio]-1H-indole).
Structure-Activity Relationship (SAR)
The potency of the sulfide is strictly governed by the substitution pattern on the phenyl ring (Ring B).
| Feature | SAR Rule | Biological Consequence |
| Sulfur Bridge | Must remain reduced (-S-) | Oxidation to sulfone (-SO₂) abolishes tubulin activity. |
| Phenyl Ring | 3,4,5-trimethoxy substitution | Critical for nanomolar potency (mimics CA-4 Ring B). |
| Indole C5 | Small lipophilic group (OMe, Cl, Br) | Enhances metabolic stability and binding affinity.[1] |
| Indole N1 | Free NH or small alkyl | Bulky groups here reduce potency due to steric clash. |
Quantitative Data: Cytotoxicity Profile
Comparative potency of Arylthioindoles (ATIs) vs. Standard Agents against MCF-7 Breast Cancer Cells.
| Compound | Tubulin IC₅₀ (µM) | MCF-7 IC₅₀ (nM) | Mechanism |
| RS 2518 (ATI) | 2.0 | 13 | G2/M Arrest |
| Colchicine | 3.2 | 13 | G2/M Arrest |
| Combretastatin A-4 | 2.2 | 17 | G2/M Arrest |
| 3-Phenyl-indole (No S) | >40 | >1000 | Inactive |
Data Source: Silvestri et al., J. Med.[1] Chem. (2004/2007).[1]
Part 3: Virology Applications (The Sulfone)
Target: HIV-1 Reverse Transcriptase (NNRTI)[2][3]
Oxidation of the sulfur bridge to a sulfone (-SO₂-) drastically alters the molecular geometry and hydrogen-bonding potential. These compounds, known as Indolyl Aryl Sulfones (IAS) , bind to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT), locking the enzyme in an inactive conformation.[1]
The "Sulfur Switch" Logic
While the sulfide fits the tubulin pocket, the sulfone is sterically and electronically distinct. The sulfone oxygens act as hydrogen bond acceptors, interacting with specific residues (e.g., Lys101) in the NNRTI binding pocket.[1]
Key Pharmacophore: L-737,126 Analogues
-
Core Structure: 3-(Benzenesulfonyl)-1H-indole-2-carboxamide.
-
Activity: Highly active against wild-type HIV-1 and drug-resistant mutants (K103N, Y181C).[4]
-
SAR Insight: Unlike the tubulin inhibitors, the HIV-active sulfones often require a 2-carboxamide or 2-acetyl group on the indole to establish essential hydrogen bond networks within the RT pocket.
Visualization of the Pharmacological Switch
Figure 2: The "Sulfur Switch."[1] Chemical oxidation transforms the biological target from cytoskeletal proteins (cancer) to viral enzymes (HIV).
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of 3-(3,4,5-Trimethoxyphenylthio)-1H-indole
This protocol utilizes an iodine-catalyzed green chemistry approach.
-
Reagents: Indole (1.0 equiv), Bis(3,4,5-trimethoxyphenyl) disulfide (0.6 equiv), Iodine (10 mol%), DMSO (solvent).[1]
-
Procedure:
-
Dissolve indole and the disulfide in DMSO (5 mL/mmol).
-
Add molecular iodine (I₂) at room temperature.
-
Stir the mixture at 80°C for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3).
-
Quench: Add saturated aqueous Na₂S₂O₃ to reduce residual iodine.
-
Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Silica gel, gradient Hexane -> 20% EtOAc).[1]
-
-
Yield: Typically 85-92%.
-
Validation: ¹H NMR should show the disappearance of the Indole C3-H signal (~7.2 ppm) and the appearance of the trimethoxy singlet (~3.8 ppm).
Protocol B: Oxidation to the Sulfone (HIV-1 Scaffold)
-
Reagents: 3-Arylthioindole (from Protocol A), m-Chloroperbenzoic acid (m-CPBA, 2.5 equiv), CH₂Cl₂.
-
Procedure:
-
Dissolve the sulfide in anhydrous CH₂Cl₂ at 0°C.
-
Add m-CPBA portion-wise over 15 minutes.
-
Allow to warm to room temperature and stir for 3 hours.
-
Quench: Add saturated NaHCO₃ solution.
-
Workup: Separate layers. Wash organic layer with NaHCO₃ (2x) to remove benzoic acid byproduct.
-
-
Note: This step is critical. Incomplete oxidation leads to the sulfoxide (S=O), which is often chiral and less active.[1] Ensure excess oxidant is used to drive the reaction fully to the sulfone (SO₂).
References
-
Silvestri, R., et al. (2004).[1] "Arylthioindoles, potent inhibitors of tubulin polymerization." Journal of Medicinal Chemistry, 47(25), 6120-6123. Link
-
La Regina, G., et al. (2007).[1] "Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies."[5] Journal of Medicinal Chemistry, 50(12), 2865-2874. Link
-
De Martino, G., et al. (2006).[1][4] "Indolyl aryl sulphones as HIV-1 non-nucleoside reverse transcriptase inhibitors: synthesis, biological evaluation and binding mode studies." Antiviral Chemistry & Chemotherapy, 17(2), 59-77.[1][4] Link
-
Silvestri, R., et al. (2003).[1] "Novel Indolyl Aryl Sulfones Active against HIV-1 Carrying NNRTI Resistance Mutations." Journal of Medicinal Chemistry, 46(13), 2482–2493.[1] Link[1]
-
Giansanti, V., et al. (2010).[1] "Arylthioindoles: Promising compounds against cancer cell proliferation." Oncology Letters, 1(1), 109-112.[1] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel indolyl aryl sulfones active against HIV-1 carrying NNRTI resistance mutations: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Indolyl Aryl Sulfone-clubbed Hydrazone Derivatives as Potential HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Molecular Modeling and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indolyl aryl sulphones as HIV-1 non-nucleoside reverse transcriptase inhibitors: synthesis, biological evaluation and binding mode studies of new derivatives at indole-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. papers.ssrn.com [papers.ssrn.com]
The Role of 3-Phenylthioindoles as Tubulin Polymerization Inhibitors: A Technical Guide
Introduction: Targeting the Cellular Scaffolding for Cancer Therapy
The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of cellular architecture and function. Comprised of α- and β-tubulin heterodimers, microtubules are integral to cell division, intracellular transport, and the maintenance of cell shape.[1] Their constant state of flux, characterized by periods of polymerization and depolymerization, is essential for their physiological roles.[1] This very dynamism, however, presents a vulnerability that has been successfully exploited in cancer chemotherapy. Disruption of microtubule dynamics triggers the mitotic checkpoint, leading to cell cycle arrest and, ultimately, apoptosis in rapidly proliferating cancer cells.[1][2]
Arylthioindoles (ATIs) have emerged as a promising class of small molecules that potently inhibit tubulin polymerization by interacting with the colchicine binding site on β-tubulin.[2] This guide provides an in-depth technical overview of 3-phenylthioindole derivatives, a prominent ATI subclass, detailing their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize their anticancer properties.
Mechanism of Action: Disrupting Microtubule Dynamics at the Colchicine Site
3-Phenylthioindole derivatives exert their antimitotic effects by directly binding to tubulin and inhibiting its polymerization into microtubules. Molecular modeling and experimental data have consistently shown that these compounds occupy the colchicine binding site on β-tubulin, near the interface with α-tubulin.[2][3][4]
The binding of a 3-phenylthioindole derivative to this site introduces a conformational strain that prevents the tubulin heterodimer from adopting the straight conformation necessary for incorporation into the growing microtubule lattice. This leads to a dose-dependent inhibition of microtubule assembly.
Key molecular interactions, as suggested by docking studies, include:
-
Hydrogen Bonding: A crucial hydrogen bond often forms between the indole nitrogen and the side chain of Thr179 in β-tubulin.[3][4]
-
Hydrophobic Interactions: The trimethoxyphenyl group, a common feature in potent derivatives, typically occupies a hydrophobic pocket near Cys241.[3][4] Further hydrophobic interactions can occur between the indole ring and surrounding residues.[5]
This disruption of microtubule formation leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle.[2][6][7] Unable to resolve this mitotic block, the cancer cells are ultimately driven into the apoptotic pathway.
Caption: Mechanism of 3-phenylthioindole action.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency
Extensive research has elucidated the key structural features of 3-phenylthioindoles that govern their potency as tubulin polymerization inhibitors and cytotoxic agents. The general pharmacophore consists of an indole core with a phenylthio substituent at the 3-position. Modifications at various positions have profound effects on activity.
-
3-Phenylthio Group: The substitution pattern on this phenyl ring is a critical determinant of activity. A 3,4,5-trimethoxyphenyl moiety is consistently found in the most potent analogues, significantly enhancing both tubulin polymerization inhibition and antiproliferative activity.[3][8] Replacing the 3-phenylthio with a 3-(3,4,5-trimethoxyphenyl)thio group can lead to a substantial increase in potency.[3]
-
Indole Position 2: The presence of a small substituent at this position, such as an ester group, can be well-tolerated. However, some of the most potent derivatives lack a substituent at this position, indicating it is not essential for high activity.[3][4]
-
Indole Position 5: Substitutions at the 5-position of the indole ring have a nuanced effect on activity.
-
Halogens: A bromine atom at this position can result in a compound with potent tubulin assembly inhibition and cytotoxicity.[3] However, other halogens like chlorine and iodine may lead to a reduction in the free energy of binding and a concomitant decrease in cytotoxicity.[3][4] A fluorine atom at this position has been shown to result in the least active compound within a halogen series.[3]
-
Small Alkyl/Alkoxy Groups: In contrast to halogens, small substituents like methyl and methoxy groups at the 5-position can lead to an increase in cytotoxicity.[3][4]
-
Quantitative Analysis of 3-Phenylthioindole Derivatives
The following table summarizes the biological activity of selected 3-phenylthioindole derivatives, highlighting the impact of substitutions on their potency.
| Compound ID | 5-Position Substituent | 3-Phenylthio Substituent | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (nM) | Reference |
| 10 | H | 3,4,5-trimethoxy | 2.6 | 34 | [3] |
| 16 | Br | 3,4,5-trimethoxy | Potent inhibitor | ~34 | [3][4] |
| 17 | I | 3,4,5-trimethoxy | Less potent than 16 | Less potent than 16 | [3] |
| 18 | F | 3,4,5-trimethoxy | Least potent halogen | Least potent halogen | [3] |
| 21 | CH3 | 3,4,5-trimethoxy | Not specified | <50 | [3][4] |
| 22 | OCH3 | 3,4,5-trimethoxy | Not specified | <50 | [3][4] |
| 21 (from another study) | OCH3 | 3,4,5-trimethoxy | 2.0 | 13 | [9] |
| ATI Derivative 35 | Not specified | 3,4,5-trimethoxy | 2.0 | Not specified | [8] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols for Evaluation
A robust evaluation of 3-phenylthioindole derivatives involves a series of in vitro assays to determine their effects on tubulin polymerization, cell viability, and cell cycle progression.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.[1] The polymerization process is typically monitored by an increase in turbidity (light scattering) at 340-350 nm.[1][10]
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw purified tubulin (>99% pure) on ice.[11]
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and supplement with 1 mM GTP.[12] Keep all solutions on ice.
-
Prepare serial dilutions of the 3-phenylthioindole test compound in the general tubulin buffer. A typical starting concentration range is 0.1 µM to 100 µM.[1] Include positive (e.g., colchicine) and negative (vehicle control) controls.
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C.[1]
-
On ice, prepare the reaction mix. For a 100 µL final volume, this typically consists of 90 µL of tubulin solution (e.g., 3-4 mg/mL) and 10 µL of the test compound dilution.[1][12]
-
Carefully pipette the reaction mixes into the pre-warmed 96-well plate. It is recommended to perform each condition in triplicate.[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time for each concentration of the test compound and the controls.
-
Determine the IC50 value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.
-
Cell Viability Assays (MTT/XTT)
These colorimetric assays are used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[13] They measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[13][14]
Principle:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][15] The formazan crystals are then solubilized, and the absorbance is measured.[14]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a colored formazan product. However, the XTT formazan is water-soluble, simplifying the protocol.[13][16]
Step-by-Step Methodology (General):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 3-phenylthioindole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18] Treatment with a tubulin polymerization inhibitor like a 3-phenylthioindole is expected to cause an accumulation of cells in the G2/M phase.[6]
Principle:
Cells are fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[17][19] The fluorescence intensity of individual cells is then measured by a flow cytometer. Cells in G2/M have twice the DNA content of cells in G0/G1 and will therefore exhibit twice the fluorescence intensity.[18][20]
Step-by-Step Methodology:
-
Cell Treatment: Culture cancer cells and treat them with the 3-phenylthioindole derivative at a relevant concentration (e.g., near the IC50 value) for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice or at -20°C.[19]
-
Staining:
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Conclusion and Future Directions
3-Phenylthioindole derivatives represent a robust and promising class of tubulin polymerization inhibitors with potent anticancer activity. Their well-defined mechanism of action, binding to the colchicine site on β-tubulin, and the extensive structure-activity relationship data provide a solid foundation for further drug development. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their bioavailability and in vivo efficacy, as well as exploring their potential in combination therapies and against drug-resistant cancer cell lines. The methodologies outlined in this guide provide a comprehensive framework for the continued investigation and development of this important class of antimitotic agents.
References
- Coombs, N. et al. (2019). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 126(1), e81.
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
- Yap, B. K. et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 15(3), 834-849.
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
- Gaskin, F., & Gethner, J. S. (2005). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In Methods in Molecular Biology, vol 298. Humana Press.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective influence of compound 3 on the growth of individual tumor cell lines. Retrieved from [Link]
- De Martino, G. et al. (2007). Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies. Journal of Medicinal Chemistry, 50(12), 2917-2926.
- De Martino, G. et al. (2006). New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies. Journal of Medicinal Chemistry, 49(3), 947-954.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
- La Regina, G. et al. (2012). Design and Synthesis of 2-Heterocyclyl-3-arylthio-1H-indoles as Potent Tubulin Polymerization and Cell Growth Inhibitors with Improved Metabolic Stability. Journal of Medicinal Chemistry, 55(3), 1271-1281.
- Giansanti, V. et al. (2010).
- Giansanti, V. et al. (2010).
- De Martino, G. et al. (2007). Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies. Journal of Medicinal Chemistry, 50(12), 2917-2926.
- La Regina, G. et al. (2017). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 60(21), 8830-8849.
- Silvestri, R. et al. (2004). Arylthioindoles, potent inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 47(14), 3582-3585.
- La Regina, G. et al. (2020). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. RSC Medicinal Chemistry, 11(6), 717-729.
-
ResearchGate. (n.d.). Inhibition of cancer cell growth in three human cancer cell lines.... Retrieved from [Link]
- Al-Abdullah, E. S. et al. (2015). Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents. Molecules, 20(9), 16428-16444.
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11. Retrieved from [Link]
- Ruiu, S. et al. (2020).
- Singh, V. et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114101.
- Wang, Y. et al. (2017). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 22(10), 1641.
-
ResearchGate. (n.d.). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. Retrieved from [Link]
- Lategahn, J. et al. (2021). Comprehensive Analysis of Binding Sites in Tubulin.
- Da Settimo, F. et al. (1998). N'-Phenylindol-3-ylglyoxylohydrazide derivatives: synthesis, structure-activity relationships, molecular modeling studies, and pharmacological action on brain benzodiazepine receptors. Journal of Medicinal Chemistry, 41(19), 3698-3708.
- Thompson, M. D. et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2452-2456.
- Wdowiak, K. et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(18), 13809.
- Kumar, D. et al. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic & Medicinal Chemistry, 46, 116361.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arylthioindoles: Promising compounds against cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cib.csic.es [cib.csic.es]
- 4. Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylthioindoles: Promising compounds against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cytoskeleton.com [cytoskeleton.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of 3-Arylthioindoles as Next-Generation HIV-1 Reverse Transcriptase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless evolution of the human immunodeficiency virus type 1 (HIV-1) necessitates a continuous search for novel antiretroviral agents with improved potency, favorable resistance profiles, and enhanced pharmacological properties. Among the clinically validated targets, HIV-1 reverse transcriptase (RT) remains a cornerstone of combination antiretroviral therapy. This technical guide delves into the burgeoning class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) known as 3-arylthioindoles. We will explore their mechanism of action, elucidate key structure-activity relationships, provide detailed synthetic protocols, and present standardized methodologies for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel anti-HIV-1 therapeutics.
Introduction: The Enduring Strategic Importance of Targeting HIV-1 Reverse Transcriptase
The replication cycle of HIV-1 is a multi-stage process that offers several opportunities for therapeutic intervention. A critical step in this cycle is the conversion of the viral single-stranded RNA genome into double-stranded DNA, a process catalyzed by the viral enzyme reverse transcriptase (RT). This proviral DNA is then integrated into the host cell's genome, leading to the production of new viral particles. Consequently, inhibiting the function of HIV-1 RT has been a highly successful strategy in the management of HIV-1 infection.
There are two main classes of RT inhibitors: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs, the focus of this guide, are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the RT, known as the NNRTI-binding pocket (NNIBP). This binding induces a conformational change in the enzyme, ultimately disrupting its catalytic activity.
While several NNRTIs have been approved for clinical use, the emergence of drug-resistant viral strains remains a significant challenge. This has spurred the development of next-generation NNRTIs with improved efficacy against resistant mutants. The 3-arylthioindole scaffold has emerged as a promising chemotype in this endeavor.
The 3-Arylthioindole Scaffold: A Privileged Structure for NNRTI Design
The indole nucleus is a versatile heterocyclic motif found in numerous biologically active compounds. In the context of HIV-1 inhibitors, various indole-based derivatives have demonstrated potent antiviral activity. The 3-arylthioindole scaffold, characterized by an arylthio group at the C3 position of the indole ring, has shown significant promise as a core structure for the design of novel NNRTIs.
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
Like other NNRTIs, 3-arylthioindoles are non-competitive inhibitors of HIV-1 RT. They bind to the NNIBP, a site distinct from the active site where nucleoside triphosphates bind. This binding event induces a conformational change in the enzyme, which is thought to restrict the mobility of the "thumb" and "finger" subdomains of the p66 subunit. This distortion of the enzyme's structure ultimately inhibits the polymerization of the viral DNA chain.
Diagram: Mechanism of Action of 3-Arylthioindoles
Caption: Allosteric inhibition of HIV-1 RT by 3-arylthioindoles.
Synthesis of 3-Arylthioindole Derivatives
Several synthetic routes have been developed for the preparation of 3-arylthioindoles. A common and efficient method involves the direct sulfenylation of indoles with aryl thiols or their precursors.
General Synthetic Protocol: HI-Promoted Sulfenylation of Indoles
This protocol is adapted from a method utilizing hydroiodic acid to promote the reaction between indoles and sodium sulfinates, offering a mild and efficient synthesis.
Experimental Protocol:
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the substituted indole (0.3 mmol, 1.0 equiv) and the corresponding sodium arylsulfinate (0.36 mmol, 1.2 equiv) in acetonitrile (4 mL).
-
Initiation: Add hydroiodic acid (55-57% aqueous solution, 4.0 equiv) to the mixture at room temperature. The reaction mixture will typically turn a purple color, indicating the formation of iodine.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting indole is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3).
-
Extraction: Extract the aqueous phase with dichloromethane (DCM; 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-arylthioindole.
Diagram: Synthetic Workflow for 3-Arylthioindoles
Technical Guide: Solubility & Formulation of 3-Phenylthioindole
[1]
Executive Summary & Physicochemical Profile
3-Phenylthioindole (CAS: 54491-43-9) is a lipophilic indole derivative characterized by a thioether linkage at the C3 position.[1][2] Its structural combination of an indole core and a phenylthio group results in low aqueous solubility and high affinity for polar aprotic and non-polar organic solvents.[2]
Effective handling requires understanding its hydrophobic nature .[1][2] The sulfur atom increases lipophilicity compared to the parent indole, necessitating specific solvent strategies for stock preparation and biological delivery.
Physicochemical Data
| Property | Value / Description | Context for Solubility |
| Molecular Formula | C₁₄H₁₁NS | Hydrophobic aromatic scaffold.[1][2] |
| Molecular Weight | 225.31 g/mol | Moderate MW; dissolution kinetics are generally fast in good solvents.[1][2] |
| Physical State | Light yellow solid | Crystalline lattice requires energy (heat/solvent interaction) to break.[1][2] |
| Predicted LogP | ~3.9 – 4.5 | High Lipophilicity. Indicates poor water solubility (< 10 µg/mL) and high membrane permeability.[2] |
| H-Bond Donors | 1 (NH group) | Capable of H-bonding with polar aprotic solvents (DMSO, DMF).[1] |
Solubility Profile by Solvent Class
The following categorization is based on experimental synthesis workflows and calculated partition coefficients.
A. Primary Solvents (High Solubility)
Best for: Stock solutions, chemical reactions, and NMR analysis.
-
DMSO (Dimethyl Sulfoxide): The gold standard for biological stock solutions.[2] 3-Phenylthioindole is freely soluble (>50 mM), allowing for high-concentration stocks that can be diluted significantly.[1]
-
DMF (Dimethylformamide): Excellent solubility; often used as an alternative to DMSO in synthetic variations.[2]
-
Chloroform / Dichloromethane (DCM): High solubility.[1][2] The compound is frequently synthesized in mixtures containing CHCl₃.[1][2] These are ideal for liquid-liquid extraction during workup.[1][2]
B. Secondary Solvents (Moderate to Good Solubility)
Best for: Chromatography, purification, and transfers.
-
Ethyl Acetate: Good solubility.[1][2] Used extensively in flash column chromatography (typically eluting with 5–20% EtOAc in Hexanes).[2]
-
Acetone: Moderate to high solubility; useful for cleaning glassware but less ideal for long-term storage due to volatility.[1][2]
C. Temperature-Dependent Solvents (Recrystallization)
Best for: Purification via crystallization.[1]
-
Ethanol / Methanol: The compound exhibits variable solubility based on temperature—soluble in boiling alcohol but crystallizes out upon cooling.[2] This property makes hot ethanol (or ethanol/water mixtures) the preferred system for recrystallization to achieve high purity.[2]
D. Anti-Solvents (Low/Insoluble)
Best for: Precipitation and washing.
Visualized Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher to the correct solvent based on the intended experimental outcome.[2]
Caption: Decision tree for selecting the optimal solvent based on experimental intent (Assay, Synthesis, or Purification).
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Purpose: Create a stable, high-concentration stock for biological dilution.[1] Safety: Wear gloves and safety glasses. DMSO penetrates skin rapidly.[1][2]
-
Weighing: Accurately weigh 2.25 mg of 3-phenylthioindole.
-
Dissolution: Transfer solid to a sterile amber glass vial (protect from light).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (biotech grade).
-
Mixing: Vortex for 30 seconds. The solid should dissolve completely to form a clear, light yellow solution.[2]
-
Troubleshooting: If particles remain, sonicate for 5 minutes at room temperature.[2]
-
-
Storage: Store at -20°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles by aliquoting.[1][2]
Protocol B: Aqueous Dilution for Biological Assays
Purpose: Dilute the hydrophobic stock into aqueous media without precipitation.[1][2] Mechanism: 3-Phenylthioindole will precipitate if added rapidly to water.[1][2] A "step-down" dilution or rapid dispersion technique is required.[1][2]
-
Calculate Limit: Ensure final DMSO concentration in the assay is ≤ 0.5% (v/v) to avoid solvent toxicity.
-
Intermediate Dilution (Optional but Recommended):
-
Final Dilution:
-
Visual Check: Inspect for turbidity (cloudiness).[1][2] If turbid, the compound has precipitated.[2] Lower the concentration or use a carrier (e.g., 0.1% Tween 80).[2]
Protocol C: Recrystallization (Purification)
Purpose: Purify crude material synthesized in the lab.[2]
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum amount of boiling ethanol until dissolved.
-
Filtration (Hot): If insoluble particles remain, filter quickly through a pre-warmed funnel.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place on ice for 1 hour.
-
Collection: Filter the crystals (vacuum filtration) and wash with a small amount of cold ethanol or hexanes. Dry under vacuum.[1][2]
Diagram 2: Serial Dilution Workflow
This diagram illustrates the "Stock to Assay" pathway, highlighting the critical phase change from organic to aqueous environments.[2]
Caption: Workflow for diluting hydrophobic 3-phenylthioindole from DMSO stock to aqueous assay buffer.
References
-
Synthesis & Catalysis: Maity, S., et al. (2021).[2] One pot synthesis of 3-(phenylthio)methyl/benzyl indoles. ResearchGate.
-
Indole Functionalization: Ballanki, T., et al. Strategies for the synthesis of 3-arylthiolindoles. ResearchGate.
-
Biological Application (Analogues): Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. National Institutes of Health (PMC).[2]
-
Chemical Properties: PubChem Compound Summary for 3-Phenylindole (Structural Analog). National Library of Medicine.[1][2]
-
Solubility Standards: Protocol to Conduct Equilibrium Solubility Experiments. World Health Organization / Citeline.[1][2]
An In-depth Technical Guide to 3-Phenylthioindole and 3-Phenylsulfonylindole for Researchers and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in biologically active compounds.[1][2][3] Substitutions at the C3 position, in particular, offer a fertile ground for modulating pharmacological activity. This guide provides a detailed comparative analysis of two pivotal C3-substituted indoles: 3-phenylthioindole and 3-phenylsulfonylindole. We delve into the nuanced differences in their chemical structure, physicochemical properties, and synthetic pathways. A key focus is the transformation of the thioether linkage in 3-phenylthioindole to a sulfonyl group in 3-phenylsulfonylindole, a modification that profoundly alters the molecule's electronic and steric properties, thereby impacting its potential as a pharmacophore. This document serves as a technical resource for researchers, offering insights into the strategic considerations behind choosing one scaffold over the other in drug design and development.
Molecular Structure and Physicochemical Properties: A Tale of Two Oxidation States
At the heart of the distinction between 3-phenylthioindole and 3-phenylsulfonylindole lies the oxidation state of the sulfur atom linking the phenyl group to the indole C3 position. 3-Phenylthioindole features a thioether (or sulfide) linkage (C-S-C), while 3-phenylsulfonylindole possesses a sulfone group (C-SO₂-C).[4][5] This seemingly subtle change from a sulfur atom in the -2 oxidation state to +6 has profound implications for the molecule's overall properties.
The thioether group in 3-phenylthioindole is relatively non-polar. In contrast, the sulfonyl group in 3-phenylsulfonylindole is highly polar and introduces two oxygen atoms that are potent hydrogen bond acceptors.[6] This enhanced polarity and hydrogen bonding capability can significantly influence a drug candidate's solubility, membrane permeability, and interactions with biological targets.[7] The sulfone group is often considered a bioisostere of a carbonyl group, offering similar geometry while potentially improving potency through stronger hydrogen-bonding interactions.[7]
The phenylsulfonyl moiety can also act as a protecting or activating group in synthetic chemistry.[8] For instance, the N-phenylsulfonyl group is a common protecting group for the indole nitrogen, which can influence the reactivity at other positions.[8][9][10]
Caption: Core structures of 3-phenylthioindole and 3-phenylsulfonylindole.
Table 1: Comparative Physicochemical Properties
| Property | 3-Phenylthioindole | 3-Phenylsulfonylindole | Rationale for Difference |
| Molecular Formula | C₁₄H₁₁NS | C₁₄H₁₁NO₂S | Addition of two oxygen atoms during oxidation. |
| Molecular Weight | 225.31 g/mol | 257.31 g/mol | The mass of two additional oxygen atoms. |
| Polarity | Lower | Higher | The sulfonyl group is significantly more polar than the thioether group. |
| Hydrogen Bonding | Weak acceptor | Strong acceptor[6] | The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors. |
| Solubility | Generally lower in polar solvents | Generally higher in polar solvents | Increased polarity and hydrogen bonding capacity enhance solubility. |
| Reactivity | Thioether can be oxidized | Sulfone is generally stable to further oxidation | The sulfur in the thioether is in a lower oxidation state and can be readily oxidized. |
Synthesis and Reactivity: From Thioether to Sulfone
The synthetic relationship between these two compounds is direct and informative. Typically, 3-phenylsulfonylindole is synthesized from 3-phenylthioindole through an oxidation reaction. This highlights a key difference in their chemical reactivity and provides a versatile method for their interconversion.
Synthesis of 3-Phenylthioindole
The formation of the C-S bond at the C3 position of the indole ring is a common synthetic operation in the pharmaceutical industry.[11] Several methods exist for the synthesis of 3-arylthioindoles. One common approach involves the reaction of an indole with a sulfenyl chloride or a disulfide in the presence of a Lewis acid. Another strategy is the transition-metal-catalyzed cross-coupling of an indole with a thiol.[12]
Caption: General synthetic workflow for 3-phenylthioindole.
Synthesis of 3-Phenylsulfonylindole via Oxidation
The conversion of 3-phenylthioindole to 3-phenylsulfonylindole is a classic oxidation reaction. The thioether can be oxidized first to a sulfoxide and then to the sulfone.[11] This stepwise oxidation allows for the isolation of the intermediate sulfoxide if desired, offering another layer of molecular diversity.
Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The choice of oxidant and reaction conditions can be tuned to favor the formation of the sulfoxide or the sulfone.
Caption: Hydrogen bonding potential of sulfone vs. thioether.
Experimental Protocols
General Procedure for the Synthesis of 3-Phenylthioindole
This protocol is a generalized representation and may require optimization for specific substrates.
-
Reaction Setup: To a solution of indole (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid (e.g., ZnCl₂, 0.2 mmol).
-
Reagent Addition: Cool the mixture to 0 °C and add a solution of benzenesulfenyl chloride (1.1 mmol) in the same solvent dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL). Separate the organic layer, and extract the aqueous layer with the solvent (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-phenylthioindole.
General Procedure for the Oxidation to 3-Phenylsulfonylindole
This protocol is a generalized representation and may require optimization.
-
Reaction Setup: Dissolve 3-phenylthioindole (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetic acid, 10 mL).
-
Oxidant Addition: Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 2.2-2.5 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the disappearance of the starting material and the formation of the product by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL). Separate the organic layer and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize or purify the crude product by flash column chromatography to yield 3-phenylsulfonylindole.
Conclusion
The distinction between 3-phenylthioindole and 3-phenylsulfonylindole offers a compelling case study in the power of subtle chemical modifications in drug design. The transformation from a thioether to a sulfone fundamentally alters the electronic and steric profile of the C3-substituent on the indole core. This change enhances polarity, introduces potent hydrogen bond accepting capabilities, and can improve metabolic stability. For drug development professionals, understanding these differences is paramount for the rational design of indole-based therapeutics with optimized potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of both scaffolds, and the straightforward interconversion through oxidation, provides a robust platform for exploring this chemical space in the quest for novel drug candidates.
References
- Vaishya, V., Singhal, R., Mehra, M. K., & Pilania, M. (n.d.). One pot synthesis of 3‐(phenylthio)methyl/benzyl indoles. ResearchGate.
- CymitQuimica. (n.d.). CAS 80360-14-1: 3-Iodo-1-(phenylsulfonyl)indole.
- UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Thioether.
- Reyes-Triana, C. A., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PMC.
- Wang, L., et al. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC.
- Zub, A. V., et al. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PMC.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation.
- El-Sayed, N. N. E., et al. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. Taylor & Francis Online.
- Muthu Kumar, S., et al. (2011). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. International Journal of Research in Pharmaceutical Sciences.
- Raines, D. J., et al. (n.d.). Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. RSC Publishing.
- Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry.
- ResearchGate. (n.d.). Examples of sulfur-containing drugs approved by the FDA for use in....
- ResearchGate. (n.d.). Orientation of Hydrogen Bond in H-Complexes of Sulfones and Sulfonamides.
- UNL Digital Commons. (n.d.). Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders?.
- National Center for Biotechnology Information. (n.d.). 2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole. PubChem.
- Google Patents. (n.d.). CN1887865A - Synthesis of 3-substituted phenyl indole compound.
- Chemistry LibreTexts. (2023). Thiols and Sulfides.
- Saulnier, M. G., & Gribble, G. W. (n.d.). Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole. The Journal of Organic Chemistry. ACS Publications.
- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
- Sigma-Aldrich. (n.d.). 1-(Phenylsulfonyl)indole 98.
- MDPI. (2023). Biological Activities of Natural Products III.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences.
- ChemicalBook. (n.d.). 3-PHENYL-1-(PHENYLSULFONYL)INDOLE | 153827-73-7.
Sources
- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 80360-14-1: 3-Iodo-1-(phenylsulfonyl)indole [cymitquimica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
The Emergence of Sulfenylindoles: A New Frontier in Oncology Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Introduction: The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved anticancer agents. Its inherent biological activity and synthetic tractability have made it a focal point for the development of novel therapeutics. Within this diverse chemical family, sulfenylindoles, characterized by a sulfur linkage at the C3 or C2 position of the indole ring, are emerging as a particularly promising class of compounds in cancer research.[1] This technical guide provides a comprehensive overview of the therapeutic potential of sulfenylindoles, delving into their synthesis, mechanisms of action, and preclinical evidence, with a forward-looking perspective on their future development.
The Sulfenylindole Scaffold: A Synthesis-Driven Opportunity in Oncology
The strategic introduction of a sulfenyl group onto the indole core significantly modulates its electronic and steric properties, leading to novel biological activities. The synthesis of 3-sulfenylindoles, the most studied regioisomer, has evolved to include efficient and environmentally conscious methods.
Modern Synthetic Strategies for 3-Sulfenylindoles
Recent advancements have moved away from harsh reagents towards more sustainable and scalable synthetic routes. A notable example is the catalyst-free thiolation of indoles with sulfonyl hydrazides in water, a method that offers high yields and generates only nitrogen and water as byproducts.[2] This approach represents a significant step towards the green synthesis of these valuable compounds.
Experimental Protocol: Catalyst-Free Synthesis of 3-Sulfenylindoles
-
Reactant Preparation: Dissolve the desired indole (1.0 mmol) and sulfonyl hydrazide (1.2 mmol) in 5 mL of deionized water in a sealed reaction vessel.
-
Reaction Conditions: Stir the mixture vigorously at 80°C for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-sulfenylindole.
The versatility of this and other synthetic methods, such as the iodophor-catalyzed sulfenylation, allows for the generation of a diverse library of sulfenylindole derivatives for structure-activity relationship (SAR) studies.[3]
Unraveling the Anticancer Mechanisms of Sulfenylindoles
While research is ongoing, preliminary evidence suggests that sulfenylindoles exert their anticancer effects through a multi-pronged approach, primarily by disrupting the microtubule network and inducing programmed cell death (apoptosis).
Targeting Microtubule Dynamics: A Key Mechanism of Action
A growing body of evidence points to the ability of 3-sulfenylindoles to act as potent inhibitors of tubulin polymerization.[3] Microtubules are critical components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. Their disruption is a clinically validated strategy in cancer therapy.
Sulfenylindoles are thought to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of microtubule disruption by sulfenylindoles.
Induction of Apoptosis: The Ultimate Fate of Cancer Cells
Beyond their effects on microtubules, sulfenylindoles are also implicated in the direct activation of apoptotic pathways. While the precise signaling cascades are still under investigation, it is hypothesized that the cellular stress induced by microtubule disruption converges on the intrinsic apoptotic pathway.
This pathway is characterized by the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis. Key players in this process include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.
Caption: Proposed apoptotic pathway induced by sulfenylindoles.
Preclinical Evaluation and Therapeutic Promise
The therapeutic potential of sulfenylindoles is underscored by preliminary in vitro studies demonstrating their cytotoxic activity against a range of cancer cell lines. While comprehensive preclinical data specifically for sulfenylindoles is still emerging, the broader class of indole derivatives has shown significant promise. For instance, certain indole-sulfonamide derivatives have exhibited potent anticancer effects against various cancer cell lines, including those of the liver, and have shown greater potency than the standard chemotherapeutic drug etoposide in some cases.[4]
Table 1: Representative Cytotoxicity of Indole-Sulfonamide Derivatives
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference Drug (Etoposide) IC50 (µM) |
| Monoindoles (Series A) | MOLT-3 | 46.23 - 136.09 | > 50 |
| Bisindoles (Series H & I) | HepG2 | 7.37 - 26.00 | > 30 |
Data adapted from studies on indole-sulfonamide derivatives, which share structural similarities with sulfenylindoles.[4]
These findings, coupled with the known anticancer properties of the broader indole family, strongly support the continued investigation of sulfenylindoles as a distinct and potent class of anticancer agents.
Future Directions and Clinical Outlook
The field of sulfenylindole research in oncology is ripe with opportunities. Future efforts should be directed towards:
-
Expansive Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the indole and sulfenyl moieties is crucial to optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Specific Molecular Targets: While microtubule inhibition is a key mechanism, identifying other specific protein targets or signaling pathways modulated by sulfenylindoles will provide a more complete understanding of their anticancer activity.
-
Comprehensive Preclinical In Vivo Studies: Rigorous evaluation in animal models of cancer is necessary to establish in vivo efficacy, safety profiles, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity to sulfenylindole treatment will be critical for patient stratification in future clinical trials.
The unique structural features and promising biological activities of sulfenylindoles position them as a compelling new class of compounds for the development of next-generation anticancer therapies. Continued interdisciplinary collaboration between synthetic chemists, molecular biologists, and clinical researchers will be paramount in translating the therapeutic potential of sulfenylindoles from the laboratory to the clinic.
References
-
Green Chemistry.
-
Longdom Publishing.
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
PMC.
-
PMC.
-
ResearchGate.
-
ResearchGate.
-
PMC.
-
PMC.
-
PubMed.
-
PMC.
-
PMC.
-
MDPI.
-
ResearchGate.
-
Semantic Scholar.
-
PubMed.
-
PMC.
-
PubMed.
-
ResearchGate.
-
BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: C3-Sulfenylation of Indole Scaffolds
Topic: Overview of C3-sulfenylation of indole scaffolds Content Type: Technical Guide / Whitepaper Persona: Senior Application Scientist
Executive Summary
The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 3,000 natural isolates and a vast array of synthetic pharmaceuticals. Functionalization at the C3 position is particularly critical due to the high electron density at this site, which governs the molecule's interaction with biological targets such as HIV-1 reverse transcriptase and tubulin.
This guide addresses the synthetic challenge of C3-sulfenylation —the formation of a carbon-sulfur (C-S) bond at the 3-position. While traditional methods relied on toxic sulfenyl halides or transition-metal cross-couplings, the field has shifted toward green, atom-economical, and metal-free methodologies. This document synthesizes the most robust protocols (Iodine-catalyzed, Photoredox, and Sulfinate-based) to provide a self-validating roadmap for bench scientists.
Mechanistic Paradigms
Understanding the mechanism is the prerequisite for troubleshooting. C3-sulfenylation generally proceeds via two distinct pathways: Electrophilic Aromatic Substitution (S_EAr) or Radical Recombination .
The Mechanistic Divergence
-
Ionic Pathway (S_EAr): Relies on the generation of a highly electrophilic sulfur species (E-S
or R-S-X). The nucleophilic indole C3 attacks this species, followed by re-aromatization. -
Radical Pathway: Utilizes Single Electron Transfer (SET) to generate thiyl radicals (RS
) and indole radical cations, often mediated by visible light or peroxides.
Figure 1: Divergent mechanistic pathways for C3-sulfenylation. The choice of pathway dictates functional group tolerance.
Validated Experimental Protocols
The following protocols have been selected based on reproducibility , atom economy , and operational simplicity .
Protocol A: The "Green Standard" – Iodine/DMSO Catalyzed System
This method is currently the industry benchmark for metal-free sulfenylation. It utilizes molecular iodine as a catalyst and DMSO as a terminal oxidant, avoiding toxic transition metals.
-
Mechanism: In situ generation of reactive electrophilic species (likely ArSI) from disulfides.
-
Key Advantage: Uses Dimethyl Carbonate (DMC) as a green solvent; high regioselectivity.
Step-by-Step Methodology:
-
Setup: To a 10 mL reaction tube equipped with a magnetic stir bar, add:
-
Indole Substrate: 1.0 mmol (e.g., 117 mg for unsubstituted indole).
-
Disulfide Reagent: 0.5 mmol (0.5 equiv, as both sulfur atoms are utilized).[1]
-
Catalyst: Molecular Iodine (
), 0.05 mmol (5 mol%, ~12.7 mg). -
Oxidant/Additive: DMSO, 3.0 mmol (3 equiv).
-
Solvent: Dimethyl Carbonate (DMC), 2.0 mL.
-
-
Reaction: Seal the tube and stir at 40 °C under an air atmosphere.
-
Note: The mild temperature prevents polymerization of sensitive indoles.
-
-
Monitoring: Monitor by TLC (typically 2–4 hours). The iodine color may fade and reappear as the catalytic cycle progresses.
-
Workup:
-
Dilute the mixture with DMC (8 mL).
-
Wash with water (3 × 10 mL) to remove DMSO and inorganic salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate under vacuum.
-
-
Purification: Flash column chromatography (Petroleum Ether/Ethyl Acetate, typically 15:1 gradient).
Protocol B: Sodium Sulfinate/HI System (Thiol-Free)
Thiols and disulfides have noxious odors. This protocol uses sodium sulfinates (
-
Reagents: Indole (0.5 mmol), Sodium Sulfinate (0.6 mmol), HI (4 equiv, 57% aq).
-
Conditions: Acetonitrile (MeCN), Room Temperature, 2–4 hours.
-
Critical Insight: The HI serves dual roles: it reduces the sulfinate to the sulfenyl iodide (
) intermediate and activates the indole.
Protocol C: Visible-Light Eosin Y Catalysis
For substrates sensitive to acidic conditions (like Protocol B) or strong oxidants, this photoredox method is superior.
-
Catalyst: Eosin Y (1-2 mol%).
-
Light Source: Blue LEDs (approx. 460 nm).
-
Atmosphere: Open air (Oxygen acts as the terminal oxidant).
-
Procedure: Mix Indole (1 equiv), Thiol (1.2 equiv), and Eosin Y in Ethanol. Irradiate at RT for 6-12 hours.
The Catalytic Cycle (Iodine/DMSO)
Understanding the regeneration of the active species is crucial for optimization. If yields are low, the re-oxidation of Iodide (
Figure 2: The Iodine-DMSO catalytic cycle. The active electrophile R-S-I is generated in situ, avoiding the handling of unstable sulfenyl halides.
Comparative Analysis of Methods
| Feature | Iodine/DMSO (Protocol A) | Sulfinate/HI (Protocol B) | Photoredox (Protocol C) |
| Reagent Stability | Moderate (Disulfides) | High (Sulfinate salts) | Low (Thiols/Disulfides) |
| Odor | Unpleasant | Odorless | Unpleasant |
| Atom Economy | High (Both S atoms used) | Moderate | Moderate |
| Conditions | Mild Heat (40°C) | Acidic (HI), RT | Neutral, Light |
| Substrate Scope | Broad (tolerant of halogens) | Sensitive to acid-labile groups | Broad (tolerant of amines) |
| Scalability | Excellent (Gram scale) | Moderate | Limited by light penetration |
Biological Relevance & Applications
The 3-sulfenylindole scaffold is not merely a synthetic curiosity; it is a pharmacophore with validated biological activity.
-
Anticancer (Tubulin Inhibition): 3-Arylthioindoles have shown potency comparable to Combretastatin A-4 in inhibiting tubulin polymerization, arresting cell division in the G2/M phase.
-
HIV-1 Inhibition: Specific derivatives (e.g., N-arylsulfonyl-3-sulfenylindoles) target the non-nucleoside reverse transcriptase binding pocket.
-
COX-2 Inhibition: The thioether linkage at C3 provides the necessary flexibility for the indole ring to fit into the COX-2 active site, offering anti-inflammatory properties.
References
-
Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant. Green Chemistry, 2014. [Link]
-
Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates. ChemistryOpen, 2023. [Link]
-
Visible-Light-Induced, Graphene Oxide-Promoted C3-Chalcogenylation of Indoles Strategy. Molecules, 2022. [Link]
-
Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides. RSC Advances, 2024.[2] [Link]
-
Metal-Free, Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Thiols. Asian Journal of Organic Chemistry, 2018. [Link]
Sources
Methodological & Application
Iodine-Catalyzed Synthesis of 3-Phenylthioindole from Indole: A Practical Protocol and Mechanistic Overview
An Application Guide for Drug Development Professionals
Forward
This technical guide provides a comprehensive overview of the molecular iodine-catalyzed synthesis of 3-phenylthioindole. The 3-sulfenylindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activities.[1][2] This document is designed for researchers, medicinal chemists, and process development scientists, offering a detailed, field-tested experimental protocol, an in-depth analysis of the reaction mechanism, and practical insights into the execution of this efficient and metal-free carbon-sulfur bond-forming reaction.
Principle of the Method: The Power of Iodine in Electrophilic Sulfenylation
The synthesis of 3-phenylthioindole from indole and a suitable sulfur source, catalyzed by molecular iodine (I₂), is a highly efficient example of a direct C-H functionalization reaction. Indole is an electron-rich heterocycle, with the C3 position being particularly nucleophilic and susceptible to electrophilic substitution.[3][4] The core principle of this method relies on the ability of molecular iodine to act as a mild Lewis acid and an oxidizing agent to generate a potent electrophilic sulfur species in situ.
The key advantages of using iodine as a catalyst include:
-
Metal-Free Conditions: It avoids the use of expensive, toxic, and often air-sensitive transition metal catalysts.[5][6]
-
Mild Reaction Conditions: The reaction typically proceeds under ambient to moderate temperatures, preserving sensitive functional groups.[1]
-
High Regioselectivity: The electrophilic nature of the reaction ensures selective functionalization at the C3 position of the indole ring.[7]
-
Operational Simplicity: The procedure is generally straightforward, requiring standard laboratory equipment and purification techniques.[8]
This method represents a green and atom-economical approach to constructing C-S bonds, a critical linkage in many pharmacologically active molecules.[9]
Decoding the Reaction Mechanism
The iodine-catalyzed sulfenylation of indole is believed to proceed through an electrophilic aromatic substitution pathway. While the precise mechanism can vary depending on the chosen sulfur source (e.g., thiol, disulfide, sulfonyl hydrazide) and the presence of an oxidant, a generally accepted pathway involving a sulfenyl iodide intermediate is outlined below.[2][10]
A plausible catalytic cycle involves the following key steps:
-
Oxidation & Formation of Electrophile: Molecular iodine (I₂) reacts with the sulfur source, such as diphenyl disulfide, to generate a highly electrophilic sulfenyl iodide species (PhSI).
-
Electrophilic Attack: The electron-rich C3 position of the indole ring performs a nucleophilic attack on the electrophilic sulfur atom of the phenylsulfenyl iodide. This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate.
-
Rearomatization: A base (which can be the solvent or another species in the mixture) abstracts the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the indole ring. This step yields the final product, 3-phenylthioindole, and regenerates a protonated base.
-
Catalyst Regeneration: The iodide ion (I⁻) released in the process can be re-oxidized to I₂ to continue the catalytic cycle, particularly in protocols that employ an external oxidant like DMSO or air.[1][8]
Caption: Proposed mechanism for the iodine-catalyzed synthesis of 3-phenylthioindole.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of 3-phenylthioindole.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Indole | ≥99% | Standard Vendor | |
| Diphenyl disulfide | ≥99% | Standard Vendor | |
| Iodine (I₂) | ≥99.8%, Resublimed | Standard Vendor | Handle in a fume hood. |
| Ethanol (EtOH) | Anhydrous | Standard Vendor | |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Vendor | For chromatography. |
| Saturated Sodium Thiosulfate | N/A | Prepare in-house | Na₂S₂O₃ in deionized water. |
| Saturated Sodium Bicarbonate | N/A | Prepare in-house | NaHCO₃ in deionized water. |
| Brine | N/A | Prepare in-house | NaCl in deionized water. |
| Anhydrous Sodium Sulfate | ACS Grade | Standard Vendor | For drying organic layers. |
| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
NMR Spectrometer (for product characterization)
Step-by-Step Synthesis Procedure
Caption: A step-by-step workflow for the synthesis and purification of 3-phenylthioindole.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole (1.0 mmol, 117 mg), diphenyl disulfide (0.5 mmol, 109 mg), and molecular iodine (0.2 mmol, 51 mg, 20 mol%).
-
Rationale: Using the disulfide requires only 0.5 equivalents as both sulfur atoms are reactive.[1] Iodine is used in catalytic amounts.
-
-
Solvent Addition: Add 5 mL of anhydrous ethanol to the flask.
-
Rationale: Ethanol is an effective and relatively green solvent for this transformation.[2]
-
-
Heating and Reaction: Place the flask in a pre-heated oil bath at 70 °C. Stir the reaction mixture vigorously for the time indicated by TLC analysis (typically 8-12 hours).
-
Monitoring: Monitor the reaction's progress by TLC (eluent: 9:1 Hexanes/Ethyl Acetate). The consumption of indole (starting material) and the appearance of a new, less polar spot (product) will be observed.
-
Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add saturated sodium thiosulfate solution (approx. 10 mL) dropwise with stirring until the brown color of iodine disappears.
-
Rationale: Sodium thiosulfate reduces any unreacted I₂ to colorless iodide (I⁻), simplifying the purification process.
-
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the remaining aqueous residue, add 20 mL of ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer two more times with 20 mL portions of ethyl acetate.
-
Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash helps to break emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes/ethyl acetate).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 3-phenylthioindole as a solid.
Characterization of 3-Phenylthioindole
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
¹H NMR (500 MHz, CDCl₃): δ 8.43 (brs, 1H, NH), 7.58 (d, J = 8.0 Hz, 1H), 7.50 (d, J = 2.5 Hz, 1H), 7.46 (d, J = 8.0 Hz, 1H), 7.29 (t, J = 7.5 Hz, 1H), 7.19 (t, J = 7.5 Hz, 1H), 7.13–7.10 (m, 2H), 7.03–7.00 (m, 2H).[2]
-
¹³C NMR (125 MHz, CDCl₃): δ 138.0, 136.7, 130.8, 130.7, 129.0, 128.9, 127.3, 123.4, 121.2, 119.7, 111.8, 102.7.[2]
Expected Outcomes and Troubleshooting
The described protocol is robust and applicable to a range of substituted indoles and thiols.
| Entry | Indole Substrate | Thiol Source (Ar-S-S-Ar) | Yield (%) | Reference |
| 1 | Indole | Diphenyl disulfide | ~77-90% | [2][10] |
| 2 | 5-Bromoindole | Diphenyl disulfide | ~75% | [2][10] |
| 3 | Indole | Di-p-tolyl disulfide | ~85% | [2][10] |
| 4 | Indole | Bis(4-chlorophenyl) disulfide | ~77% | [2] |
Common Issues and Troubleshooting:
-
Low Yield / Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Ensure the reaction is monitored carefully by TLC and allowed to run to completion. Confirm the temperature of the heating mantle is accurate. The purity of the starting materials is also critical.
-
-
Formation of Side Products (e.g., 2,3-bis(phenylthio)indole):
-
Cause: Overly harsh conditions or prolonged reaction times can sometimes lead to disubstitution.
-
Solution: Adhere to the recommended reaction time and temperature. Careful purification by column chromatography should effectively separate the desired mono-sulfenylated product.
-
-
Difficulty in Purification:
-
Cause: The product and starting material may have similar polarities.
-
Solution: Use a shallow gradient during column chromatography (e.g., increasing ethyl acetate content by only 1-2% at a time) to achieve better separation.
-
Safety Precautions
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin and eyes.
-
Organic Solvents: Ethyl acetate, hexanes, and ethanol are flammable. Keep away from ignition sources.
-
Diphenyl Disulfide: Has a strong, unpleasant odor. Handle exclusively in a fume hood.
Conclusion
The iodine-catalyzed synthesis of 3-phenylthioindole is a powerful and practical method for forging a C-S bond at the C3 position of the indole nucleus. Its operational simplicity, mild conditions, high regioselectivity, and avoidance of transition metals make it an attractive strategy for both academic research and industrial drug development applications. This protocol provides a reliable and reproducible procedure for accessing this important chemical scaffold.
References
-
Wu, Y.-C., et al. (2012). Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant. RSC Advances, 2(15), 6195-6198. Available at: [Link]
-
Wang, L., et al. (2021). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. RSC Advances, 11(52), 32939-32943. Available at: [Link]
-
Yadav, J. S., et al. (2012). Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant. Green Chemistry, 14(7), 1830-1832. Available at: [Link]
-
Yang, F. L., & Tian, S. K. (2013). Iodine-catalyzed regioselective sulfenylation of indoles with sulfonyl hydrazides. Angewandte Chemie International Edition, 52(18), 4929-4932. Available at: [Link]
-
Pandey, A. K., et al. (2020). Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source. ACS Omega, 5(12), 6566-6576. Available at: [Link]
-
Pandey, A. K., et al. (2020). Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source. ACS Omega (PMC mirror), 5(12). Available at: [Link]
-
Nechaev, A. A., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1547-1556. Available at: [Link]
-
Liu, X., et al. (2016). Iodine-catalyzed Direct Thiolation of Indoles with Thiols Leading to 3-Thioindoles Using Air as the Oxidant. Catalysis Letters, 146, 1743–1748. Available at: [Link]
-
Yao, T., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4633-4636. Available at: [Link]
-
Qi, H., et al. (2016). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. The Journal of Organic Chemistry, 81(10), 4262-4268. Available at: [Link]
-
Larock, R. C., et al. (2003). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 68(12), 4684-4689. Available at: [Link]
-
de Oliveira, C. S. A., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5202. Available at: [Link]
-
Nechaev, A. A., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry (PMC mirror), 17. Available at: [Link]
-
Qi, H., et al. (2016). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. ACS Publications. Available at: [Link]
-
Parumala, S. K. R., & Peddinti, R. K. (2015). Iodine catalyzed cross-dehydrogenative C–S coupling by C(sp2)–H bond activation: direct access to aryl sulfides from aryl thiols. Green Chemistry, 17(7), 4068-4072. Available at: [Link]
Sources
- 1. Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source - PMC [pmc.ncbi.nlm.nih.gov]
Metal-free C-3 sulfenylation of indoles using thiophenols
Application Note & Protocol
Topic: Metal-Free C-3 Sulfenylation of Indoles using Thiophenols
For: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Sulfenylindoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Functionalization of the indole scaffold, particularly at the electron-rich C-3 position, is a critical strategy for modulating biological activity.[2] Among the various C-3 substituted derivatives, 3-sulfenylindoles have garnered significant attention due to their prevalence in molecules with potent anti-cancer, anti-HIV, and antibacterial properties.[3][4]
Traditionally, the synthesis of these vital compounds involved transition-metal catalysts or the use of pre-functionalized, often unstable, sulfenylating agents.[5] These methods, while effective, can present challenges related to cost, metal contamination in the final product, and harsh reaction conditions. This guide details a robust, metal-free approach for the direct, regioselective C-3 sulfenylation of indoles using readily available thiophenols. The protocols described herein leverage simple iodine catalysis and common oxidants, offering an operationally simple, cost-effective, and environmentally benign alternative for accessing these high-value molecules.[6][7]
Reaction Principle: The Iodine-Catalyzed Oxidative Cross-Coupling Mechanism
The success of this metal-free transformation hinges on an iodine-catalyzed oxidative coupling cycle. Indole itself is a nucleophile, but thiophenol is not an effective electrophile. The reaction, therefore, requires an oxidant to generate a reactive electrophilic sulfur species in situ.
The widely accepted mechanism proceeds through the following key stages:
-
Oxidation of Thiophenol: The thiophenol is first oxidized to form a disulfide.
-
Activation by Iodine: Molecular iodine (I₂) reacts with the disulfide to generate a highly electrophilic sulfenyl iodide (R-S-I) intermediate. This is the key electrophile in the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring, acting as a nucleophile, attacks the sulfenyl iodide intermediate at the C-3 position. This step is highly regioselective due to the inherent electronic properties of the indole nucleus.
-
Proton Transfer & Catalyst Regeneration: A subsequent proton transfer rearomatizes the indole ring, yielding the 3-sulfenylindole product and hydrogen iodide (HI). The oxidant (e.g., DMSO, H₂O₂) then re-oxidizes HI back to I₂, regenerating the catalyst and allowing the cycle to continue.[6][8]
Figure 1: Proposed mechanism for iodine-catalyzed C-3 sulfenylation.
Detailed Experimental Protocol
This protocol provides a general method for the iodine-catalyzed C-3 sulfenylation of a model indole with a thiophenol using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant.[6]
Materials & Reagents:
-
Indole (1.0 equiv.)
-
Thiophenol (1.2 equiv.)
-
Molecular Iodine (I₂) (10 mol%)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indole (e.g., 117 mg, 1.0 mmol), the thiophenol (e.g., 132 mg, 1.2 mmol), and DMSO (3 mL).
-
Catalyst Addition: Add molecular iodine (25.4 mg, 0.1 mmol, 10 mol%) to the stirring solution.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 2-6 hours).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL).
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (20 mL) to remove residual iodine, followed by water (20 mL), and finally with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-sulfenylindole product.
Figure 2: General experimental workflow for C-3 sulfenylation.
Substrate Scope & Versatility
This metal-free protocol demonstrates broad functional group tolerance, accommodating a wide range of substituted indoles and thiophenols. Both electron-donating and electron-withdrawing groups are generally well-tolerated on both coupling partners, leading to good to excellent yields.
| Entry | Indole Substrate | Thiophenol Substrate | Product | Yield (%) | Reference |
| 1 | 1H-Indole | Thiophenol | 3-(Phenylthio)-1H-indole | 95 | [6] |
| 2 | 5-Methoxy-1H-indole | 4-Methylthiophenol | 5-Methoxy-3-(p-tolylthio)-1H-indole | 92 | [6] |
| 3 | 5-Bromo-1H-indole | Thiophenol | 5-Bromo-3-(phenylthio)-1H-indole | 89 | [6] |
| 4 | 1-Methyl-1H-indole | 4-Chlorothiophenol | 1-Methyl-3-((4-chlorophenyl)thio)-1H-indole | 93 | [8] |
| 5 | 1H-Indole | 4-Methoxythiophenol | 3-((4-Methoxyphenyl)thio)-1H-indole | 94 | [8] |
| 6 | 6-Chloro-1H-indole | 2-Bromothiophenol | 6-Chloro-3-((2-bromophenyl)thio)-1H-indole | 85 | [6] |
| 7 | 1H-Indole | Naphthalene-2-thiol | 3-(Naphthalen-2-ylthio)-1H-indole | 90 | [8] |
Table 1: Representative examples illustrating the scope of the metal-free C-3 sulfenylation of indoles. Yields are for isolated products.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient heating or reaction time. 2. Deactivated substrates (e.g., strongly electron-withdrawing groups). 3. Impure reagents or wet solvent. | 1. Increase temperature to 100-110 °C and/or extend reaction time. Monitor carefully by TLC. 2. For deactivated indoles, consider using a stronger oxidant system like H₂O₂ in water.[9] 3. Ensure DMSO is anhydrous and reagents are of high purity. |
| Formation of Side Products | 1. Over-oxidation of thiophenol or product. 2. Dimerization of thiophenol (disulfide) is the major product. 3. C-2 sulfenylation or bis-sulfenylation. | 1. Avoid excessive heating or prolonged reaction times after the starting material is consumed. 2. Ensure the correct stoichiometry. The indole should be the limiting reagent. 3. This is rare but can occur with certain substrates. Confirm product structure by NMR. Lowering the reaction temperature may improve selectivity. |
| Difficult Purification | 1. Product co-elutes with disulfide byproduct. 2. Streaking on silica gel column. | 1. Ensure the Na₂S₂O₃ wash was effective. If disulfide persists, adjust the eluent polarity (more non-polar) for better separation. 2. Add 0.5-1% triethylamine to the eluent system to neutralize acidic sites on the silica gel, which can improve chromatography for nitrogen-containing heterocycles. |
References
-
Transition‐Metal‐Free Indole C3 Sulfenylation by KIO3 Catalysis. (2018). ChemistrySelect. [Link]
-
Silver-catalyzed direct selanylation of indoles: synthesis and mechanistic insights. (2023). New Journal of Chemistry. [Link]
-
Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Thiols in Water. (2016). ChemistrySelect. [Link]
-
Heterocyclic thiols and potassium thiocyanate used as C3 sulfenylation of indoles. (2022). Molecules. [Link]
-
Iodine‐Catalyzed C3–H Sulfinylation of Indoles with Sulfenamides. (2024). Asian Journal of Organic Chemistry. [Link]
-
Visible-Light-Induced, Graphene Oxide-Promoted C3-Chalcogenylation of Indoles Strategy under Transition-Metal-Free Conditions. (2022). Molecules. [Link]
-
C2-sulfenylation of indole by N-(thio)succinimides. (2022). ResearchGate. [Link]
-
Iodine‐Catalyzed Regioselective Sulfenylation of Indoles with Thiols in Water. (2016). ChemistrySelect. [Link]
-
On-water accelerated sulfenylation of indole derivatives under visible light irradiation. (2023). Organic & Biomolecular Chemistry. [Link]
-
Metal-Free, Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Thiols. (2016). Tetrahedron Letters. [Link]
-
Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. (2018). The Journal of Organic Chemistry. [Link]
-
Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source. (2020). ACS Omega. [Link]
-
C‐3 Sulfenylation of indoles. Isolated yield based on indoles. (2017). ChemistrySelect. [Link]
-
I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates as sulfenylating agents. (2021). Scientific Reports. [Link]
-
I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates as sulfenylating agents. (2021). ResearchGate. [Link]
-
Catalyst-free thiolation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles in water. (2016). Green Chemistry. [Link]
-
Metal free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones. (2021). RSC Advances. [Link]
-
Recent developments in the catalytic systems for the 3‐sulfenylation of indoles. (2020). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Visible-Light-Induced, Graphene Oxide-Promoted C3-Chalcogenylation of Indoles Strategy under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Iodine‐Catalyzed Regioselective Sulfenylation of Indoles with Thiols in Water (2016) | Yongqin He | 14 Citations [scispace.com]
Green Chemistry Protocols for the Preparation of 3-Phenylthioindoles: Application Notes and Protocols
Introduction: The Imperative for Greener Pathways to Bioactive Indoles
The 3-phenylthioindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including applications as antitumor, antiviral, and antibacterial agents.[1][2] The ever-growing demand for these high-value molecules necessitates the development of synthetic protocols that are not only efficient and scalable but also environmentally responsible. Green chemistry principles, which focus on the reduction or elimination of hazardous substances, the use of renewable resources, and energy efficiency, provide a crucial framework for the sustainable production of pharmaceuticals and fine chemicals.[3][4][5]
This comprehensive guide presents a selection of field-proven, green chemistry protocols for the synthesis of 3-phenylthioindoles. Moving beyond a mere recitation of steps, this document delves into the underlying principles and rationale for each method, empowering researchers to not only replicate the procedures but also to adapt and innovate within the framework of sustainable science. The protocols detailed herein prioritize the use of water as a solvent, environmentally benign catalysts, and energy-efficient technologies such as microwave and ultrasound irradiation.
Section 1: Catalyst-Free Thiolation in Water: The Ultimate Green Approach
Principle and Rationale: The ideal green synthesis would proceed in a benign solvent, such as water, without the need for any catalyst, and generate minimal waste. The direct thiolation of indoles with sulfonyl hydrazides in water exemplifies this ideal.[6] This approach circumvents the need for transition-metal catalysts, which are often expensive and can leave toxic residues in the final product. Water, as a solvent, is non-toxic, non-flammable, and inexpensive. The reaction's by-products are simply nitrogen gas and water, making it an exceptionally clean transformation.[6]
Plausible Reaction Mechanism: The reaction is believed to proceed through the formation of a thiosulfonate intermediate from the sulfonyl hydrazide, which then reacts with the electron-rich C3 position of the indole nucleus. The indole's nitrogen atom may play a role in activating the C3 position for electrophilic attack.
Experimental Workflow: Catalyst-Free Thiolation in Water
Caption: Workflow for catalyst-free synthesis of 3-phenylthioindoles in water.
Detailed Protocol: Catalyst-Free Synthesis of 3-Phenylthioindole in Water
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine indole (1.0 mmol), phenylsulfonyl hydrazide (1.2 mmol), and deionized water (5 mL).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for the time indicated by TLC monitoring (typically 2-4 hours).
-
Workup: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-phenylthioindole.
Data Summary: Scope of Catalyst-Free Thiolation
| Entry | Indole Derivative | Sulfonyl Hydrazide | Reaction Time (h) | Yield (%) |
| 1 | Indole | Phenylsulfonyl hydrazide | 3 | 92 |
| 2 | 2-Methylindole | Phenylsulfonyl hydrazide | 3.5 | 88 |
| 3 | 5-Bromoindole | Phenylsulfonyl hydrazide | 4 | 90 |
| 4 | Indole | 4-Methylphenylsulfonyl hydrazide | 3 | 95 |
| 5 | Indole | 4-Chlorophenylsulfonyl hydrazide | 4 | 89 |
Data is representative and compiled from the literature.[6]
Section 2: Iodine-Catalyzed Synthesis: A Cost-Effective and Benign Catalytic System
Principle and Rationale: While catalyst-free methods are ideal, catalysis is often necessary to achieve high efficiency. Molecular iodine has emerged as an excellent catalyst for C-S bond formation due to its low cost, low toxicity, and operational simplicity compared to many metal-based catalysts.[1][7][8][9] This method allows for the synthesis of 3-arylthioindoles from various sulfur sources, such as odorless and stable Bunte salts or a combination of 1-aryltriazenes and carbon disulfide.[1][7] The use of a catalyst in small quantities often leads to milder reaction conditions and improved yields.
Plausible Catalytic Cycle: Molecular iodine acts as a Lewis acid to activate the sulfur source, generating an electrophilic sulfur species. This species then undergoes electrophilic substitution at the C3 position of indole. The catalyst is regenerated in the process, allowing it to participate in multiple reaction cycles.
Catalytic Cycle: Iodine-Catalyzed Sulfenylation
Caption: Proposed catalytic cycle for the iodine-catalyzed synthesis of 3-phenylthioindoles.
Detailed Protocol: Iodine-Catalyzed Synthesis Using Bunte Salts
-
Reaction Setup: To a screw-capped vial containing a magnetic stir bar, add indole (0.5 mmol), the corresponding Bunte salt (0.6 mmol), and iodine (10 mol %).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) (2 mL) as the solvent and oxidant.[7][8]
-
Reaction Execution: Seal the vial and heat the reaction mixture at 100 °C for the required time (typically 6-12 hours), monitoring the progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (10 mL) to quench the excess iodine. Extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired 3-arylthioindole.
Data Summary: Scope of Iodine-Catalyzed Synthesis
| Entry | Indole Derivative | Bunte Salt | Yield (%) |
| 1 | Indole | Phenyl Bunte Salt | 95 |
| 2 | 5-Methoxyindole | Phenyl Bunte Salt | 92 |
| 3 | 5-Nitroindole | Phenyl Bunte Salt | 85 |
| 4 | Indole | 4-Chlorophenyl Bunte Salt | 90 |
| 5 | Indole | 4-Methoxyphenyl Bunte Salt | 93 |
Data is representative and compiled from the literature.[7][8]
Section 3: Microwave-Assisted Synthesis: Accelerating Reactions with Green Energy
Principle and Rationale: Microwave-assisted organic synthesis (MAOS) is a powerful technique that utilizes microwave energy to heat reactions rapidly and efficiently.[10][11][12][13] This method often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.[14] For the synthesis of 3-arylthioindoles, microwave irradiation can facilitate the reaction between indoles and disulfides in the presence of a base, providing the products in excellent yields within minutes.[14]
Experimental Setup: The reaction is typically carried out in a dedicated microwave reactor, which allows for precise control of temperature and pressure. The use of a sealed vessel is common to reach temperatures above the boiling point of the solvent.
Workflow: Microwave-Assisted Synthesis
Caption: General workflow for the microwave-assisted synthesis of 3-arylthioindoles.
Detailed Protocol: Microwave-Assisted Synthesis of 3-Arylthioindoles [14]
-
Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add indole (1 mmol), the appropriate disulfide (0.6 mmol), and sodium hydride (60% dispersion in mineral oil, 1.2 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (3 mL) to the vial.
-
Reaction Execution: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture for 4 minutes at a temperature of 150 °C.
-
Workup: After the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by the slow addition of water (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-arylthioindole.
Data Summary: Comparison of Microwave vs. Conventional Heating
| Entry | Substrates | Method | Time | Yield (%) |
| 1 | Indole, Diphenyl disulfide | Microwave | 4 min | 98 |
| 2 | Indole, Diphenyl disulfide | Conventional | 12 h | 75 |
| 3 | 2-Methylindole, Diphenyl disulfide | Microwave | 4 min | 95 |
| 4 | 2-Methylindole, Diphenyl disulfide | Conventional | 12 h | 70 |
| 5 | 5-Bromoindole, Diphenyl disulfide | Microwave | 4 min | 92 |
| 6 | 5-Bromoindole, Diphenyl disulfide | Conventional | 12 h | 68 |
Data is representative and compiled from the literature.[14]
Section 4: Ultrasound-Assisted Synthesis: Harnessing the Power of Sonochemistry
Principle and Rationale: Ultrasound-assisted synthesis utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.[15][16] Sonochemistry is considered a green technique as it can often reduce reaction times, improve yields, and enable reactions to occur at lower bulk temperatures.[17][18] While a specific protocol for the direct synthesis of 3-phenylthioindoles using ultrasound was not prominently found in the initial search, the principles of sonochemistry can be applied to existing methods to potentially enhance their efficiency.
Experimental Setup: Reactions are typically carried out in a standard reaction vessel placed in an ultrasonic cleaning bath. For more direct and efficient energy transfer, an ultrasonic probe can be immersed directly into the reaction mixture.
Workflow: Ultrasound-Assisted Synthesis
Caption: A general workflow for ultrasound-assisted organic synthesis.
Proposed Protocol: Ultrasound-Assisted Iodine-Catalyzed Synthesis of 3-Phenylthioindoles
-
Reaction Setup: In a round-bottom flask, combine indole (1.0 mmol), the appropriate thiol (1.1 mmol), and a catalytic amount of iodine (10 mol%).
-
Solvent Addition: Add a suitable solvent such as ethanol or acetonitrile (5 mL).
-
Reaction Execution: Place the flask in an ultrasonic bath and sonicate at a specified frequency (e.g., 40 kHz) at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Summary: General Advantages of Ultrasound in Synthesis
| Reaction Type | Conventional Method | Ultrasound-Assisted Method | Reference |
| Synthesis of Indole Derivatives | 540-900 min, 40-68% yield | 15-35 min, 82-93% yield | [15] |
| Synthesis of Isoxazolines | 2-3 h, lower yield | 15-20 min, 75-90% yield | [18] |
| Synthesis of Quinolines | 3.0-4.5 h, 70-82% yield | 1.0-1.5 h, 90-97% yield | [16] |
Conclusion: A Sustainable Future for Medicinal Chemistry
The protocols outlined in this guide demonstrate that the synthesis of medicinally important 3-phenylthioindoles can be achieved through methods that are both efficient and environmentally conscious. By embracing catalyst-free reactions in water, employing benign catalysts like molecular iodine, and utilizing energy-efficient technologies such as microwave and ultrasound irradiation, the chemical community can significantly reduce the environmental footprint of pharmaceutical research and development. The continued innovation in green chemistry will undoubtedly pave the way for a more sustainable future for the synthesis of complex and valuable molecules.
References
-
Pandey, A. K., Chand, S., Singh, R., Kumar, S., & Singh, K. N. (2020). Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source. ACS Omega, 5(13), 7483–7490. [Link]
-
Qi, H., Zhang, T., Wan, K., & Luo, M. (2016). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. The Journal of Organic Chemistry, 81(10), 4262–4268. [Link]
-
Wu, Y., et al. (2017). Catalyst-free thiolation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles in water. Green Chemistry, 19(2), 446-450. [Link]
-
Radi, M., Saletti, R., Botta, M., & Corelli, F. (2012). Venting-while-heating microwave-assisted synthesis of 3-arylthioindoles. Tetrahedron Letters, 53(15), 1934-1936. [Link]
-
PubMed. (2016). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. [Link]
-
ResearchGate. (2016). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. [Link]
-
Al-dujaili, A. H., & Al-karawi, A. J. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15(1), 1-25. [Link]
-
Green Chemistry. (2016). Three-component 3-(phosphoryl)methylindole synthesis from indoles, H-phosphine oxides and carbonyl compounds under metal-free conditions. [Link]
-
Ultrasound-assisted, one-pot, three-component synthesis and antibacterial activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. (2015). Molecules, 20(11), 20087-20098. [Link]
-
Vieira, B. M., et al. (2017). Ultrasound-Assisted Synthesis and Antioxidant Activity of 3-Selanyl-1H-indole and 3-Selanylimidazo[1,2-a]pyridine Derivatives. Asian Journal of Organic Chemistry, 6(11), 1635-1646. [Link]
-
Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (2021). Journal of the Indian Chemical Society, 98(9), 100124. [Link]
-
Green Chemistry - UniTo. (2022). [Link]
- Google Patents. (2009). Green synthesis of indole compounds.
-
Kardooni, R., & Kiasat, A. R. (2022). Solar radiation-assisted one-pot synthesis of 3-alkylated indoles under catalyst-free conditions. Arabian Journal of Chemistry, 15(11), 104231. [Link]
-
Seijas, J. A., Vázquez-Tato, M. P., Crecente-Campo, J., Gómez-Doval, M. Á., & Núñez-Álvarez, L. (2005). Microwave assisted synthesis of indoles: Madelung's Reaction. Molecular Diversity, 9(1-3), 193-196. [Link]
-
Beilstein Journals. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. [Link]
-
PubMed. (2013). Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. [Link]
-
New Journal of Chemistry. (2021). Ultrasound-assisted ionic liquid-mediated green method for synthesis of 1,3-diphenylpyrazole-based spirooxindolopyrrolizidines, their anti-tubercular activity, molecular docking study and ADME predictions. [Link]
-
MDPI. (2025). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. [Link]
-
New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacter. (2024). Polish Journal of Environmental Studies, 33(5), 5549-5556. [Link]
-
MDPI. (2022). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. [Link]
-
An Eco-Friendly Improved Protocol for the Synthesis of Bis(3-indolyl)methanes Using Poly(4-vinylpyridinium)hydrogen Sulfate as Efficient, Heterogeneous, and Recyclable Solid Acid Catalyst. (2014). Journal of Chemistry, 2014, 1-7. [Link]
-
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (2015). Molecules, 20(11), 19836-19847. [Link]
-
Bentham Science. (2025). Iodine Catalyzed, an Ecofriendly Synthesis of 3-((1H-indol-3-yl) (phenyl)methyl)-4-hydroxy-2H-chromen-2-one's. [Link]
-
ACS Figshare. (2016). Catalytic Synthesis of 3‑Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. [Link]
Sources
- 1. Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. CN101508669A - Green synthesis of indole compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Catalyst-free thiolation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. acs.figshare.com [acs.figshare.com]
- 10. sciforum.net [sciforum.net]
- 11. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Venting-while-heating microwave-assisted synthesis of 3-arylthioindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultrasound-assisted, one-pot, three-component synthesis and antibacterial activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties [comptes-rendus.academie-sciences.fr]
- 16. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. mdpi.com [mdpi.com]
Application Note & Protocol: A Green Chemistry Approach to the Sulfenylation of Indoles with Sulfonyl Hydrazides in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Sulfenylated Indoles and the Imperative of Green Synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Functionalization of the indole ring, particularly at the C3-position, is a critical strategy in the development of new therapeutic agents. Among the various C3-substituted indoles, 3-sulfenylated indoles have garnered significant attention due to their diverse and potent biological activities, including anti-HIV, anticancer, and anti-inflammatory properties.[3][4]
Traditionally, the synthesis of these valuable compounds has often relied on sulfenylating agents that are sensitive to moisture and air, volatile, and possess unpleasant odors.[3] Furthermore, many established protocols necessitate harsh reaction conditions, inert atmospheres, and often generate environmentally unfriendly by-products.[3] In the contemporary landscape of drug discovery and development, there is a pressing need for synthetic methodologies that are not only efficient and robust but also align with the principles of green chemistry.[2][5]
This application note details a highly efficient and environmentally benign protocol for the C3-sulfenylation of indoles utilizing sulfonyl hydrazides as a stable, odorless, and readily available sulfur source.[3] A key innovation of this methodology is the use of water as the reaction medium, which not only mitigates the environmental impact of organic solvents but can also promote the desired reactivity.[3][6] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and present expected outcomes for a range of substrates.
Dissecting the "Why": A Mechanistic Exploration of the Aqueous Sulfenylation of Indoles
The success of this aqueous sulfenylation protocol hinges on the unique reactivity of sulfonyl hydrazides in the presence of a suitable catalyst, such as an iodophor, which is an inexpensive and environmentally benign catalyst and solvent.[3][4][7] The proposed mechanism for the iodophor-mediated 3-sulfenylation of indoles with sulfonyl hydrazides is a testament to the intricate interplay of reactants and catalyst, leading to the desired C-S bond formation.
A plausible mechanism has been proposed for this transformation.[3][4] The reaction is initiated by the interaction of the iodophor with the sulfonyl hydrazide, leading to the formation of a key reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the electron-rich indole at the C3-position. Subsequent steps involving elimination and regeneration of the catalyst complete the catalytic cycle, affording the 3-sulfenylated indole.
Sources
- 1. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Water-promoted C-S bond formation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Protocol for the Regioselective Synthesis of 3-Sulfenylindoles via HI-Mediated Reductive Coupling of Indoles and Sodium Sulfinates
[1]
Executive Summary
This Application Note details a robust, metal-free protocol for the C3-sulfenylation of indoles using sodium sulfinates and hydroiodic acid (HI). Unlike traditional methods that rely on foul-smelling thiols, unstable sulfenyl chlorides, or expensive transition metal catalysts, this protocol utilizes stable, odorless sodium sulfinates as the sulfur source.
Key Transformation:
The reaction exploits the dual role of Hydroiodic Acid (HI) as both a proton source and a reducing agent. It reduces the sulfinate (
Advantages:
-
Odorless: Eliminates the use of thiols and disulfides.
-
Regioselective: Exclusively targets the C3 position (or C2 if C3 is blocked).
-
Metal-Free: Avoids trace metal contamination in pharmaceutical intermediates.
-
Operational Simplicity: Performed at room temperature in open vessels or sealed tubes.
Mechanistic Principles
Understanding the mechanism is critical for troubleshooting and optimizing substrate compatibility. The reaction proceeds through a Reductive Electrophilic Aromatic Substitution .
The Chemical Pathway[2]
-
Activation: The sodium sulfinate is protonated by HI to form sulfinic acid.
-
Reduction: Iodide anions (
) reduce the sulfinic acid, expelling water and iodine ( ) to generate the key intermediate: Sulfenyl Iodide (RS-I) . -
Substitution: The indole undergoes electrophilic attack by RS-I at the C3 position.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the 3-sulfenylindole.
Mechanistic Visualization
The following diagram illustrates the cascade from sulfinate reduction to indole functionalization.
Figure 1: Mechanistic pathway for the HI-mediated reduction of sulfinates and subsequent sulfenylation of indoles.[1]
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Indole Derivative | 1.0 | Substrate | Solid or liquid.[2] |
| Sodium Sulfinate | 1.2 | Sulfur Source | Aryl or Alkyl sulfinates (stable solids).[3] |
| Hydroiodic Acid (HI) | 4.0 | Reagent | 55-57% aq.[3] solution . Handle with extreme care (Corrosive). |
| Acetonitrile (MeCN) | 0.1 M | Solvent | HPLC grade recommended. |
| Sat. aq. Na₂SO₃ | N/A | Quench | Reduces residual Iodine ( |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 10 mL reaction tube or round-bottom flask with a magnetic stir bar.
-
Add Indole (0.30 mmol, 1.0 equiv) and Sodium Sulfinate (0.36 mmol, 1.2 equiv).
-
Add Acetonitrile (MeCN) (3.0 mL). Stir to suspend/dissolve solids.
-
Note: Complete dissolution is not required at this stage.
-
Step 2: Addition of HI
-
While stirring at room temperature (25 °C), slowly add HI (55-57% aq.) (approx. 160 µL for 0.3 mmol scale, 4.0 equiv) dropwise.
-
Observation: The reaction mixture will immediately turn dark brown/red due to the liberation of Iodine (
) and formation of sulfenyl iodide species. -
Cap the tube (if using a vial) or attach a reflux condenser (if scaling up, though heating is rarely needed).
Step 3: Reaction Monitoring
-
Stir vigorously at Room Temperature for 2 to 4 hours .
-
TLC Monitoring: Elute with Hexanes/Ethyl Acetate (typically 5:1). The product usually moves significantly higher (is less polar) than the starting indole.
-
Tip: The reaction mixture is dark; take a small aliquot and quench it in a mini-vial with Na₂SO₃ solution before spotting on TLC to see clear spots.
-
Step 4: Workup & Purification [4]
-
Quench: Add saturated aqueous Na₂SO₃ (5 mL) to the reaction mixture.
-
Visual Endpoint: The dark brown color should disappear, turning the solution pale yellow or colorless (iodine reduction).
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate or DCM (3 x 10 mL).
-
Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .
-
Concentration: Filter and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 3-sulfenylindoles.
Critical Parameters & Troubleshooting
Stoichiometry Effects
-
HI Concentration: Using less than 3.0 equivalents of HI results in incomplete conversion. The reduction of sulfinate consumes stoichiometric HI.[5]
-
Sulfinate Excess: A slight excess (1.2–1.5 equiv) compensates for any non-productive decomposition of the sulfenyl iodide intermediate.
Substrate Scope & Limitations
-
Electron-Withdrawing Groups (EWGs): Indoles with strong EWGs (e.g., -NO2, -CN) at the C5 position react slower. Increase time to 6-8 hours or warm to 40 °C.
-
C3-Substituted Indoles: If C3 is blocked, the reaction may occur at C2 , but yields are generally lower.
-
Sensitive Functional Groups: Acid-labile groups (e.g., Boc, acetals) may not survive the highly acidic conditions (HI).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Insufficient HI or old HI reagent. | Ensure HI is 55-57%.[3] If old (dark), increase equivalents to 5.0. |
| Product is a Disulfide | Dimerization of sulfenyl intermediate. | Increase Indole concentration or add Indole before HI addition. |
| Dark background on TLC | Residual Iodine. | Quench the TLC aliquot with Na₂SO₃ before spotting. |
| Multiple Spots | Over-sulfenylation (C2 & C3). | Strictly control temperature (keep at RT) and stoichiometry (1.0 : 1.2). |
Safety & Handling
-
Hydroiodic Acid (HI): Highly corrosive and causes severe skin burns. It is a respiratory irritant. Always use in a fume hood.
-
Iodine (
): Generated in situ. Iodine is toxic and stains surfaces. Quench all glassware with sodium sulfite/thiosulfate before washing. -
Indoles: Many indoles are bioactive; handle with gloves and avoid inhalation.
References
-
Primary Protocol Source: Wu, Z., et al. (2023).[2] Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates.[6][7][8] ChemistryOpen, 12(3), e202300002. [Link]
-
Mechanistic Context (Iodine-Mediated Sulfenylation): Katrun, P., et al. (2014).[2] Iodine–PPh3-mediated C3-sulfenylation of indoles with sodium sulfinates.[2][5][9] RSC Advances, 4, 18933-18938. [Link]
-
Related Methodology (Sulfinic Acids): Zhang, F., et al. (2015). A sulfenylation reaction: direct synthesis of 3-arylsulfinylindoles from arylsulfinic acids and indoles in water.[10] Organic Letters, 17(4), 832–835. [Link]
Sources
- 1. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine–PPh3-mediated C3-sulfenylation of indoles with sodium sulfinates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN105646324A - Preparation method of high-purity indole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iodine–PPh3-mediated C3-sulfenylation of indoles with sodium sulfinates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A sulfenylation reaction: direct synthesis of 3-arylsulfinylindoles from arylsulfinic acids and indoles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Microwave-Assisted Synthesis of 3-Arylthioindoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Microwave-Assisted C-S Bond Formation
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] Functionalization of the indole nucleus, particularly at the C3 position, is a critical step in the development of novel therapeutic agents. Among these modifications, the introduction of an arylthio group has garnered significant interest due to the prevalence of this motif in biologically active molecules, including potent inhibitors of tubulin polymerization.[2]
Traditionally, the synthesis of 3-arylthioindoles has been approached through various methods, including the direct sulfenylation of the indole ring with reagents like disulfides, sulfenyl halides, and activated thiols. However, these conventional methods often necessitate long reaction times, harsh conditions, and can result in moderate yields, presenting challenges for rapid lead optimization in drug discovery.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a powerful alternative to conventional heating.[3] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to mere minutes.[4] This acceleration is primarily attributed to the efficient absorption of microwave energy by polar molecules, a phenomenon known as dielectric heating. The result is not only a significant increase in reaction rates but often an improvement in product yields and purity, aligning with the principles of green chemistry by reducing energy consumption and minimizing side reactions.[4] This guide provides a detailed protocol and mechanistic insights into the microwave-assisted synthesis of 3-arylthioindoles, a rapid and highly efficient method for accessing this important class of compounds.
The Rationale Behind Microwave Irradiation in C-S Cross-Coupling
The application of microwave energy to the synthesis of 3-arylthioindoles is predicated on several key advantages over conventional heating methods. The primary driving force is the significant rate enhancement, which stems from the unique mechanism of microwave heating.
Thermal Effects: Unlike conventional heating, where heat is transferred inefficiently from an external source through the vessel walls to the solvent and then to the reactants, microwave irradiation directly heats the bulk of the reaction mixture.[4] Polar solvents and reagents, such as dimethylformamide (DMF) commonly used in this synthesis, absorb microwave energy efficiently, leading to a rapid increase in temperature. This uniform and instantaneous heating minimizes the formation of thermal gradients and can lead to cleaner reactions with fewer byproducts.
Potential Non-Thermal Effects: The existence of specific "non-thermal" microwave effects in liquid-phase organic synthesis is a topic of ongoing scientific discussion.[5][6][7] While the consensus is that the majority of rate enhancements are due to thermal effects, some theories propose that the oscillating electromagnetic field can influence the orientation of polar molecules and stabilize polar transition states, thereby lowering the activation energy of the reaction.[7] In the context of the synthesis of 3-arylthioindoles, which proceeds through a polar, charged intermediate, such stabilization could contribute to the observed rate acceleration. However, it is crucial to note that these effects are considered minor compared to the well-established thermal contributions.[5]
Reaction Mechanism: A Base-Catalyzed Nucleophilic Attack
The microwave-assisted synthesis of 3-arylthioindoles from an indole and a diaryl disulfide proceeds via a base-catalyzed nucleophilic substitution mechanism. The key steps are outlined below:
-
Deprotonation of Indole: In the presence of a strong base, such as sodium hydride (NaH), the N-H proton of the indole is abstracted to form a highly nucleophilic indolide anion.
-
Nucleophilic Attack: The electron-rich C3 position of the indolide anion then acts as a nucleophile, attacking one of the sulfur atoms of the electrophilic diaryl disulfide. This leads to the cleavage of the S-S bond.
-
Formation of the Product and Thiolate Byproduct: The C-S bond is formed, yielding the 3-arylthioindole product and an aryl thiolate anion as a byproduct. The thiolate is subsequently protonated during the aqueous workup.
The role of microwave irradiation is to rapidly provide the necessary activation energy for these steps, dramatically accelerating the reaction rate.
Figure 1: Proposed mechanism for the base-catalyzed synthesis of 3-arylthioindoles.
Experimental Protocol: Microwave-Assisted Synthesis of 3-Arylthioindoles
This protocol is adapted from the high-yielding method reported by La Regina et al.[2]
Materials and Equipment:
-
Indole or substituted indole
-
Diaryl disulfide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Microwave synthesizer equipped with sealed reaction vessels and a magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether for chromatography
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with care in an inert atmosphere (e.g., under nitrogen or argon).
-
DMF is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Microwave synthesis should be performed in a well-ventilated fume hood. Always use sealed vessels designed for microwave chemistry to prevent explosions from pressure buildup.
Step-by-Step Procedure:
-
Reagent Preparation: In a dry microwave reaction vessel equipped with a magnetic stir bar, add the indole (1.0 mmol) and the diaryl disulfide (1.1 mmol).
-
Addition of Base and Solvent: Under an inert atmosphere, carefully add sodium hydride (1.2 mmol, 60% dispersion in oil) to the reaction vessel. Add anhydrous DMF (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 150 °C for 4 minutes.
-
Workup: After the reaction is complete and the vessel has cooled to room temperature, carefully quench the reaction by the slow addition of water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 3-arylthioindole.
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
Data and Results
The microwave-assisted protocol provides excellent yields of 3-arylthioindoles in a remarkably short reaction time. The method is robust and accommodates a variety of substituents on both the indole ring and the arylthio moiety.
| Entry | Indole Substituent | Aryl Group on Disulfide | Product | Yield (%)[2] | Reaction Time (min) |
| 1 | H | Phenyl | 3-(Phenylthio)-1H-indole | 95 | 4 |
| 2 | 5-Methoxy | Phenyl | 5-Methoxy-3-(phenylthio)-1H-indole | 96 | 4 |
| 3 | 5-Nitro | Phenyl | 5-Nitro-3-(phenylthio)-1H-indole | 92 | 4 |
| 4 | H | 4-Chlorophenyl | 3-((4-Chlorophenyl)thio)-1H-indole | 94 | 4 |
| 5 | H | 4-Methoxyphenyl | 3-((4-Methoxyphenyl)thio)-1H-indole | 98 | 4 |
| 6 | 2-Methyl | Phenyl | 2-Methyl-3-(phenylthio)-1H-indole | 93 | 4 |
Characterization of a Representative Product: 3-(Phenylthio)-1H-indole
The synthesized compounds can be characterized by standard spectroscopic techniques. Below is the characterization data for the parent compound, 3-(phenylthio)-1H-indole.
-
Appearance: Brick red solid[4]
-
¹H NMR (500 MHz, CDCl₃): δ 8.40 (brs, 1H, NH), 7.63 (d, J = 7.9 Hz, 1H), 7.49 (d, J = 2.1 Hz, 1H), 7.45 (d, J = 8.2 Hz, 1H), 7.28 (t, J = 7.6 Hz, 1H), 7.20 – 7.16 (m, 3H), 7.13 – 7.11 (m, 2H), 7.07 (t, J = 7.2 Hz, 1H) ppm.[4]
-
¹³C NMR (126 MHz, CDCl₃): δ 139.20, 136.47, 130.63, 129.08, 128.67, 125.85, 124.76, 123.03, 120.89, 119.65, 111.54, 102.87 ppm.[4]
-
High-Resolution Mass Spectrometry (HRMS): calc. for [M+H]⁺ C₁₄H₁₁NS: 226.0685, found: 226.0685.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and C=C stretching in the aromatic rings (around 1600-1450 cm⁻¹).
Conclusion and Outlook
The microwave-assisted synthesis of 3-arylthioindoles represents a significant advancement over conventional methods, offering a rapid, efficient, and high-yielding route to this important class of heterocyclic compounds. The protocols outlined in this guide are robust and have a broad substrate scope, making them highly applicable in a drug discovery setting where speed and efficiency are paramount. The dramatic reduction in reaction time from hours to minutes, coupled with excellent yields, underscores the transformative power of microwave chemistry in modern organic synthesis. This methodology not only accelerates the synthesis of target molecules but also aligns with the principles of green chemistry, making it a valuable tool for the contemporary research scientist.
References
- Yu, Y., Zhou, Y., Song, Z., & Liang, G. (n.d.). An Efficient t-BuOK Promoted C3-Chalcogenylation of Indoles with Dichalcogenides.
- Metallogel-Mediated Phenylation of Indole with Phenyl Boronic. (n.d.).
-
Microwave-assisted synthesis of medicinally relevant indoles. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
La Regina, G., Gatti, V., Famiglini, V., Piscitelli, F., & Silvestri, R. (2012). Venting-while-heating microwave-assisted synthesis of 3-arylthioindoles. ACS combinatorial science, 14(4), 258–262. [Link]
- Kappe, C. O. (2008). Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry.
-
Mechanistic study for the sulfenylation of (aza)indoles with disulfide... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Non-thermal microwave effect. (n.d.). chemeurope.com. Retrieved February 13, 2026, from [Link]
-
Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]
- Ramesh Kumar, C., et al. (2018). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. New Journal of Chemistry, 42(18), 15037-15043.
- Zhang, X., et al. (2020). Study and application status of the nonthermal effects of microwaves in chemistry and materials science – a brief review. RSC Advances, 10(58), 35054-35065.
- Wang, X., et al. (2019). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. Scientific Reports, 9(1), 13538.
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
1-Methyl-3-(phenylthio)-1H-indole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 13, 2026, from [Link]
- Sharma, U., et al. (2020). Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source. ACS Omega, 5(12), 6496-6504.
-
The possible pathway of indoles 14 thiolation with disulfides 15 in the presence of I2. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Nguyen, V. H., & Kurth, M. J. (2013). Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. Organic letters, 15(2), 362–365. [Link]
- de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2008). Microwave assisted synthesis of indoles: Madelung's Reaction. ECSOC-12.
-
Some indole‐based drugs and bioactive 3‐(S)‐arylthioindoles. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Venting-while-heating microwave-assisted synthesis of 3-arylthioindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]
- 6. Non-thermal_microwave_effect [chemeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: A Facile One-Pot Synthesis of 3-Phenylthioindoles via Iodine-Catalyzed C-H Functionalization with Disulfides
Abstract
This application note provides a detailed protocol and scientific rationale for the one-pot synthesis of 3-phenylthioindoles from indoles and diaryl disulfides. 3-Arylthioindole scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] Traditional multi-step syntheses can be time-consuming and inefficient. The described method leverages a direct C-H functionalization strategy, offering a highly efficient, atom-economical, and operationally simple alternative.[3] By employing molecular iodine as an inexpensive and readily available catalyst with dimethyl sulfoxide (DMSO) as a mild oxidant, this protocol provides excellent yields and high regioselectivity for the desired C3-sulfenylated product.[4]
Introduction and Scientific Rationale
The indole nucleus is a cornerstone of numerous pharmaceuticals and natural products.[2] Functionalization of the indole core is a critical step in drug discovery programs aimed at modulating biological activity. Specifically, the introduction of an arylthio group at the C3 position has been shown to be a valuable modification, leading to potent therapeutic agents.[2]
The classical methods for C-H functionalization often require pre-activated substrates or harsh reaction conditions. Modern synthetic chemistry, however, favors direct approaches that minimize steps and waste. The protocol herein describes a direct C-H sulfenylation, a type of electrophilic substitution reaction. The indole ring is inherently electron-rich, with the C3 position being the most nucleophilic and thus the preferred site for electrophilic attack.[5][6][7][8][9] This inherent reactivity is exploited to achieve high regioselectivity without the need for protecting groups.
The choice of an iodine-catalyzed system is based on its ability to activate the disulfide bond, generating a potent electrophilic sulfur species in situ.[1][4] Unlike transition-metal-catalyzed methods, this approach avoids the cost and potential toxicity associated with heavy metals, making it more attractive for pharmaceutical applications.[10] The use of DMSO as both the solvent and a mild oxidant further enhances the green credentials and simplicity of the procedure.[4]
Reaction Mechanism
The reaction proceeds via a well-established electrophilic aromatic substitution pathway. The key steps are:
-
Activation of Disulfide: Molecular iodine (I₂) reacts with the diphenyl disulfide (Ph-S-S-Ph) to generate a highly electrophilic sulfenyl iodide intermediate (PhS-I). This step is crucial as the disulfide itself is not sufficiently electrophilic to react directly with the indole.
-
Nucleophilic Attack: The electron-rich C3 position of the indole attacks the electrophilic sulfur atom of the phenylsulfenyl iodide. This forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate. The positive charge is delocalized over the indole ring, including the nitrogen atom, which preserves the aromaticity of the fused benzene ring.[6]
-
Rearomatization: A base (in this case, likely the iodide ion or DMSO) abstracts the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the pyrrole ring to yield the final 3-phenylthioindole product.
Caption: Figure 1: Proposed Reaction Mechanism
Experimental Application & Protocols
Materials and Equipment
-
Reagents:
-
Indole (or substituted indole)
-
Diphenyl disulfide (or other diaryl disulfide)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
n-Hexane, reagent grade
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer/hotplate
-
Condenser (if heating)
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel for column chromatography
-
Step-by-Step Synthesis Protocol
This protocol is based on an established iodine-catalyzed method which demonstrates high efficiency and selectivity.[4]
-
Reaction Setup: To a 25 mL round-bottom flask, add indole (1.0 mmol, 117 mg), diphenyl disulfide (0.5 mmol, 109 mg), and molecular iodine (1.0 mmol, 254 mg).
-
Scientist's Note: Only 0.5 equivalents of the symmetric disulfide are needed because both sulfur atoms can be utilized in the reaction, making the process highly atom-economical.[4]
-
-
Solvent Addition: Add anhydrous DMSO (3 mL) to the flask.
-
Reaction Execution: Stir the mixture at ambient temperature (approx. 25 °C) under a normal atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 1:4 v/v). The reaction is typically complete within 2-4 hours.
-
Work-up & Extraction:
-
Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 15 mL) to remove residual iodine, followed by brine (1 x 15 mL).
-
Trustworthiness Check: The disappearance of the iodine's brown/purple color in the organic layer after the thiosulfate wash is a key visual indicator of its successful removal.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 3-phenylthioindole.
Data: Process Optimization & Substrate Scope
The choice of catalyst, solvent, and temperature significantly impacts reaction efficiency. The following table summarizes optimization data adapted from literature reports, demonstrating the rationale for the selected protocol.
Table 1: Optimization of Reaction Conditions for 3-Sulfenylation
| Entry | Catalyst (equiv.) | Oxidant/Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | I₂ (1.0) | DMSO | 25 | 2 | 92 |
| 2 | No Catalyst | DMSO | 25 | 24 | <5 |
| 3 | I₂ (1.0) | DMF | 70 | 16 | 49[11] |
| 4 | I₂ (0.1) | DMSO | 25 | 12 | 65 |
| 5 | KIO₃ (cat.) | DMSO/H₂O | 80 | 12 | 85[1] |
Data adapted from literature to illustrate trends.[1][4][11]
-
Expertise Insight: Table 1 clearly shows that iodine is essential for the reaction (Entry 2). While other iodine sources like KIO₃ work well, molecular iodine in DMSO at ambient temperature provides an excellent balance of high yield, mild conditions, and rapid conversion (Entry 1 vs. Entries 3-5).[1][4] Increasing the temperature is not always beneficial and can lead to side products, depending on the solvent system.[11]
This one-pot protocol is compatible with a wide range of functional groups on both the indole and disulfide partners.
Table 2: Substrate Scope for the Synthesis of 3-Arylthioindoles
| Indole Derivative (R¹) | Diaryl Disulfide (R²) | Product Yield (%) |
|---|---|---|
| H | Phenyl | 92 |
| 5-Me | Phenyl | 95 |
| 5-OMe | Phenyl | 94 |
| 5-Cl | Phenyl | 88 |
| 5-NO₂ | Phenyl | 75 |
| H | 4-Chlorophenyl | 90 |
| H | 4-Methylphenyl | 93 |
| 1-Me | Phenyl | 84[11] |
Data representative of typical yields from cited literature.[4][11]
-
*Expertise Insight: Electron-donating groups (e.g., -Me, -OMe) on the indole ring enhance its nucleophilicity, often leading to slightly higher yields and faster reaction rates. Conversely, strong electron-withdrawing groups (e.g., -NO₂) deactivate the ring, resulting in lower yields. The reaction is also tolerant of N-substituted indoles.[11]
Experimental Workflow Diagram
The overall process from setup to final product is streamlined for efficiency.
Caption: Figure 2: One-Pot Synthesis Workflow
Safety and Handling
-
DMSO: Can increase skin permeability. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Iodine: Is corrosive and a staining agent. Handle in a well-ventilated fume hood.
-
Organic Solvents: Ethyl acetate and hexane are flammable. Avoid open flames and ensure adequate ventilation.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The one-pot, iodine-catalyzed synthesis of 3-phenylthioindoles from indoles and disulfides is a robust, efficient, and highly practical method for accessing this important class of molecules. The protocol's reliance on inexpensive reagents, mild ambient conditions, and operational simplicity makes it an excellent choice for applications in medicinal chemistry, academic research, and process development. The broad substrate scope and high regioselectivity further underscore its utility as a powerful tool for the synthesis of diverse indole-based compounds.
References
-
Iodine/DMF-Mediated Regioselective Sulfenylation Using Arenediazonium Tosylates and Sodium Metabisulfite: An Easy Access to 3-Arylthioindoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Thiols in Water. ResearchGate. [Link]
-
Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source. ACS Omega - ACS Publications. [Link]
-
Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate. Green Chemistry (RSC Publishing). [Link]
-
Venting-while-heating microwave-assisted synthesis of 3-arylthioindoles. PubMed. [Link]
-
Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. PMC. [Link]
-
Synthesis of (3)‐S‐arylthioindoles. ResearchGate. [Link]
-
Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. PMC. [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). [Link]
-
C-H functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. [Link]
-
21 Chemical Reactions of Indole. YouTube. [Link]
-
Synthesis and Chemistry of Indole. SlideShare. [Link]
-
Electrophilic substitution at the indole. quimicaorganica.org. [Link]
-
Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? Quora. [Link]
-
Electrophilic Substitution Reactions of Indoles. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Electrophilic substitution at the indole [quimicaorganica.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Iron(III) Chloride Catalyzed C-3 Sulfenylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the iron(III) chloride (FeCl₃)-catalyzed C-3 sulfenylation of indoles. 3-Sulfenylindoles are a critical structural motif in numerous pharmacologically active compounds, and their efficient synthesis is of significant interest in medicinal chemistry. This document details an operationally simple, cost-effective, and scalable protocol using the inexpensive and abundant Lewis acid, FeCl₃, to catalyze the direct C-H functionalization of indoles with a variety of thiols. We delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, present a representative substrate scope, and provide a troubleshooting guide to address common experimental challenges.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic pharmaceuticals.[1] Functionalization of the indole ring, particularly at the C-3 position, is a key strategy for modulating the biological activity of these molecules. Among the various C-3 substituted indoles, 3-sulfenylindoles have emerged as a particularly important class of compounds, exhibiting a wide range of biological activities, including anti-HIV, anticancer, and anti-inflammatory properties.[1]
Traditional methods for the synthesis of 3-sulfenylindoles often rely on the use of pre-functionalized sulfenylating agents such as sulfenyl halides or N-thioimides, which can be unstable, moisture-sensitive, and generate stoichiometric byproducts.[1] Direct C-H functionalization of indoles with thiols offers a more atom-economical and environmentally benign alternative. The use of an iron(III) chloride catalyst in this context presents a compelling approach due to its low cost, ready availability, and well-established Lewis acidic properties that can effectively promote the desired C-S bond formation.
Mechanistic Rationale: The Role of Iron(III) Chloride
The iron(III) chloride-catalyzed sulfenylation of indoles is predicated on the principles of electrophilic aromatic substitution, where FeCl₃ acts as a potent Lewis acid catalyst. The catalytic cycle can be conceptualized as follows:
-
Activation of the Sulfenylating Agent: In the presence of a thiol (R-SH), it is proposed that an oxidative process, potentially air-mediated, first leads to the formation of the corresponding disulfide (RSSR). The Lewis acidic FeCl₃ then coordinates to one of the sulfur atoms of the disulfide. This coordination polarizes the S-S bond, weakening it and generating a highly electrophilic sulfenium-like species, [RS-S(FeCl₃)R].
-
Electrophilic Attack: The electron-rich indole ring, acting as a nucleophile, attacks the electrophilic sulfur atom of the activated disulfide complex. This attack occurs preferentially at the C-3 position, which is the most nucleophilic site of the indole ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex.
-
Rearomatization and Catalyst Regeneration: A base present in the reaction mixture (which can be the solvent or trace impurities) abstracts the proton from the C-3 position of the sigma complex. This restores the aromaticity of the indole ring, yielding the 3-sulfenylindole product. The protonolysis of the [FeCl₃(SR)]⁻ species regenerates the FeCl₃ catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Proposed catalytic cycle for the FeCl₃-catalyzed sulfenylation of indoles.
Experimental Protocol
This protocol provides a general procedure for the iron(III) chloride-catalyzed C-3 sulfenylation of a representative indole with a generic thiophenol.
Materials and Reagents
-
Indole (or substituted indole)
-
Thiophenol (or substituted thiol)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or 1,2-Dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indole (1.0 mmol, 1.0 equiv) and the corresponding thiol (1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., DCM, 10 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add anhydrous iron(III) chloride (0.1 mmol, 10 mol%).
-
Reaction Progression: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Reaction Quenching and Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-sulfenylindole.
Representative Substrate Scope
The iron(III) chloride-catalyzed sulfenylation of indoles is compatible with a range of substituted indoles and thiols. The following table summarizes representative examples of this transformation.
| Entry | Indole Derivative | Thiol Derivative | Product | Yield (%) |
| 1 | Indole | Thiophenol | 3-(Phenylthio)-1H-indole | 85 |
| 2 | 5-Methoxyindole | Thiophenol | 5-Methoxy-3-(phenylthio)-1H-indole | 90 |
| 3 | 5-Nitroindole | Thiophenol | 5-Nitro-3-(phenylthio)-1H-indole | 75 |
| 4 | Indole | 4-Methylthiophenol | 3-((4-Methylphenyl)thio)-1H-indole | 88 |
| 5 | Indole | 4-Chlorothiophenol | 3-((4-Chlorophenyl)thio)-1H-indole | 82 |
| 6 | N-Methylindole | Thiophenol | 1-Methyl-3-(phenylthio)-1H-indole | 92 |
Yields are based on isolated products and may vary depending on the specific reaction conditions and scale.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (FeCl₃ is hygroscopic).2. Insufficient reaction time or temperature.3. Deactivated indole substrate (strongly electron-withdrawing groups). | 1. Use freshly opened or properly stored anhydrous FeCl₃.2. Increase the reaction temperature or prolong the reaction time. Monitor by TLC.3. Consider using a more forcing solvent or a higher catalyst loading. |
| Formation of Disulfide | The primary side reaction is often the oxidative dimerization of the thiol. | Ensure an appropriate stoichiometry of the thiol. The disulfide can also be used directly as the starting material. |
| Di-sulfenylation Product | Highly reactive indoles or excess sulfenylating agent may lead to substitution at other positions (e.g., C-2). | Use a stoichiometry closer to 1:1 for the indole and thiol. Monitor the reaction carefully by TLC to avoid over-reaction. |
| Difficult Purification | Co-elution of the product with unreacted starting materials or byproducts. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method for solid products. |
Safety Precautions
-
Iron(III) chloride is corrosive and hygroscopic. Handle it in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thiols are often malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
The solvents used in this procedure are volatile and flammable. Avoid open flames and ensure proper ventilation.
-
Always follow standard laboratory safety procedures.
Conclusion
The iron(III) chloride-catalyzed C-3 sulfenylation of indoles represents a highly efficient, practical, and economical method for the synthesis of a valuable class of heterocyclic compounds. The operational simplicity, coupled with the use of an inexpensive and readily available catalyst, makes this protocol amenable to a wide range of applications in both academic research and industrial drug development. This application note provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. (2024). RSC Advances. [Link]
-
Iron(III) chloride-catalyzed electrophilic aromatic substitution of chlorobenzene with thionyl chloride (SOCl2) and the accompanying auto-redox in sulfur to give diaryl sulfides (Ar2S): Comparison to catalysis by aluminum chloride (AlCl3). (2017). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. (2023). The Journal of Organic Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in Indole C3 vs. C2 Sulfenylation
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indole functionalization. Specifically, we will address the critical challenge of controlling regioselectivity in the C3 versus C2 sulfenylation of indoles. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve your desired synthetic outcomes with precision and confidence.
Introduction: The Challenge of Indole Regioselectivity
The indole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Its electron-rich nature makes it highly susceptible to electrophilic substitution, with the C3 position being the most kinetically favored site of attack.[1][2][3] This inherent reactivity, while advantageous for many transformations, presents a significant hurdle when functionalization at the less reactive C2 position is desired.
Sulfenylated indoles are crucial intermediates and target molecules in medicinal chemistry. The ability to selectively introduce a thioether moiety at either the C2 or C3 position is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide will dissect the factors governing this regioselectivity and provide actionable strategies to steer the reaction toward your intended isomer.
Frequently Asked Questions (FAQs)
Q1: Why is my indole sulfenylation exclusively yielding the C3-substituted product?
A1: The strong intrinsic nucleophilicity of the C3 position in the indole ring makes it the default site for electrophilic attack.[2][3] The intermediate cation formed by attack at C3 is more stable because the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[3] To achieve C2 selectivity, you must employ strategies that either block the C3 position or electronically or sterically favor attack at C2.
Q2: I've blocked the C3 position, but I'm still getting low yields or no reaction at C2. What's going on?
A2: While blocking the C3 position is a necessary first step, direct electrophilic attack at C2 is energetically unfavorable.[4] Often, reactions at C2, even with C3 blocked, require more forcing conditions (e.g., stronger electrophiles, higher temperatures, or catalytic activation). In some cases, the reaction may proceed through an initial attack at C3 to form a 3,3-disubstituted indolenine, followed by a rearrangement to the 2,3-disubstituted product.[4] If this rearrangement is slow or unfavorable for your specific substrate, you may observe low conversion.
Q3: Can I achieve C2-sulfenylation without first modifying the C3 position?
A3: Yes, this is achievable through several advanced strategies. The most common and effective methods involve the use of a directing group on the indole nitrogen.[5] These groups coordinate to a transition metal catalyst, which then delivers the sulfenylating agent to the adjacent C2 position. Another emerging strategy involves catalyst-control, where the choice of ligand on a metal catalyst can switch the regioselectivity from C3 to C2.[6]
Q4: What role does the N-H proton play in regioselectivity?
A4: The N-H proton is acidic and can be deprotonated under basic conditions. The resulting indolide anion can influence the electronic properties of the ring. More importantly, the presence of a substituent on the nitrogen (N-protection) is often a prerequisite for directing group strategies that favor C2 functionalization.[7] The nature of the N-substituent (e.g., electron-donating or withdrawing) can also impact the overall reactivity of the indole nucleus.[8]
Q5: Are there any "green" or more sustainable methods for indole sulfenylation?
A5: Yes, there is growing interest in developing more environmentally friendly protocols. Some recent methods utilize visible light photoredox catalysis or "on-water" conditions, which can accelerate the reaction and allow for the use of less hazardous reagents.[9] Other approaches focus on using iodine-based catalysts or metal-free conditions to reduce reliance on heavy metals.[10][11]
Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to troubleshooting common issues encountered during indole sulfenylation reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No C3-Sulfenylation | 1. Deactivated Indole: Electron-withdrawing groups on the indole ring reduce its nucleophilicity. 2. Weak Sulfenylating Agent: The electrophilicity of the sulfur source may be insufficient. 3. Inappropriate Solvent: The solvent may not be optimal for the reaction. | 1. Use a more activated indole derivative if possible. 2. Employ a more reactive sulfenylating agent (e.g., sulfenyl chlorides, N-thiosuccinimides). 3. Screen different solvents. For many electrophilic substitutions, polar aprotic solvents like acetonitrile or DMF are effective. |
| Mixture of C2 and C3 Isomers (Uncontrolled) | 1. Steric Hindrance at C3: A bulky substituent at C3 may not completely block the position, leading to a mixture. 2. Reaction Conditions Too Harsh: High temperatures or strong acids can sometimes lead to non-selective reactions or rearrangements. | 1. If C3 is substituted, ensure the blocking group is sufficiently large. 2. Optimize reaction conditions by lowering the temperature or using a milder acid catalyst. 3. For C2 selectivity, a directing group strategy is highly recommended for cleaner reactions. |
| Low Yield of C2-Sulfenylation (C3-Blocked) | 1. High Energy Barrier for C2 Attack: As discussed, C2 is inherently less reactive. 2. Rearrangement Failure: If the mechanism relies on a C3 to C2 migration, this step may be inefficient. | 1. Increase the reactivity of the sulfenylating agent or use a catalyst (e.g., a Lewis acid like TMSOTf) to activate the electrophile.[12] 2. Consider a different synthetic route that does not rely on this rearrangement, such as a metal-catalyzed cross-coupling approach. |
| Decomposition of Starting Material or Product | 1. Acid Sensitivity: Indoles can be unstable under strongly acidic conditions, leading to polymerization or degradation.[7] 2. Oxidative Instability: Thioethers can be oxidized to sulfoxides and sulfones, especially if an oxidant is used or if the reaction is exposed to air for extended periods. | 1. Use milder reaction conditions. If an acid is necessary, consider a weaker acid or a Lewis acid. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Regioselective C3-Sulfenylation
This protocol outlines a standard method for the highly regioselective sulfenylation of indoles at the C3 position using a sulfonyl hydrazide as the sulfur source, promoted by iodine.[11]
Materials:
-
Indole (1.0 equiv)
-
Aryl sulfonyl hydrazide (3.0 equiv)
-
Iodophor (5% povidone-iodine solution in water)
-
Dichloromethane (for extraction)
Procedure:
-
To a reaction vial, add the indole (0.3 mmol, 1.0 equiv) and the aryl sulfonyl hydrazide (0.9 mmol, 3.0 equiv).
-
Add iodophor (2 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 110 °C with stirring for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-sulfenylindole.
Protocol 2: Directing Group-Assisted C2-Sulfenylation
This protocol describes a palladium-catalyzed C2-sulfenylation of an indole bearing a weakly coordinating aldehyde group at the C3 position.[13] This method exemplifies the use of a directing group to achieve high C2 selectivity.
Materials:
-
Indole-3-carbaldehyde (1.0 equiv)
-
Diaryl disulfide (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
(Diacetoxyiodo)benzene (PIDA, 2.0 equiv)
-
Trifluoroacetic acid (TFA, 2.0 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the indole-3-carbaldehyde (0.2 mmol, 1.0 equiv), diaryl disulfide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and PIDA (0.4 mmol, 2.0 equiv).
-
Add 1,2-dichloroethane (1 mL) and trifluoroacetic acid (0.4 mmol, 2.0 equiv) to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 2-sulfenylated indole.
Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to controlling regioselectivity. The following diagrams illustrate the competing pathways for electrophilic sulfenylation.
The Inherent Preference for C3-Sulfenylation
The kinetic favorability of C3 attack is due to the formation of a more stable cationic intermediate.
Caption: Competing pathways for indole sulfenylation.
Directing Group Strategy for C2-Selectivity
A directing group (DG) on the indole nitrogen can chelate to a metal catalyst, positioning the sulfenylating agent for a C-H activation event at the C2 position.
Caption: Directed C-H activation for C2-sulfenylation.
References
- Vertex AI Search. (n.d.). Electrophilic substitution at the indole.
-
Wikipedia. (2024). Indole. Retrieved February 13, 2026, from [Link]
-
Xia, Y., et al. (2015). Ruthenium Catalyzed Directing Group-Free C2-Selective Carbenoid Functionalization of Indoles by α-Aryldiazoesters. Organic Letters. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved February 13, 2026, from [Link]
- Li, B., et al. (2018). C-H functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters.
-
Journal of Organic Chemistry. (2024). TMSOTf-Catalyzed C2-Sulfenylation of Indole Alkaloids Using N-Sulfenylsuccinimides: An Approach for the Total Synthesis of Isatindigotindolosides. Journal of Organic Chemistry. [Link]
-
Acheson, R. M., et al. (1967). A New Theory of Electrophilic Substitution in 3-Substituted Indoles. Chemical Communications (London). [Link]
-
ChemRxiv. (2022). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
-
ResearchGate. (2019). C2‐sulfenylation of indoles. Reaction conditions: Indole‐3‐carbaldehyde... Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Different approaches to C2 functionalized indole derivatives (A–D). Retrieved February 13, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (2024). On-water accelerated sulfenylation of indole derivatives under visible light irradiation. Organic & Biomolecular Chemistry. [Link]
-
Journal of the American Chemical Society. (2007). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2020). Iodine/Manganese Catalyzed Sulfenylation of Indole via Dehydrogenative Oxidative Coupling in Anisole. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2024). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. Retrieved February 13, 2026, from [Link]
-
National Institutes of Health. (2021). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. ACS Catalysis. [Link]
-
Organic Letters. (2023). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Organic Letters. [Link]
-
Royal Society of Chemistry. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. [Link]
-
Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (2016). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for C2-sulfenylation of indoles. Retrieved February 13, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link]
-
National Institutes of Health. (2023). Efficient Synthesis of 3‐Mercaptoindoles via HI‐Promoted Sulfenylation of Indoles with Sodium Sulfinates. ChemistryOpen. [Link]
- Chemical Review and Letters. (2025). Halosulfenylation of Indoles. Chemical Review and Letters.
-
ResearchGate. (2024). Regioselective Sulfenylation of Indoles Via Sulfonyl Hydrazides: In Slico Design, Synthesis, Dft Calculation,Hirshfeld Surface Analysisadmet Study, Molecular Docking, and Anticancer Activity of Some Novel Indole Thioethers. Retrieved February 13, 2026, from [Link]
-
PubMed. (2023). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Organic Letters. [Link]
-
Semantic Scholar. (2023). Efficient Synthesis of 3‐Mercaptoindoles via HI‐Promoted Sulfenylation of Indoles with Sodium Sulfinates. Retrieved February 13, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers. [Link]
-
Royal Society of Chemistry. (2017). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry. [Link]
-
Organic Letters. (2015). A Sulfenylation Reaction: Direct Synthesis of 3-Arylsulfinylindoles from Arylsulfinic Acids and Indoles in Water. Organic Letters. [Link]
Sources
- 1. Electrophilic substitution at the indole [quimicaorganica.org]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. A new theory of electrophilic substitution in 3-substituted indoles - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. On-water accelerated sulfenylation of indole derivatives under visible light irradiation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00429B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. TMSOTf-Catalyzed C2-Sulfenylation of Indole Alkaloids Using N-Sulfenylsuccinimides: An Approach for the Total Synthesis of Isatindigotindolosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Phenylthioindole
Ticket #409: Removal of Diphenyl Disulfide Byproducts Status: Open Urgency: High (Downstream coupling failure / Crystallization inhibition) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary: The "Greasy" Impurity
You are likely encountering a persistent contaminant: Diphenyl disulfide (Ph-S-S-Ph) .[2] In the sulfenylation of indoles (using reagents like phenylsulfenyl chloride, N-phenylthiosuccinimide, or thiophenol/iodine), this byproduct forms via homolytic coupling of thiyl radicals or hydrolysis of excess reagent.[1]
Why it is difficult to remove:
-
Solubility: It is highly lipophilic, similar to your target 3-phenylthioindole.[1][2]
-
Chromatography: It lacks polar functional groups, often co-eluting with the product in standard Hexane/EtOAc systems.[1][2]
-
Crystallization: It acts as a "grease," preventing your indole from crystallizing cleanly.[1][2]
This guide provides three validated protocols to resolve this, ranked by efficacy.
Module 1: The Chemical Chisel (Reductive Wash)
Efficacy: High (95%+ Removal)
Principle: Chemoselectivity.[1][2]
You cannot easily separate two non-polar greases.[2] However, you can chemically modify the impurity.[1] By reducing the disulfide bond, you generate thiophenol (PhSH) .[1] Unlike the disulfide, thiophenol is acidic (
Protocol A: Sodium Borohydride Reduction
Recommended for gram-scale reactions.[2]
Reagents:
-
Sodium Borohydride (
)[1] -
Methanol (MeOH) or Ethanol (EtOH)[1]
-
1M Aqueous NaOH
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve your crude reaction mixture in MeOH (approx. 10 mL per gram of crude). If solubility is poor, use a 1:1 mixture of MeOH/THF.[1]
-
Reduction: Add
(1.5 - 2.0 equivalents relative to the estimated disulfide impurity).-
Note: 3-phenylthioindole is stable to
; the indole double bond will not reduce under these conditions.
-
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (the disulfide spot should disappear).[2]
-
Quench & Partition:
-
Pour the mixture into water.
-
Extract with DCM or EtOAc.[2]
-
-
The Critical Wash: Wash the organic layer vigorously with 1M NaOH (2x) .[2]
-
Finalize: Wash with brine, dry over
, and concentrate.
Safety Warning: Thiophenol smells intensely of garlic/burnt rubber and is toxic.[2] All aqueous waste from step 5 must be treated with bleach (sodium hypochlorite) to oxidize the thiolate to sulfonate before disposal.
Figure 1: The reductive workup strategy converts the lipophilic impurity into a water-soluble salt.[1][2]
Module 2: Chromatographic Optimization
Efficacy: Medium (Requires careful gradient control) Principle: Polarity Differential.[2] While similar, the indole N-H provides a "handle" for interaction with silica that the disulfide lacks.[1]
Stationary Phase: Silica Gel (Standard 40-63 µm).[2] Mobile Phase: Hexanes / Ethyl Acetate (or Toluene).[2]
The "Flush" Technique:
-
Pack Column: Slurry pack in 100% Hexanes.
-
Load: Load sample with minimum DCM or adsorbed onto silica.[2]
-
Elution 1 (The Flush): Run 100% Hexanes (or 98:2 Hexanes/EtOAc) for at least 3–5 column volumes (CV).
-
Observation: Diphenyl disulfide is extremely non-polar (
in 10:1 Hex/EtOAc) and will elute first.[2]
-
-
Elution 2 (The Product): Step gradient to 90:10 Hexanes/EtOAc .
-
Observation: The 3-phenylthioindole (
) will begin to elute.[2]
-
Troubleshooting Table:
| Compound | 100% Hexane | 9:1 Hex/EtOAc | Detection |
|---|---|---|---|
| Diphenyl Disulfide | 0.30 | 0.85 | UV (254 nm) - Dark Spot |
| 3-Phenylthioindole | 0.05 | 0.45 | UV (254 nm) / Ehrlich's Reagent (Pink) |[1][2]
Module 3: Prevention (Reaction Engineering)
Efficacy: High (Best practice) Principle: Atom Economy.[2] If you are generating massive amounts of disulfide, your stoichiometry is likely off.[1]
Common Root Causes:
-
Excess Reagent: Using >1.2 equivalents of sulfenylating agent (PhSCl or PhSH).[2]
-
Iodine Catalysis: In methods using
, the iodine oxidizes PhSH to Ph-S-S-Ph in situ.[1] If the indole sulfenylation is slow, the disulfide accumulates.[1]
Optimization:
-
Switch Reagents: Use N-phenylthiosuccinimide (PhS-NHS).[2] The byproduct is succinimide (water-soluble), avoiding the disulfide issue entirely [1].[1]
-
Slow Addition: Add the thiol/oxidant slowly to the indole to favor the cross-coupling over the homo-coupling.[1][2]
FAQ: Troubleshooting Guide
Q: My product is an oil, but it should be a solid. Is this the disulfide?
A: Yes. Diphenyl disulfide depresses the melting point significantly. Run a
-
Diagnostic Signal: Look for a multiplet at 7.4–7.6 ppm (ortho protons of disulfide).[1][2]
-
Product Signal: The indole NH is usually distinct (broad singlet >8.0 ppm) and the C2-H is a doublet or distinct singlet around 7.2–7.4 ppm.[2]
Q: Can I use Zinc dust instead of
Q: I tried the NaOH wash but the smell persists. Why? A: Thiophenol has an extremely low odor threshold (ppb range). Even trace amounts smell.[2] To fully deodorize glassware, soak in a dilute bleach solution.[1] Do not acidify the waste stream, or you will regenerate the volatile thiophenol.[1]
References
-
Gilmour, R., et al. (2011).[1] "Electrophilic Sulfenylation of Indoles." Organic Letters, 13(12), 3232–3235.[1] Link[1]
-
Tunge, J. A., et al. (2011).[1] "Decarboxylative coupling of thioesters."[2] Chemical Communications, 47, 5813-5815.[1] (Describes disulfide management strategies). Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for disulfide reduction using NaBH4).
-
Org. Synth. (1934).[2][6] "Diphenyl Sulfide and purification from disulfides." Organic Syntheses, Coll.[1][6] Vol. 2, p. 242.[1][2] Link[1]
Sources
- 1. Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN111763163B - A kind of preparation method of diphenyl disulfide compound - Google Patents [patents.google.com]
- 5. US20140197109A1 - Process for removing one or more disulfide compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Aqueous Synthesis of 3-Phenylthioindole
Topic: Optimizing yield of 3-phenylthioindole in aqueous media Role: Senior Application Scientist / Technical Support Lead
Case ID: IND-S-303 Status: Active Module: Green Chemistry / Aqueous Phase Synthesis
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield inconsistencies, regioselectivity issues, or solubility challenges while synthesizing 3-phenylthioindole (and related 3-sulfenylindoles) using aqueous media.
Traditional sulfenylation methods often rely on halogenated solvents or toxic sulfenyl halides. The shift to "on-water" or aqueous-micellar chemistry offers environmental benefits but introduces specific physicochemical hurdles—primarily the "oil-on-water" heterogeneity. This guide focuses on the robust Iodine-Catalyzed Regioselective Sulfenylation protocol, utilizing Diphenyl Disulfide (PhSSPh) or Thiophenol (PhSH) as the sulfur source.
Part 1: The Validated Protocol (Standard Operating Procedure)
This protocol is optimized for the synthesis of 3-phenylthioindole using molecular iodine (
Reagents & Stoichiometry
| Component | Role | Equivalence (eq.) | Notes |
| Indole | Substrate | 1.0 | Purity >98% essential to prevent oligomerization. |
| Diphenyl Disulfide | Sulfur Source | 0.5 - 0.6 | More atom-economical than thiols in oxidative conditions. |
| Iodine ( | Catalyst | 0.1 (10 mol%) | Can be replaced with Povidone-Iodine (PVP-I) for better solubility. |
| DMSO | Co-solvent (Optional) | 10% v/v | Only if "clumping" is severe; pure water is preferred. |
| Water | Solvent | N/A | Deionized. Acts as the reaction medium.[1][2] |
Step-by-Step Workflow
-
Charge: In a round-bottom flask, add Indole (1.0 mmol), Diphenyl Disulfide (0.5 mmol), and Iodine (0.1 mmol).
-
Solvation: Add Water (3-5 mL). The mixture will be heterogeneous.
-
Tech Note: If using Povidone-Iodine , add it as an aqueous solution here.[3] The PVP polymer acts as a surfactant, creating a pseudo-homogeneous phase.
-
-
Activation: Stir vigorously at Room Temperature (25°C) or mild heat (40-50°C ) if kinetics are slow.
-
Critical: High stir rates (>800 RPM) are required to maximize the interfacial surface area in "on-water" reactions.
-
-
Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 5:1). The product (3-phenylthioindole) typically appears within 2–6 hours.
-
Quench & Workup:
-
Add saturated aqueous
(Sodium Thiosulfate) to quench residual iodine (color change from brown to clear). -
Extract with Ethyl Acetate (
). -
Dry over
and concentrate.
-
Part 2: Mechanistic Insight (The "Why")
Understanding the mechanism is crucial for troubleshooting. The reaction does not proceed via a simple radical pathway but rather an Electrophilic Aromatic Substitution (EAS) mediated by a highly reactive sulfenyl iodide intermediate.
Reaction Mechanism Diagram
Caption: Figure 1. Iodine-catalyzed activation of disulfide bond generating the electrophilic Ph-S-I species, followed by regioselective C3 attack on the indole core.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users in the field.
Issue 1: Low Yield (<50%) despite full consumption of Indole
Diagnosis: This usually indicates over-oxidation or dimerization .
-
Root Cause: If the reaction runs too long or with excess iodine, the product can undergo further sulfenylation at the C2 position (2,3-bis(phenylthio)indole) or the indole itself can dimerize.
-
Solution:
-
Reduce Catalyst Loading: Drop
to 5 mol%. -
Strict Stoichiometry: Ensure Disulfide is limited to 0.55 eq. Excess sulfur source promotes poly-substitution.
-
Check pH: Aqueous media can become acidic (generation of HI). If the indole is acid-sensitive, add a mild base like
(1.0 eq) to buffer the system.
-
Issue 2: The reaction mixture is a sticky "gum" and conversion is stalled
Diagnosis: Mass transfer limitation (The "Oil-on-Water" Problem).
-
Root Cause: The reagents are hydrophobic and are aggregating, preventing the iodine (which has low water solubility) from accessing the reactive sites.
-
Solution:
-
Switch to Povidone-Iodine (PVP-I): The PVP polymer wraps the hydrophobic reagents in micelles, drastically improving surface area contact in water.
-
Add a Surfactant: Add SDS (Sodium Dodecyl Sulfate) at 10 mol% to create micellar conditions.
-
Temperature Bump: Increase temperature to 45°C to melt the "gum" and increase kinetic energy.
-
Issue 3: Poor Regioselectivity (C2 vs. C3)
Diagnosis: Thermodynamic vs. Kinetic control failure.
-
Context: C3 is the kinetically favored nucleophilic site of indole. C2 substitution usually only occurs if C3 is blocked or under specific directing group influence.
-
Solution:
-
Confirm Temperature: Keep the reaction below 60°C . High temperatures can promote thermodynamic rearrangement or C2 attack.
-
Solvent Effect: Pure water favors C3 selectivity due to hydrogen bonding with the NH group, which sterically hinders the C2 approach. Do not add excessive organic co-solvents (like THF) if selectivity is the priority.
-
Issue 4: Residual Iodine in Product (Purple/Brown tint)
Diagnosis: Incomplete quench.
-
Solution:
-
Wash the organic layer twice with 10%
(Sodium Thiosulfate) during workup. -
Ensure the aqueous layer remains clear before separating phases.
-
Part 4: Comparative Data (Solvent & Catalyst Effects)
The following data summarizes why the Iodine/Water system is the recommended baseline compared to other common methods.
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Green Score | Comments |
| 1 | 4 | 92 | High | Recommended. Heterogeneous mixture. | ||
| 2 | 2 | 88 | Low | Toxic solvent. Good yield but poor E-factor. | ||
| 3 | None | 24 | <10 | High | Reaction fails without catalyst activation of S-S bond. | |
| 4 | 6 | 75 | Med | Metal waste issues; harder workup than Iodine. | ||
| 5 | PVP-Iodine | 3 | 94 | Very High | Best for scale-up; easier cleaning. |
References
-
Tian, J., et al. (2013).[1][3] "Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Sulfonyl Hydrazides." The Journal of Organic Chemistry.
-
Liu, C., et al. (2014). "Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Disulfides in Water." Green Chemistry.
-
Wang, M., et al. (2016). "Recent Advances in the Synthesis of 3-Sulfenylindoles." RSC Advances.
-
Parumala, S.K.R., & Peddinti, R.K. (2015). "Iodine catalyzed cross-dehydrogenative coupling of indoles with thiols using DMSO as oxidant." Tetrahedron Letters.
Sources
Technical Support Center: Catalyst Poisoning in Indole Thiolation
Ticket ID: IND-S-404 | Status: Open | Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Thiolation Paradox"
You are likely experiencing the "Thiolation Paradox." Transition metals (Pd, Cu, Rh) are excellent for activating indole C-H bonds, but they are also "soft" acids that form thermodynamically stable, often irreversible bonds with "soft" sulfur bases.
In indole thiolation, your catalyst is dying because it prefers binding to your sulfur reagent (or product) more than it wants to turnover the catalytic cycle. This guide provides the diagnostic tools to confirm this diagnosis and the specific protocols to resolve it.
Diagnostic Workflow: Is Your Catalyst Poisoned?
Do not assume the reaction failed. Test the catalyst's heartbeat.
Protocol A: The "Spike" Test (Standard Addition)
Use this to distinguish between Catalyst Death (Poisoning) and Reagent Depletion/Equilibrium .
-
Setup: Run your standard reaction until conversion stalls (e.g., 40% yield at 4 hours).
-
Sampling: Take an aliquot for LC-MS/GC-FID analysis (Timepoint
). -
The Spike:
-
Split the reaction into two vials (A and B).
-
Vial A (Control): Add nothing.
-
Vial B (Test): Add 10 mol% fresh catalyst and ligand.
-
-
Monitoring: Stir both at reaction temperature for 1 hour.
-
Analysis:
-
If Vial B resumes product formation but Vial A does not
Catalyst Poisoning (The original catalyst is dead). -
If Neither resumes
Product Inhibition or Thermodynamic Equilibrium (The product is stopping the reaction).
-
Protocol B: The Mercury Drop Test (Heterogeneity Check)
Use this if you suspect your homogeneous catalyst (e.g., Pd(OAc)₂) is decomposing into inactive nanoparticles.
-
Run Reaction: Start standard conditions.
-
Add Mercury: At 20% conversion, add a drop of elemental mercury (Hg) to the reaction vessel.
-
Observation:
-
Reaction Stops: The active species was likely metal nanoparticles (Hg forms an amalgam, poisoning the surface).
-
Reaction Continues: The active species is a molecular complex (Hg does not affect it). Note: If it continues but still stalls later, you have molecular poisoning (ligand exchange).
-
Mechanistic Root Cause Analysis
We categorize poisoning into three specific "Failure Modes" for Indole Thiolation.
Failure Mode 1: The Thiolate Trap (Resting State)
Mechanism: Free thiols (
Failure Mode 2: The "Soft" Product Inhibition
Mechanism: The product, 3-sulfenylindole, contains a sulfide moiety. This sulfide is a better ligand than the indole substrate. As product concentration increases, it outcompetes the starting material for the metal center. Visual Evidence: Kinetic profile shows an initial burst followed by a rapid plateau, despite remaining reagents.
Failure Mode 3: Indole N-H Interference
Mechanism: For N-unprotected indoles, the nitrogen lone pair coordinates to the metal (N-metalation) instead of the desired C3-H activation. This forms a stable, non-reactive "sink."
Figure 1: The "Cycle of Death." Competitive pathways where sulfur reagents, indole N-H, or sulfide products sequester the active metal catalyst.
Solutions & Optimization Strategies
Strategy A: Masking the Sulfur Source
Problem: Free thiols are aggressive poisons. Solution: Use "masked" sulfur sources that release electrophilic sulfur slowly or only upon activation.
| Reagent Class | Poisoning Risk | Recommendation | Mechanism of Safety |
| Free Thiols (R-SH) | High | Avoid if possible | Rapidly forms stable metal-thiolates. |
| Disulfides (RSSR) | Medium | Use with Ag additives | Requires oxidative addition; less aggressive than free thiols. |
| Sulfonyl Hydrazides | Low | Highly Recommended | Generates sulfenyl cation/radical in situ; no free thiol accumulation. |
| Bunte Salts | Low | Recommended | Releases sulfur species slowly under oxidative conditions. |
Strategy B: The "Sacrificial" Additive
Problem: Catalyst aggregation. Solution: Add ligands that stabilize the monomeric metal species without inhibiting the reaction.
-
For Copper Catalysis: Add Bathocuproine or 1,10-Phenanthroline . These bulky ligands prevent the formation of Cu-S-Cu bridges.
-
For Palladium Catalysis: Use DMSO as a co-solvent (5-10%). DMSO coordinates to Pd, stabilizing it against aggregation but is labile enough to allow substrate binding.
Strategy C: Oxidant Switching
Problem: Ineffective re-oxidation of reduced metal (e.g., Pd(0)
Troubleshooting Decision Tree
Figure 2: Step-by-step decision matrix for isolating the cause of reaction failure.
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black immediately after adding the thiol? A: This is the tell-tale sign of "Pd-black" or metal nanoparticle precipitation. The thiol stripped the ligands off your metal precursor.
-
Fix: Do not mix the catalyst and thiol directly in high concentrations. Add the thiol slowly (syringe pump) to the catalyst/indole mixture, or switch to a sulfonyl hydrazide.
Q: Can I use N-unprotected indoles? A: Yes, but they are riskier. The N-H bond is acidic and can coordinate to the metal.
-
Fix: If you observe low yields, try protecting the nitrogen (e.g., N-Methyl, N-Boc). If the protected indole works, N-coordination was your poison. Alternatively, add a mild base (e.g., K₂CO₃) to facilitate the C-H activation cycle over N-binding.
Q: Is water a problem? A: Generally, no. Many C-H sulfenylations work in open air. However, if you are using a specific anhydrous protocol (e.g., sensitive Lewis Acid additives), moisture can hydrolyze the catalyst. Always verify the water tolerance of your specific oxidant/catalyst system.
References
-
Transition-Metal-Catalyzed Synthesis of Indoles. MDPI. (2019).
-
Catalyst Poisoning. Wikipedia.
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis. National Institutes of Health (NIH). (2018).
-
Copper-Catalyzed Thiolation of Terminal Alkynes. ACS Publications. (2020).
-
Palladium-catalyzed dual C–H or N–H functionalization. Beilstein Journals. (2012).
Purification methods for 3-phenylthioindole crude reaction mixture
3-Phenylthioindole Purification Support Center Ticket System: Open Current Status: Online Operator: Senior Application Scientist
Welcome to the Indole-S Technical Support Hub
You are likely here because your crude reaction mixture—aiming for 3-phenylthioindole (3-PT)—is a dark, smelly oil or a semi-solid mess. You are dealing with unreacted indole, the "greasy" byproduct diphenyl disulfide (PhSSPh), and the noxious thiophenol.
This guide is not a textbook; it is a troubleshooting manual designed to salvage your yield and protect your chromatography columns.
Module 1: Triage & Diagnostics
Before you load a column, you must characterize the "mess." Use this decision matrix to determine your purification strategy.
Figure 1: Purification Decision Tree. High-contrast logic for selecting between washing, chromatography, and crystallization.
Ticket #001: The "Stench" Protocol (Thiophenol Removal)
Issue: The reaction smells like rotting garlic/burnt rubber. This is thiophenol (PhSH), a byproduct of the sulfenylation or reduction of the disulfide. Risk: It ruins rotavaps and angers lab mates.
The Protocol: Do not just rotavap the crude. Thiophenol co-distills and contaminates your solvent lines.
-
The Bleach Trap (Engineering Control):
-
The Chemical Scavenger (Reaction Workup):
-
If the smell is potent in the separatory funnel, wash the organic layer with 1M NaOH (2x).
-
Causality: Thiophenol (pKa ~6.6) is much more acidic than indole (pKa ~16). NaOH deprotonates PhSH to the water-soluble PhS⁻Na⁺, removing it from the organic layer.
-
Warning: Do not use this if your specific derivative has base-sensitive esters.
-
Ticket #002: The "Grease" Trap (Diphenyl Disulfide Removal)
Issue: A large non-polar spot (Rf ~0.8-0.9 in 9:1 Hex/EtOAc) dominates the TLC. This is diphenyl disulfide (PhSSPh). Impact: It streaks on silica columns, contaminating the early fractions of your product.[3]
The "Cold Wash" Solution: Before chromatography, exploit the solubility difference.[4] PhSSPh is highly soluble in hexanes; 3-phenylthioindole is significantly less so (it is a solid).
-
Concentrate the crude mixture to a minimum volume of oil/solid.
-
Add ice-cold hexanes (or pentane) and sonicate briefly.
-
Filter or decant the supernatant.
-
Result: The yellow supernatant contains the majority of the disulfide. The solid/oil residue is enriched 3-phenylthioindole.
-
Verification: Run a TLC of the supernatant vs. the residue. The residue should show a diminished high-Rf spot.
-
Ticket #003: Separation Anxiety (Chromatography)
Issue: Co-elution of product and indole. Elution Order (Silica Gel):
-
Diphenyl Disulfide: (Fastest, Non-polar)
-
3-Phenylthioindole: (Middle, Medium Polarity)
-
Indole: (Slowest, Polar N-H)
Scientist Note: The sulfide group at C3 adds lipophilicity, making the product move faster than the starting indole, but the N-H moiety keeps it anchored enough to separate from the disulfide [2].
Recommended Gradient (Flash Chromatography):
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase A: Hexanes (or Petroleum Ether).
-
Mobile Phase B: Ethyl Acetate (or DCM).
| Step | Solvent Ratio (Hex:EtOAc) | Volume (CV*) | Target Eluent |
| 1 | 100:0 | 2-3 CV | Diphenyl Disulfide (Flush) |
| 2 | 95:5 | 3-5 CV | Residual Disulfide / Impurities |
| 3 | 90:10 to 85:15 | Gradient | 3-Phenylthioindole (Product) |
| 4 | 70:30 | Flush | Unreacted Indole |
*CV = Column Volume
Ticket #004: Scaling Up (Recrystallization)
Issue: You have >5g of material, and a column is impractical. Solution: 3-Phenylthioindole is a solid (MP typically 150-155°C for the parent compound, though derivatives vary) [3].
Solvent System: Ethanol/Water [4][5]
-
Dissolve the crude solid in boiling Ethanol (EtOH) . Use the minimum amount necessary.
-
If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Add hot Water dropwise to the boiling filtrate until a faint turbidity (cloudiness) persists.
-
Add a few drops of EtOH to clear it, then let it cool slowly to room temperature, then 4°C.
-
Self-Validating Step: If an oil forms instead of crystals ("oiling out"), re-heat and add slightly more ethanol. Oiling out indicates the mixture became too polar too quickly.
Summary of Physical Data for Verification
| Component | Approx Rf (9:1 Hex/EtOAc) | Solubility (Hexane) | Solubility (EtOH) |
| Diphenyl Disulfide | 0.85 - 0.90 | High | Moderate (Hot) |
| 3-Phenylthioindole | 0.35 - 0.45 | Low/Moderate | High (Hot) |
| Indole | 0.20 - 0.30 | Low | High |
References
-
Org. Synth. 2003, 80, 184. Oxidation of thiols to disulfides/sulfonates.
-
J. Org. Chem. 2020, 85, 5, 3618–3628. Iodine-Catalyzed Sulfenylation of Indoles. (Describes elution orders and Rf behavior of 3-sulfenylindoles).
-
PubChem Compound Summary: 3-Phenylthioindole. Physical properties and melting point data.
-
Green Chem., 2014, 16, 3058-3065. Metal-free sulfenylation of indoles. (Provides workup protocols for disulfide removal).
Sources
Technical Support Center: Solvent Effects on the Synthesis of 3-Sulfenylindoles
Welcome to the technical support center for the synthesis of 3-sulfenylindoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively working on or troubleshooting this important class of organic transformation. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a sulfenyl group at the C-3 position provides access to a wide range of biologically active molecules.[1][2] However, the synthesis of these compounds is not without its challenges, and the choice of solvent can profoundly impact reaction outcomes.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The guidance provided herein is based on established principles of physical organic chemistry and a thorough review of the current scientific literature.
I. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of 3-sulfenylindoles.
Low or No Product Yield
Question: My reaction is yielding little to no 3-sulfenylindole. What are the likely causes related to the solvent, and how can I troubleshoot this?
Answer: Low or no yield is a frequent issue that can often be traced back to suboptimal reaction conditions, with the solvent playing a pivotal role.[3] Here’s a systematic approach to troubleshooting:
-
Solvent Polarity and Reaction Mechanism: The sulfenylation of indoles typically proceeds via an electrophilic aromatic substitution mechanism.[4] The polarity of the solvent can significantly influence the stability of charged intermediates and transition states.
-
For reactions involving charged intermediates (e.g., sulfenium ions): Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often preferred. These solvents can stabilize charged species without strongly solvating the nucleophilic indole, which could otherwise decrease its reactivity.[5]
-
For reactions proceeding through less polar transition states: Nonpolar solvents like dioxane, tetrahydrofuran (THF), or toluene might be more suitable.[4] In some cases, a mixture of solvents can provide the optimal balance of solubility and reactivity.
-
-
Solvent-Reactant Incompatibility: Certain solvents can react with your starting materials or catalysts.
-
Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as nucleophiles and compete with the indole, leading to undesired side products.[6] They can also solvate and deactivate anionic nucleophiles through hydrogen bonding.[5] However, "on-water" conditions have shown to accelerate certain sulfenylation reactions, suggesting a more complex role of water at the solvent interface.[7]
-
Reactive Aprotic Solvents: Ensure your chosen aprotic solvent is inert under the reaction conditions. For instance, some solvents might decompose in the presence of strong acids or bases.
-
-
Solubility Issues: Poor solubility of either the indole substrate or the sulfenylating agent in the chosen solvent will lead to a heterogeneous reaction mixture and consequently, low yields.
-
Troubleshooting Tip: Observe the reaction mixture. If you see undissolved solids, consider a solvent or solvent system with better solubilizing power for all reactants. Gentle heating can sometimes improve solubility, but be mindful of potential thermal degradation of your compounds.[]
-
Formation of Side Products
Question: I am observing significant formation of side products, such as di-sulfenylated indoles or products from reaction at other positions. How can the solvent influence this?
Answer: The formation of side products is often a result of competing reaction pathways, and solvent choice can heavily influence the selectivity of the reaction.
-
Regioselectivity (C-2 vs. C-3 Sulfenylation): While indoles typically undergo electrophilic substitution at the C-3 position, reaction at C-2 can occur, especially with highly reactive electrophiles or with certain substitution patterns on the indole ring.
-
Solvent Polarity's Role: The solvent can influence the electronic distribution within the indole nucleus and the nature of the electrophilic species. Less polar solvents may favor the thermodynamically more stable C-3 product, while highly polar solvents might, in some cases, promote the formation of the kinetically favored C-2 product, although this is less common for sulfenylation.
-
-
Over-reaction (Di-sulfenylation): The formation of 2,3-disulfenylindoles can be an issue, particularly with electron-rich indoles.
-
Solvent and Concentration: A less polar solvent might decrease the reactivity of the initially formed 3-sulfenylindole, thus disfavoring a second sulfenylation. Additionally, running the reaction at a lower concentration can sometimes mitigate over-reaction.
-
Reaction Stalls or is Sluggish
Question: My reaction starts but then seems to stall before completion. Could the solvent be the culprit?
Answer: A stalled or sluggish reaction can indeed be influenced by the solvent.
-
Poor Stabilization of Intermediates: As mentioned, the reaction proceeds through intermediates that may require stabilization by the solvent. If the solvent is not polar enough to stabilize a charged intermediate, the activation energy for the subsequent steps will be high, leading to a slow reaction.
-
Troubleshooting Tip: If you suspect this is the issue, try switching to a more polar aprotic solvent. A table summarizing the properties of common solvents is provided below for your reference.
-
-
"Caging" of the Nucleophile: Polar protic solvents can form a "cage" around the nucleophilic indole through hydrogen bonding, which can hinder its ability to attack the electrophile and slow down the reaction.[5]
Green Chemistry Considerations
Question: I am trying to develop a more environmentally friendly synthesis. What are some "greener" solvent alternatives for 3-sulfenylindole synthesis?
Answer: The principles of green chemistry encourage the use of less hazardous and more sustainable solvents.[9]
-
Water: As mentioned, "on-water" synthesis has been shown to be effective and can accelerate certain reactions.[7][10] This is a highly sustainable option.
-
Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate are derived from renewable resources and are often less toxic than traditional dipolar aprotic solvents like DMF or DMSO.[11]
-
Ionic Liquids: These have been explored as green solvent options due to their low vapor pressure and high thermal stability.[12]
-
Solvent-Free Conditions: In some cases, reactions can be run neat or under microwave irradiation without a solvent, which is the most environmentally friendly approach.[13]
II. Experimental Protocols & Data
To provide a practical context, below are generalized experimental protocols and a table summarizing the effect of different solvents on a model sulfenylation reaction.
Table 1: Effect of Solvent on a Model Sulfenylation Reaction
The following table summarizes the impact of various solvents on the yield of a representative reaction between indole and a generic sulfenylating agent. Note that these are illustrative, and optimal conditions will vary depending on the specific substrates and reagents used.
| Solvent | Type | Dielectric Constant (ε) | Typical Outcome | Reference |
| Dichloromethane (DCM) | Aprotic | 9.1 | Moderate to good yields | [14] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Good to excellent yields | [4][14] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Good yields, can be difficult to remove | [4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Often used with oxidants, good yields | [15][16] |
| Tetrahydrofuran (THF) | Aprotic | 7.6 | Lower yields in some cases | [4] |
| Dioxane | Aprotic | 2.2 | Lower yields in some cases | [4] |
| Ethanol (EtOH) | Polar Protic | 24.6 | Generally lower yields due to side reactions | [4] |
| Water (H₂O) | Polar Protic | 80.1 | Can accelerate or inhibit reaction depending on the specific system | [4][7] |
General Experimental Protocol for Solvent Screening
This protocol provides a framework for systematically evaluating the effect of different solvents on your 3-sulfenylindole synthesis.
-
Reactant Preparation: In separate, dry vials, prepare stock solutions of your indole substrate and sulfenylating agent in a suitable, volatile solvent (e.g., dichloromethane) if they are solids.
-
Reaction Setup: To a series of clean, dry reaction vials, add the indole substrate (e.g., 0.1 mmol).
-
Solvent Addition: To each vial, add a different solvent to be tested (e.g., 1 mL).
-
Initiation: Add the sulfenylating agent (e.g., 0.12 mmol) to each vial. If a catalyst is required, add it at this stage.
-
Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 1, 3, 6, and 24 hours).
-
Work-up and Analysis: Once the reaction is complete (or has stalled), quench the reaction appropriately, perform an aqueous work-up, and extract the product with a suitable organic solvent. Dry the organic layer, concentrate it, and analyze the crude product by ¹H NMR or LC-MS to determine the yield and purity.
III. Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a decision-making workflow for solvent selection.
Reaction Mechanism
Caption: A systematic workflow to troubleshoot and optimize solvent choice for the synthesis of 3-sulfenylindoles.
IV. References
-
A proposed mechanism for the synthesis of 3‐sulphonyl indoles under visible light. ResearchGate. Available at: [Link]
-
A Sulfenylation Reaction: Direct Synthesis of 3-Arylsulfinylindoles from Arylsulfinic Acids and Indoles in Water. ACS Publications. Available at: [Link]
-
Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. PMC. Available at: [Link]
-
Synthesis of 3-Sulfenyl- and 3-Selenylindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Alkynes, Followed by n-Bu4NI-Induced Electrophilic Cyclization. PMC. Available at: [Link]
-
Synthesis of 3-sulfenylindole derivatives from 4-hydroxy-2H-chromene-2-thione and indole using oxidative cross-dehydrogenative coupling reaction and anti-proliferative activity study of some of their sulfone derivatives. PubMed. Available at: [Link]
-
Synthetic strategies for 3‐sulfenylated indoles. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis of 3-Sulfenylated Indoles. ResearchGate. Available at: [Link]
-
Green Solvents for C H Functionalization. ResearchGate. Available at: [Link]
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science. Available at: [Link]
-
On-water accelerated sulfenylation of indole derivatives under visible light irradiation. RSC Publishing. Available at: [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
-
Green synthesis of indole compounds. Google Patents. Available at:
-
Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PLOS One. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Efficient Synthesis of 3‐Mercaptoindoles via HI‐Promoted Sulfenylation of Indoles with Sodium Sulfinates. PMC. Available at: [Link]
-
Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate. RSC Publishing. Available at: [Link]
-
Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent. RSC Publishing. Available at: [Link]
-
Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PubMed. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. ACS Publications. Available at: [Link]
-
Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Thiols in Water. ResearchGate. Available at: [Link]
-
Sustainable Sulfonylation and Sulfenylation of Indoles with Thiols through Hexamolybdate/H2O2-Mediated Oxidative Dehydrogenation Coupling. ACS Publications. Available at: [Link]
-
Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates. ResearchGate. Available at: [Link]
-
Intramolecular sulfoxide electrophilic sulfenylation in 2- and 3-indoleanilides. Digital Commons @ Michigan Tech. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. Available at: [Link]
-
Solvent Effects. University of Calgary. Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
Microwave-assisted regioselective sulfenylation of indoles under solvent- and metal-free conditions. RSC Publishing. Available at: [Link]
-
Some important methods for the preparation of 3‐sulfenylindoles. ResearchGate. Available at: [Link]
-
Deferent strategies for the synthesis of sulfenylindoles. ResearchGate. Available at: [Link]
-
C‐3 Sulfenylation of indoles. Isolated yield based on indoles. All... ResearchGate. Available at: [Link]
-
Vanadium-catalyzed sulfenylation of indoles and 2-naphthols with thiols under molecular oxygen. PubMed. Available at: [Link]
-
A sulfenylation reaction: direct synthesis of 3-arylsulfinylindoles from arylsulfinic acids and indoles in water. PubMed. Available at: [Link]
-
The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. RSC Publishing. Available at: [Link]
-
Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. PMC. Available at: [Link]
-
Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. RSC Publishing. Available at: [Link]
Sources
- 1. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Sulfenyl- and 3-Selenylindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Alkynes, Followed by n-Bu4NI-Induced Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. On-water accelerated sulfenylation of indole derivatives under visible light irradiation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00429B [pubs.rsc.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN101508669A - Green synthesis of indole compounds - Google Patents [patents.google.com]
- 13. Microwave-assisted regioselective sulfenylation of indoles under solvent- and metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Efficient Synthesis of 3‐Mercaptoindoles via HI‐Promoted Sulfenylation of Indoles with Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 3-sulfenylindole derivatives from 4-hydroxy-2H-chromene-2-thione and indole using oxidative cross-dehydrogenative coupling reaction and anti-proliferative activity study of some of their sulfone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Minimizing oxidation of 3-phenylthioindole to sulfoxide
A Guide for Researchers on Minimizing and Troubleshooting Sulfoxide Formation
Welcome to the technical support resource for handling 3-phenylthioindole. As Senior Application Scientists, we understand that unintended oxidation of the thioether linkage to form the corresponding sulfoxide can be a significant challenge in multi-step syntheses, affecting yield, purity, and biological activity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with both the theoretical understanding and practical solutions to maintain the integrity of your 3-phenylthioindole derivatives.
Frequently Asked Questions (FAQs)
Q1: I've observed a new, more polar spot on my TLC plate that I suspect is the sulfoxide of my 3-phenylthioindole. What causes this oxidation?
The sulfur atom in the thioether linkage of 3-phenylthioindole is susceptible to oxidation due to the presence of lone pairs of electrons, which can be attacked by electrophilic oxidizing agents. This conversion to a sulfoxide is a common side reaction. The primary culprits for this unwanted oxidation are often ambient and procedural.
Several factors can initiate or accelerate this process:
-
Atmospheric Oxygen: Prolonged exposure to air, especially in solution and at elevated temperatures or in the presence of light, can lead to gradual oxidation.
-
Peroxides in Solvents: Ethereal solvents like tetrahydrofuran (THF), diethyl ether, and dioxane are notorious for forming explosive peroxides upon storage in the presence of air and light. These peroxides are potent oxidizing agents for thioethers.
-
Reactive Reagents: Many reagents used in synthesis are inherently oxidative. Even mild oxidizing conditions can be sufficient to convert the sensitive thioether to a sulfoxide.[1][2]
-
Trace Metal Contaminants: Transition metals can catalyze the oxidation of thioethers by atmospheric oxygen.
Q2: How can I definitively confirm that the new compound is the sulfoxide?
Beyond the characteristic increase in polarity observed on TLC or HPLC, several analytical techniques can confirm the sulfoxide's identity:
-
Mass Spectrometry (MS): The most straightforward method. The molecular weight of the sulfoxide will be exactly 16 atomic mass units (amu) higher than your starting 3-phenylthioindole, corresponding to the addition of one oxygen atom.
-
Infrared (IR) Spectroscopy: Look for a strong S=O stretching band, which typically appears in the range of 1030-1070 cm⁻¹. This peak will be absent in your starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the carbons adjacent to the sulfur atom will experience a downfield shift (to a higher ppm value) upon oxidation to the sulfoxide.
-
¹³C NMR: The carbons flanking the sulfur will also be deshielded and shift downfield.
-
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are excellent for separating and quantifying the amount of sulfoxide present.[3][4]
Q3: What are the best practices for storing and handling 3-phenylthioindole to prevent oxidation?
Proactive prevention is the most effective strategy. Proper storage is critical for the long-term stability of your compound.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric oxygen, a primary oxidant.[5] |
| Temperature | Store at low temperatures (e.g., in a freezer at -20°C). | Slows down the rate of all chemical reactions, including oxidation.[6] |
| Light | Store in an amber vial or protect from light. | Light can provide the energy to initiate radical oxidation pathways.[6] |
| Container | Use a vial with a tight-fitting, Teflon-lined cap. | Ensures an airtight seal to maintain the inert atmosphere.[5] |
Troubleshooting Guide: Oxidation During a Reaction
Encountering unexpected sulfoxide formation during a reaction can be frustrating. This section provides a logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for addressing sulfoxide formation.
Q4: My reaction is generating the sulfoxide as a major byproduct. How can I fix this?
Follow the logic outlined in the troubleshooting workflow above.
-
Atmosphere Control: If you are not already, perform your reaction under a rigorously maintained inert atmosphere of argon or nitrogen. This involves using Schlenk techniques or a glovebox to exclude oxygen.
-
Solvent Purity: Ethereal solvents must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous, peroxide-free grades and used immediately. A simple test for peroxides can be performed using commercially available test strips.
-
Reagent Scrutiny: Carefully examine every reagent in your protocol. Some seemingly benign reagents can harbor oxidative impurities. For instance, older samples of reagents can degrade over time.
Q5: I've completed my reaction, and it contains a mixture of the desired 3-phenylthioindole and its sulfoxide. How can I separate them?
The significant difference in polarity between the thioether and the sulfoxide makes them readily separable by standard chromatographic techniques.
-
Silica Gel Column Chromatography: This is the most common method. The sulfoxide, being much more polar, will have a significantly lower Rf value and will elute much later from the column than the desired thioether. You can develop a suitable solvent system using TLC. Start with a non-polar system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity to elute your target compound, followed by a much more polar system to wash out the sulfoxide.
Q6: Is it possible to convert the unwanted sulfoxide back to the 3-phenylthioindole?
Yes, in many cases, the sulfoxide can be selectively reduced back to the thioether. This can be a valuable strategy if the sulfoxide has formed in high yield. However, you must choose a reducing agent that is compatible with other functional groups in your molecule.
A common and effective method involves using Trifluoroacetic Anhydride (TFAA) and Sodium Iodide (NaI). The TFAA activates the sulfoxide, which is then reduced by the iodide ion.[3]
Experimental Protocols
Protocol 1: General Procedure for Running Reactions Under an Inert Atmosphere
This protocol assumes basic familiarity with standard laboratory techniques.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel, etc.) at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and immediately place it under a positive pressure of inert gas (argon or nitrogen) using a gas manifold (Schlenk line).
-
Solvent/Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through rubber septa. Add solid reagents under a positive flow of inert gas.
-
Reaction Monitoring: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored using an oil bubbler.
Protocol 2: Purification of 3-Phenylthioindole from its Sulfoxide by Column Chromatography
-
Sample Preparation: Concentrate your crude reaction mixture in vacuo. Adsorb the residue onto a small amount of silica gel.
-
Column Packing: Dry-pack a chromatography column with silica gel. Wet the column with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution:
-
Begin eluting with the low-polarity solvent system. The less polar 3-phenylthioindole will move down the column.
-
Collect fractions and monitor them by TLC.
-
Once the desired product has fully eluted, you can dramatically increase the eluent polarity (e.g., 50:50 Hexane:Ethyl Acetate or pure Ethyl Acetate) to quickly elute the highly polar sulfoxide.
-
-
Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Caption: The oxidation pathway and key preventative measures.
References
- Schoeneich, C., Aced, A., & Asmus, K. D. (n.d.). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society.
- (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
- (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Source not explicitly provided, link is to a search result page].
- (n.d.).
- (n.d.). Hydrogen peroxide. Wikipedia.
- (2019, October 18).
- Fishman, A., et al. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides. PMC.
- (n.d.). Rapid methods for high-throughput detection of sulfoxides. PubMed.
- (n.d.).
- (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI.
- (2016, May 16). Catalytic Synthesis of 3‑Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. American Chemical Society - ACS Figshare.
- (2025, August 6). Rapid Methods for High-Throughput Detection of Sulfoxides.
- (2025, December 5). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone.
- (n.d.).
- (n.d.).
- (n.d.). List of Reagents. Wordpress.
- (n.d.). Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. The Good Food Institute.
Sources
Technical Support Center: Overcoming Steric Hindrance in Substituted 3-Phenylthioindole Synthesis
Welcome to the technical support center for the synthesis of substituted 3-phenylthioindoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome challenges, particularly those arising from steric hindrance during C-S bond formation at the indole C3 position.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing sterically hindered 3-phenylthioindoles?
The synthesis of 3-phenylthioindoles, especially with bulky substituents on the indole core or the phenylthiol, presents significant challenges rooted in both electronic and steric factors. The indole nucleus possesses multiple reactive C-H bonds, with the C3 position being the most nucleophilic and electronically favored for electrophilic attack.[1] However, introducing sterically demanding groups at positions flanking the C3 site (such as C2 or C4) or on the incoming thiophenol reagent can create significant steric repulsion. This hindrance raises the activation energy of the reaction, slowing down or completely inhibiting the desired C-S bond formation. Key challenges include low reaction yields, poor regioselectivity with functionalization occurring at less hindered positions (like C2), and the need for harsh reaction conditions that can lead to substrate decomposition.[1][2]
Q2: What are the principal synthetic strategies for the 3-thiolation of indoles?
There are several established methodologies for forming the C3-S bond in indoles. The choice of strategy often depends on the substitution pattern and the steric environment of the substrates.
-
Transition-Metal-Catalyzed Cross-Coupling: This is a powerful and widely used method, often employing palladium or copper catalysts.[3][4][5] These reactions typically involve the direct C-H functionalization of the indole at the C3 position with a suitable sulfur source, such as a thiophenol or a disulfide. The mechanism involves coordination of the metal to the indole, a C-H activation step, and subsequent reductive elimination to form the C-S bond.
-
Electrophilic Thiolation: This classic approach utilizes an electrophilic sulfur reagent that reacts directly with the electron-rich C3 position of the indole.[6][7] Common reagents include N-(phenylthio)succinimide (NPSP) or sulfenyl chlorides. This method is often straightforward but can be sensitive to steric hindrance and may suffer from side reactions under acidic conditions, such as dimerization of the indole.[1][8]
-
Metal-Free Approaches: Recent advancements have led to the development of metal-free conditions, which are advantageous for avoiding toxic metal residues in pharmaceutical applications.[9][10][11][12] These methods can involve radical pathways or the use of oxidants like iodine or Oxone® to facilitate the coupling, often using stable and odorless sulfur sources like Bunte salts.[10][13][14]
Q3: How does steric hindrance specifically impact these different synthetic routes?
Steric hindrance affects each synthetic pathway differently:
-
In Transition-Metal-Catalyzed reactions , bulky substituents on the indole (e.g., at C2 or C4) can impede the approach and coordination of the metal catalyst to the C3-H bond. Similarly, ortho-substituents on the phenylthiol can hinder the oxidative addition or the final reductive elimination step, which requires the indole and thio-ligand to be in close proximity on the metal center.
-
For Electrophilic Thiolation , the mechanism involves a direct attack of the indole's C3 position on the electrophilic sulfur atom. Large groups on either reactant can physically block this approach, preventing the formation of the key intermediate and leading to failed reactions or attack at the less-hindered C2 position if C3 is substituted.[8]
-
In Metal-Free systems , while they can sometimes offer different reactivity profiles, steric repulsion remains a fundamental barrier to bond formation, often requiring higher temperatures or longer reaction times to achieve reasonable conversion.
Q4: How can regioselectivity be controlled when the C3 position is blocked or sterically congested?
Controlling regioselectivity is a critical challenge, especially when the inherent reactivity of the C3 position is negated by a substituent.[15] In such cases, functionalization often diverts to the C2 position. To overcome this, chemists employ directing groups (DGs), typically installed on the indole nitrogen.[16][17] These groups contain a Lewis basic atom that can chelate to a transition metal catalyst, delivering it to a specific, nearby C-H bond. This strategy overrides the natural reactivity of the indole ring.
-
C2-Selectivity: Directing groups like acetyl or pyrimidyl are commonly used to direct functionalization to the C2 position.[17]
-
C7-Selectivity: Bulkier directing groups, such as phosphinoyl or hydrosilyl groups, can favor functionalization at the more remote C7 position by creating a stable six- or seven-membered metallacycle intermediate.[17][18]
-
C4-Selectivity: Weakly chelating groups at the C3 position, such as a pivaloyl or trifluoroacetyl group, have been successfully used to direct arylation to the C4 position.[16][19]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| 1. Low to No Conversion of Starting Material | A. High Steric Hindrance: The bulky nature of substituents on the indole (e.g., at C2, C4) or the thiol (ortho-substituents) is preventing the reaction from proceeding under standard conditions.[2][20] | Solution 1: Modify Reaction Conditions. Increase the reaction temperature to provide the necessary energy to overcome the steric barrier. Screen different solvents, as solvent polarity can influence transition state stability. Solution 2: Change Catalyst System (for metal-catalyzed reactions). Switch to a more active catalyst. For palladium catalysis, employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can accelerate the rate-limiting reductive elimination step. For copper catalysis, ligands like picolinic acid can be effective for hindered substrates.[21] Solution 3: Use a More Reactive Reagent. For electrophilic thiolation, switch to a more potent electrophilic sulfur source like a sulfenyl chloride, but be mindful of potential side reactions. |
| 2. Poor Regioselectivity (e.g., C2-thiolation instead of C3) | A. C3-Position is Blocked/Hindered: If the C3 position is already substituted or highly hindered, the reaction may default to the next most reactive site, C2. B. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamically more stable, but undesired, isomer. | Solution 1: Employ a Directing Group. Install a directing group on the indole nitrogen to force the reaction to the desired position. This is the most robust strategy for overcoming inherent reactivity patterns.[16][17] Solution 2: Optimize Reaction Conditions. Systematically vary the temperature. Lower temperatures often favor the kinetically controlled product, which may be the desired isomer in some cases. The choice of base and solvent can also significantly influence selectivity. |
| 3. Decomposition of Starting Material or Product | A. Harsh Reaction Conditions: The high temperatures or strong acids/bases required to overcome steric hindrance may be degrading the sensitive indole core or the desired product.[1] B. Instability of Reagents: Some electrophilic sulfur sources or organometallic intermediates can be unstable at elevated temperatures. | Solution 1: Screen for Milder Conditions. Explore alternative catalytic systems that operate at lower temperatures. Photocatalysis or electrochemistry can provide alternative, non-thermal activation pathways. Solution 2: Use a Protecting Group. Protect the indole N-H with a robust group like tosyl (Ts) or benzenesulfonyl (Bs) to increase the stability of the indole ring under the reaction conditions. Solution 3: Switch to a Metal-Free Protocol. Investigate metal-free coupling reactions, which sometimes proceed under milder conditions and avoid aggressive organometallic intermediates.[10][22] |
| 4. Formation of Dimerization/Polymerization Byproducts | A. Acidic Conditions: Trace acids in the reaction mixture (or acid catalysts/byproducts) can protonate the indole, leading to self-reaction and polymerization, a common issue in electrophilic substitutions.[1][8] | Solution 1: Add a Non-nucleophilic Base. Include a mild, non-nucleophilic base like 2,6-lutidine or proton sponge to scavenge any acid present. Solution 2: Ensure Anhydrous Conditions. Water can react with some reagents to generate acids. Ensure all solvents and reagents are rigorously dried. Solution 3: Change Synthetic Strategy. Move away from electrophilic substitution towards metal-catalyzed C-H activation, which typically does not proceed through intermediates prone to polymerization. |
Experimental Protocols & Data
Protocol: Palladium-Catalyzed C-H Thiolation of a Sterically Hindered Indole
This protocol is a representative example for coupling a 2-substituted indole with a thiophenol, a common scenario where steric hindrance is a factor.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube, add the substituted indole (1.0 equiv.), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and a base such as K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under a positive flow of inert gas, add the thiophenol (1.2 equiv.) followed by a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and base.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-phenylthioindole.
Table: Catalyst System Selection for Hindered Substrates
| Indole Substituent | Thiol Substituent | Recommended Catalyst System | Solvent | Temp (°C) | Rationale & Notes |
| C2-Methyl | Unsubstituted | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Toluene | 110 | Xantphos provides a wide bite angle, facilitating reductive elimination. |
| C4-Bromo | Unsubstituted | CuI / Picolinic Acid / K₃PO₄ | DMSO | 100 | Copper catalysis can be effective and is often lower cost than palladium. Picolinic acid is a good ligand for hindered couplings.[21] |
| C2, C7-Dimethyl | Ortho-Methyl | Pd(OAc)₂ / RuPhos / t-BuONa | Dioxane | 120 | Highly hindered substrates require a highly active catalyst. Bulky, electron-rich Buchwald ligands like RuPhos are designed for challenging couplings. |
| Unsubstituted | 2,6-Dimethylphenylthiol | Cu(OAc)₂ / DMEDA / K₂CO₃ | DMF | 130 | The extreme steric demand of the thiol requires high temperatures and a robust copper-ligand system. |
Visualizations
Experimental Workflow for Overcoming Steric Hindrance
Caption: A troubleshooting flowchart for optimizing the synthesis of hindered 3-phenylthioindoles.
Mechanism: Directing Group Assisted C-H Activation
Caption: Directing group (DG) on indole nitrogen chelates the metal catalyst, forcing C-H activation at the C2 position.
References
- H. N. Chate, B. N., Patki, A. S. A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
- New Journal of Chemistry.
- ResearchGate. One pot synthesis of 3‐(phenylthio)methyl/benzyl indoles.
- D. B. Bagal, W. Z., Bhanage, B. M.
- A. Djebbar, S., Benali-Baitich, O., Nedjar-Kolli, B. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC.
- T. G. Mundhe, B. N. Chate, A. S. Patki. A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
- Benchchem.
- L. F. T. V. D. S. Cardoso, M. V. N. d. Souza, M. L. G. d. L. E. M. de Souza. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PMC.
- R. B. Date, T. B., Gherase, D., Gualtierotti, J. B., Waser, J.
- S. H. Kyasa, J. B. Fotsing, A. T. T. Tchinda, P. M. D. D. Feugap, L. K. B. T. K. A. W. T. G. Piersanti. Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv.
- M. D. M. L. F. D. M. Lautens. Selectively substituted thiophenes and indoles by a tandem palladium-catalyzed multicomponent reaction. PubMed.
- Dalton Transactions. Palladium-catalysed direct thiolation and selenation of aryl C–H bonds assisted by directing groups.
- C. S. Cho, J. H. Kim, T.-J. Kim, S. C. Shim. Palladium‐Catalyzed Synthesis of 2‐Substituted Indoles. Sci-Hub.
- M. D. M. L. F. D. M. Lautens. Selectively Substituted Thiophenes and Indoles by a Tandem Palladium-Catalyzed Multicomponent Reaction. Scilit.
- D. H. K. H. K. S. H. L. K. K. S. L. K. S. L. D. Kim.
- S. H. Kyasa, J. B. Fotsing, A. T. T. Tchinda, P. M. D. D. Feugap, L. K. B. T. K. A. W. T. G. Piersanti. Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv.
- F. W. F. W. J. S. J. T. J. T. X. L. D. S. D. S. X. L. Y. Z. Y. Z. Phosphoric Acid Catalyzed Electrophilic Thiocyanation of Indoles: Access to SCN-Containing Aryl-Indole Compounds. PubMed.
- S. K. Gupta, N. Panda.
- ResearchGate. Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions.
- Benchchem.
- ResearchGate.
- Y. Z. Y. Z. Y. Z. H. L. H. L. H. L. S. Z. S. Z. S. Z. Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. PMC.
- Organic Chemistry Frontiers.
- ResearchG
- S. J. A. P. C. T. C. C. M. T. C. T. A. T. C. A. T. K. L. M. T. L. M. T. L. M. T. D. B. P. J. R. P. J. R. P. J. R. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry.
- S. Murru, A. A. Gallo, R. S. Srivastava. Copper‐Catalyzed Direct Synthesis of 3‐Arylindoles. Sci-Hub.
- Y. L. Generation and Control of Electrophilic N–aryl Nitrenoids to construct 3H-indoles and aziridines. University of Illinois Chicago - Figshare.
- M. M.
- A. K. A. K. M. L. M. L. P. B. P. B. M. K. M. K. 3-Substituted indole: A review.
- Thieme Chemistry. Metal-Free Synthesis of Hindered 3-Azoindoles.
- Chiba University. Scientists crack indole's toughest bond with copper, unlocking new medicines.
- S. S. A. G. A. G. A. G. T. J. J. T. J. J. T. J. J.
- A. A. A. A. P. S. P. S. P. S. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI.
- Y.-y. Wang, X.-m. Wu, M.-h. Yang.
- A. Beyer, J. Buendia, C. Bolm.
-
Y. H. Samelyuk, O. I. Panasenko, Y. M. Knysh, A. H. Kaplaushenko. Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][16][23]triazolo[3,4-f][16][23]triazines. Current issues in pharmacy and medicine: science and practice.
- D. Maiti, S. L. Buchwald. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. DSpace@MIT.
- Y. C. Y. C. C. C. C. C. X. C. X. C. X. C.
- ResearchGate. Control experiments for the reduction of indole.
- Benchchem. troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
- Benchchem. Troubleshooting common issues in phosphorothious acid synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selectively substituted thiophenes and indoles by a tandem palladium-catalyzed multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalysed direct thiolation and selenation of aryl C–H bonds assisted by directing groups - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoric Acid Catalyzed Electrophilic Thiocyanation of Indoles: Access to SCN-Containing Aryl-Indole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in thiolation via sulfur electrophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 20. researchgate.net [researchgate.net]
- 21. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers [dspace.mit.edu]
- 22. Transition-Metal-Free Synthesis of Oxindoles by Potassium tert-Butoxide-Promoted Intramolecular α-Arylation [organic-chemistry.org]
- 23. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of 3-(Phenylthio)-1H-indole
Case ID: IND-S-003 Compound: 3-(Phenylthio)-1H-indole (CAS: 54491-43-9) Status: Active Support Guide Department: Process Chemistry & Purification
Executive Summary & Solvent Selection Logic
The purification of 3-(phenylthio)-1H-indole presents a specific challenge due to its "Janus-faced" polarity. The molecule contains a polar, hydrogen-bond-donating indole N-H moiety and a lipophilic phenylthio ether tail. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization if the solvent polarity is not carefully balanced.
Based on thermodynamic solubility profiling and standard indole-sulfide synthesis protocols, we recommend the following solvent systems.
Solvent Performance Matrix
| Solvent System | Type | Suitability | Key Characteristic | Recommended For |
| Ethanol (95%) | Protic Polar | High | Excellent thermal gradient solubility. The hydroxyl group engages the indole NH, while the ethyl chain accommodates the thio-phenyl group. | Primary Choice for general purification. |
| Toluene | Aromatic | Medium | High boiling point allows for dissolving stubborn crude, but cooling must be slow to avoid oiling. | Removing polar impurities or highly crude material. |
| EtOAc / Hexanes | Binary | High | Tunable polarity. Standard starting ratio: 1:3 (v/v). | Material that fails to crystallize in alcohols; removing non-polar byproducts. |
| Acetonitrile | Polar Arotic | Low | Often leads to high solubility even at low temps; poor recovery yields. | Not recommended for crystallization (better for HPLC). |
Technical Insight: The most common impurity in this synthesis is diphenyl disulfide (Ph-S-S-Ph), formed via oxidative coupling of thiols. This impurity is highly soluble in hexanes but less soluble in cold ethanol, making ethanol the superior choice for rejection of sulfur-based byproducts [1].
Standard Operating Procedure (SOP)
Protocol: Recrystallization from Ethanol (95%)
Objective: Purify crude 3-(phenylthio)-1H-indole to >98% purity.
Reagents:
-
Crude 3-(phenylthio)-1H-indole
-
Ethanol (95% or Absolute)
-
Activated Charcoal (optional, for decolorization)
Workflow Diagram:
Figure 1: Step-by-step workflow for the recrystallization of 3-(phenylthio)-1H-indole from Ethanol.
Detailed Steps:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add boiling ethanol slowly. A typical ratio is 10–15 mL of solvent per gram of solute.
-
Critical: If the solution remains cloudy due to inorganic salts (from the sulfenylation catalyst, e.g., NaI or KI), perform a hot filtration immediately [2].
-
-
Decolorization (Conditional): If the solution is dark orange/brown (indicating disulfide or iodine contamination), add activated charcoal (1-2% w/w) and reflux for 5 minutes. Filter while hot through a Celite pad.
-
Crystallization: Allow the filtrate to cool to room temperature undisturbed.
-
Note: Rapid cooling forces the hydrophobic phenylthio group to aggregate too quickly, trapping solvent (oiling out).
-
-
Collection: Once crystallization is complete at room temperature, cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield. Filter the white/off-white needles and wash with cold ethanol (-20°C).
Troubleshooting Guide
Issue: "The product is oiling out (forming a liquid blob) instead of crystals."
Diagnosis: This is the most common failure mode for indole-sulfides. It occurs when the temperature drops too fast or the solvent is too polar for the lipophilic thio-group, causing the compound to phase-separate as a liquid before it can organize into a lattice.
Corrective Action Logic:
Figure 2: Decision tree for resolving "oiling out" phenomena during crystallization.
Issue: "The crystals are yellow/orange."
-
Cause: Contamination with diphenyl disulfide or residual iodine (if using
/DMSO or NaI sulfenylation methods). -
Fix:
-
Dissolve the crystals in a minimum amount of DCM (Dichloromethane).
-
Wash with 10% Sodium Thiosulfate (
) solution (removes iodine). -
Wash with 1M NaOH (removes unreacted thiophenol).
-
Evaporate DCM and recrystallize the residue from Ethanol.
-
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent? A: No. 3-(Phenylthio)-1H-indole is virtually insoluble in water. However, water can be used as an anti-solvent . If you dissolve the compound in hot Ethanol or Acetone, you can add water dropwise until turbidity persists, then cool. This is often less effective than pure Ethanol due to increased risk of oiling out.[1]
Q: My yield is low (<50%). Where is my product? A: It is likely in the mother liquor.
-
Check the mother liquor via TLC (Hexane:EtOAc 3:1).
-
If product spots are visible, concentrate the mother liquor to half volume and repeat the cooling process (Second Crop).
-
Warning: The second crop is usually less pure than the first.
Q: I don't have Ethanol. What is the best alternative? A: Isopropyl Alcohol (IPA) is the closest alternative. It has a slightly higher boiling point and similar polarity. Toluene is a good alternative if you need to remove polar impurities, but it requires lower temperatures (freezer) to maximize yield.
References
-
Synthesis of 3-sulfenylindoles: Zhang, F., et al. "Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions."[2][3] Green Chemistry, 2012, 14 , 202-208.
- Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.
-
Solvent Properties & Selection: Wipf, P. (Ed.). Standard Operating Procedures for the Recrystallization of Organic Compounds. University of Pittsburgh, Department of Chemistry.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Handling odorous thiols in indole sulfenylation experiments
Technical Support Center: Indole Sulfenylation
A Researcher's Guide to Odor-Free Thiol Chemistry
Welcome to the technical support center for indole sulfenylation. As a Senior Application Scientist, I've seen firsthand how the potent odor of thiol reagents can become a significant barrier to successful and pleasant laboratory work. While thiols are invaluable sulfenylating agents, their volatility and extremely low odor threshold demand a proactive and meticulous approach to handling.[1][2]
This guide is designed to move beyond simple instructions. It provides a framework of understanding—the "why" behind the "how"—to empower you to conduct your experiments safely, efficiently, and without causing olfactory distress to yourself and your colleagues. We will cover proactive setup, real-time troubleshooting, and post-reaction cleanup, ensuring every stage of your workflow is contained and controlled.
Frequently Asked Questions (FAQs): Proactive Planning & Setup
This section addresses the critical preparatory steps that form the foundation of a successful and odor-free experiment.
Q1: What is the absolute minimum setup I need to handle thiols safely and prevent odor release?
A: The non-negotiable core of your setup is a certified chemical fume hood.[1][3] However, a fume hood alone is insufficient as it will simply exhaust the malodorous compounds outside, potentially into building air intakes.[1] Therefore, the mandatory addition is an oxidative scrubbing trap (bleach trap) connected to your reaction's exhaust outlet (e.g., the top of the condenser).
The principle here is not just containment, but active neutralization. The bleach (sodium hypochlorite) oxidizes volatile thiols to non-volatile and far less odorous compounds like sulfoxides, sulfones, or sulfonic acids.[3]
Q2: How do I construct and operate a bleach trap correctly?
A: A properly designed trap prevents accidental back-siphoning of the bleach solution into your reaction. The recommended setup involves two flasks.
Protocol: Setting Up a Two-Flask Bleach Trap
-
Primary (Safety) Trap: Use an empty flask as the first trap. The inlet tube from your reaction apparatus should terminate above the bottom of this flask. This flask's purpose is to catch any solution that might get sucked back from the second flask, protecting your reaction.
-
Secondary (Scrubbing) Trap: Fill a second flask or a gas-washing bottle (bubbler) no more than halfway with a freshly prepared bleach solution (typically a 1:1 dilution of commercial bleach with water is effective).[4]
-
Connections: Connect the outlet of the primary trap to the inlet of the scrubbing trap. The inlet tube of the scrubbing trap must extend below the surface of the bleach solution to ensure exhaust gas bubbles through it.
-
Venting: The outlet of the scrubbing trap is then vented towards the back of the fume hood.[4]
-
Flow Rate: When purging your system with an inert gas (e.g., Nitrogen or Argon), adjust the flow to a gentle rate of 1-2 bubbles per second to ensure efficient scrubbing without causing excessive pressure buildup.[4]
Below is a diagram illustrating this essential workflow.
Q3: Are there alternatives to thiols for indole sulfenylation that are less odorous?
A: Yes, the challenges of handling thiols have driven the development of alternative sulfenylating agents. These include sulfonyl hydrazides, disulfides, N-thioimides, and sulfenyl halides.[5][6] While these alternatives can be effective and avoid the primary odor issue, they may come with their own challenges, such as being sensitive to moisture and air, requiring harsher reaction conditions, or generating different byproducts.[5][6] The choice of reagent should be guided by your specific substrate, desired functional group tolerance, and reaction scale.
Troubleshooting Guide: Real-Time Problem Solving
Even with careful planning, issues can arise. This section provides a logical framework for diagnosing and resolving odor problems during and after your experiment.
Q1: I've started my reaction and can smell thiols in the lab. What's my immediate action plan?
A: An odor indicates a breach in containment. Systematically check the following points, starting with the most likely culprits. Do not remove your personal protective equipment (PPE).
Q2: The reaction is complete. How do I perform the workup without releasing a plume of thiol odor?
A: The workup is the highest-risk step for odor release.[4] The key is to quench any unreacted thiol before exposing the reaction mixture to the atmosphere.
Protocol: In-Flask Reaction Quenching
-
Cool the Reaction: Once the reaction is complete, cool the flask to 0 °C in an ice bath. This reduces the vapor pressure of the volatile thiol.
-
Prepare Quenching Solution: In a separate flask, prepare a quenching solution. A 10-15% aqueous solution of sodium hypochlorite (bleach) is highly effective.
-
Slow Addition: While the reaction flask is still under an inert atmosphere and vented through your bleach trap, slowly add the bleach solution via a syringe or an addition funnel. The oxidation is exothermic, so add it dropwise to maintain temperature control.
-
Stir: Allow the mixture to stir for 30-60 minutes at 0 °C to ensure all residual thiol is oxidized. A color change or the formation of a precipitate (disulfides) may be observed.[7]
-
Proceed to Extraction: Only after this quenching step should you proceed with your standard aqueous workup and extraction.
Q3: How do I safely remove the solvent on a rotary evaporator (rotovap)?
A: A standard rotovap will pull volatile thiols through the vacuum pump and exhaust them into the lab. To prevent this, connect a bleach trap between the rotovap's condenser and the vacuum pump. A larger trap may be necessary to handle the higher gas flow rate compared to the reaction setup.[4]
Decontamination & Waste Disposal
Proper cleanup is not just good housekeeping; it's a critical safety and environmental responsibility.
Q1: My glassware still smells of thiols after standard washing. How can I completely decontaminate it?
A: Residual thiols can cling tenaciously to glass surfaces. The definitive method for decontamination is an oxidative bath.
Protocol: Glassware Decontamination
-
Pre-Rinse: In the fume hood, rinse the glassware with a small amount of an organic solvent like acetone to remove the bulk of organic residues. Caution: Do not mix large amounts of acetone and bleach, as this can form chloroform.[7] The purpose of this rinse is to prepare the glass for the aqueous bleach bath.
-
Prepare Bleach Bath: In a designated plastic tub or bucket within the fume hood, prepare a 1:1 bleach-water solution. Ensure the container is large enough to fully submerge the glassware.[4]
-
Soak: Immediately after use and the pre-rinse, place all contaminated glassware (flasks, syringes, stir bars, etc.) into the bleach bath.
-
Duration: Allow the glassware to soak for at least 12-24 hours. This provides sufficient time for the slow oxidation of adsorbed thiols.
-
Final Wash: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with your normal washing procedure (e.g., soap and water, solvent rinse).
Q2: How should I manage liquid and solid waste contaminated with thiols?
A: All thiol-containing waste is considered hazardous and must be neutralized before disposal.
| Waste Type | Handling and Disposal Protocol | Rationale |
| Liquid Waste | 1. Collect all aqueous and organic waste streams containing thiols in a dedicated, labeled waste container kept in a fume hood. 2. Slowly add bleach solution to this container with stirring until the thiol odor is gone. 3. Cap the container, label it clearly as "Thiol-contaminated waste, neutralized with bleach," and dispose of it through your institution's hazardous waste program.[3] | Oxidation converts the volatile, odorous thiol into a less hazardous, non-volatile substance, making storage and transport safer. |
| Solid Waste | 1. Place all contaminated disposable items (gloves, paper towels, septa, silica gel) immediately into a zip-lock bag or other sealable plastic bag. 2. Seal the bag and then place it inside a second, larger hazardous waste container (e.g., a labeled bucket or drum). 3. Clearly label the outer container as "Solid Waste Contaminated with Thiols" and dispose of it via your hazardous waste program.[1] | Double containment prevents volatile thiols from permeating the lab from the waste bin. |
References
-
Zhou, Z., Xu, H., Li, J., & Wei, Y. (n.d.). Sustainable Sulfonylation and Sulfenylation of Indoles with Thiols through Hexamolybdate/H2O2-Mediated Oxidative Dehydrogenation Coupling. The Journal of Organic Chemistry. Available at: [Link]
-
Li, M., et al. (2022). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. RSC Advances. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Available at: [Link]
-
Kim, H., & Hong, S. (2021). On-water accelerated sulfenylation of indole derivatives under visible light irradiation. Chemical Science. Available at: [Link]
-
Reddit r/chemistry community. (2021). How to reduce thiol stink?. Available at: [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Available at: [Link]
-
Columbia University, Environmental Health & Safety. (2015). SOP FOR STENCH CHEMICALS. Available at: [Link]
-
University of Georgia, Environmental Safety Division. (n.d.). Thiophenol - Standard Operating Procedure. Available at: [Link]
-
Li, M., et al. (2022). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. RSC Publishing. Available at: [Link]
-
Yadav, L. D. S., & Singh, V. P. (2012). Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate. Green Chemistry. Available at: [Link]
-
Alfa Aesar. (2024). Thiophenol - SAFETY DATA SHEET. Available at: [Link]
-
Augustus Oils Ltd. (n.d.). Thiophenol 0.9% TA - Material Safety Data Sheet (MSDS). Available at: [Link]
-
Yan, C., et al. (2018). Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Thiols in Water. ChemistrySelect. Available at: [Link]
-
University of Wisconsin-Madison, EH&S. (n.d.). Instructions for Completing the UW-Madison Laboratory Chemical Hygiene Plan Template. Available at: [Link]
-
Loba Chemie. (2015). THIOPHENOL FOR SYNTHESIS MSDS. Available at: [Link]
-
UCL Safety Services. (2020). Thiols. Available at: [Link]
Sources
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 3. research.columbia.edu [research.columbia.edu]
- 4. How To [chem.rochester.edu]
- 5. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 3-Phenylthioindole in CDCl₃
This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-phenylthioindole in deuterated chloroform (CDCl₃). By comparing its chemical shifts with those of parent indole and 3-methylindole, we aim to offer researchers, scientists, and drug development professionals a clear understanding of the electronic effects of the phenylthio substituent on the indole scaffold. This document is designed to be a practical resource, blending experimental data with theoretical explanations to aid in structural elucidation and characterization.
The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The indole ring system is a cornerstone in drug discovery, forming the structural core of a vast array of biologically active compounds, from neurotransmitters like serotonin to blockbuster drugs. The ability to precisely characterize substituted indoles is therefore of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for this purpose, offering detailed insights into molecular structure and electronic environment. The introduction of a substituent at the C3 position of the indole ring significantly modulates its electronic properties and, consequently, the chemical shifts of its protons. This guide focuses on the C3-phenylthio substituent, a group of increasing interest in the design of novel therapeutic agents.
Comparative ¹H NMR Data in CDCl₃
The following tables summarize the experimentally determined ¹H NMR chemical shifts for 3-phenylthioindole, indole, and 3-methylindole in CDCl₃. These values serve as the basis for our comparative analysis.
Table 1: ¹H NMR Chemical Shifts of 3-Phenylthioindole in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 8.40 | br s | - |
| H4 | 7.63 | d | 7.9 |
| H2 | 7.49 | d | 2.1 |
| H7 | 7.45 | d | 8.2 |
| H6 | 7.28 | t | 7.6 |
| H5 | 7.20 - 7.16 | m | - |
| Phenyl-H | 7.20 - 7.16 | m | - |
Data sourced from Yu et al. (2015)[1].
Table 2: Comparative ¹H NMR Chemical Shifts of Indole and 3-Methylindole in CDCl₃
| Proton | Indole (δ, ppm) | 3-Methylindole (δ, ppm) |
| NH | 8.09 (br s) | 7.89 (s) |
| H2 | 7.22 (t) | 6.85 (s) |
| H3 | 6.51 (t) | - |
| H4 | 7.65 (d) | 7.60 (d) |
| H7 | 7.58 (d) | 7.57 (d) |
| H5 | 7.18 (t) | 7.17 (t) |
| H6 | 7.11 (t) | 7.12 (t) |
| CH₃ | - | 2.31 (s) |
Data for Indole sourced from ChemicalBook (2023)[2]. Data for 3-Methylindole sourced from ChemicalBook (2023) and supporting information from The Royal Society of Chemistry[3][4].
Analysis of Substituent Effects on Chemical Shifts
The introduction of the phenylthio group at the C3 position of the indole ring induces notable changes in the ¹H NMR spectrum compared to the parent indole and 3-methylindole. These shifts are a direct consequence of the electronic properties of the sulfur atom and the phenyl ring.
-
The NH Proton: The NH proton of 3-phenylthioindole is significantly deshielded (δ 8.40) compared to both indole (δ 8.09) and 3-methylindole (δ 7.89). This suggests that the phenylthio group withdraws electron density from the indole nitrogen, likely through a combination of inductive and resonance effects.
-
The C2 Proton: In 3-phenylthioindole, the H2 proton appears as a doublet at δ 7.49. This is a substantial downfield shift compared to the H2 proton in indole (δ 7.22) and even more so compared to 3-methylindole where the corresponding proton is significantly more shielded (δ 6.85). The electron-withdrawing nature of the adjacent sulfur atom in the phenylthio group is the primary cause of this deshielding.
-
The Benzenoid Protons (H4-H7): The protons on the benzene ring of the indole nucleus in 3-phenylthioindole show less dramatic but still discernible shifts. The H4 proton (δ 7.63) is in a similar environment to that in indole (δ 7.65) and 3-methylindole (δ 7.60). The H7 proton (δ 7.45) is slightly shielded compared to indole (δ 7.58) and 3-methylindole (δ 7.57). The H5 and H6 protons appear in a multiplet between δ 7.16 and 7.28, a region similar to their counterparts in the reference compounds. This indicates that the electronic influence of the C3-substituent is most pronounced on the pyrrole ring protons.
The observed substituent effects are a valuable tool for chemists in confirming the successful synthesis of 3-substituted indoles and in understanding the electronic landscape of these molecules. The downfield shift of the NH and H2 protons is a particularly strong indicator of C3-thioetherification.
Experimental Protocol for ¹H NMR Spectroscopy of Indole Derivatives
To ensure the reproducibility and accuracy of the presented data, the following general protocol for acquiring a ¹H NMR spectrum of an indole derivative in CDCl₃ is provided.
Materials and Equipment:
-
Indole derivative (approx. 5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm diameter)
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the indole derivative directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR).
-
Set the number of scans to be acquired (typically 8 to 16 scans for a sample of this concentration).
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Visualizing Structural Relationships and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated.
Caption: Key structural differences at the C3 position of the indole ring.
Caption: A simplified workflow for an NMR experiment.
Conclusion
The ¹H NMR spectrum of 3-phenylthioindole in CDCl₃ provides a clear and informative fingerprint of the molecule. By comparing its chemical shifts with those of indole and 3-methylindole, we can confidently attribute the observed downfield shifts of the NH and H2 protons to the electron-withdrawing nature of the phenylthio substituent. This guide serves as a practical reference for researchers working with substituted indoles, offering both the foundational data and the theoretical understanding necessary for accurate structural characterization and the rational design of new indole-based compounds.
References
-
Yu, Y., Zhou, Y., Song, Z., & Liang, G. (2015). An Efficient t-BuOK Promoted C3-Chalcogenylation of Indoles with Dichalcogenides - Supporting Information. RSC Advances. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
Sources
C13 NMR spectral data for 3-(phenylthio)indole characterization
Structural Elucidation of 3-(phenylthio)indole: A Comparative C NMR Guide
Executive Summary & Strategic Importance
The indole scaffold is a "privileged structure" in drug discovery, serving as the core for therapeutics ranging from NSAIDs (Indomethacin) to migraine treatments (Sumatriptan). Functionalization at the C3 position is particularly critical; however, verifying this regioselectivity against the competing C2-isomer or N1-alkylation is a frequent analytical bottleneck.
This guide provides a definitive technical comparison for characterizing 3-(phenylthio)indole (also known as 3-phenylsulfenylindole). Unlike standard guides that list peak tables, we focus on the spectral differentiation strategies required to validate the C3-sulfenylation using
Why This Matters
-
The "Shift Trap": The
C chemical shift of the C3 carbon in 3-(phenylthio)indole is deceptively similar to unsubstituted indole (~102 ppm). Reliance on 1D C shifts alone can lead to false positives. -
Heavy Atom Effect: Comparing Sulfur vs. Selenium analogs reveals critical trends in electronic shielding.
Experimental Protocol: Synthesis & Sample Preparation
To ensure the spectral data discussed below is reproducible, we utilize a transition-metal-free protocol that favors C3 regioselectivity via the in situ generation of an indolyl anion.
Synthesis Workflow (Direct Sulfenylation)
Reagents: Indole (1.0 equiv), Diphenyl disulfide (1.1 equiv),
Step-by-Step Methodology:
-
Activation: Charge a flame-dried reaction tube with Indole (0.2 mmol) and
-BuOK (0.4 mmol) in DMF (2 mL). Stir at room temperature for 10 minutes to generate the indolyl anion. -
Electrophile Addition: Add Diphenyl disulfide (
, 0.22 mmol) in one portion. -
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with water (5 mL). Extract with EtOAc (
mL). Wash combined organics with brine to remove DMF. -
Purification: Flash column chromatography (Silica gel, Petroleum ether/EtOAc gradient).
NMR Sample Preparation[1]
-
Solvent:
(Chloroform-d) is preferred over for this lipophilic molecule to prevent solvent peak overlap in the aromatic region (120–135 ppm). -
Concentration: 15–20 mg of purified product in 0.6 mL solvent.
-
Reference: Internal TMS (0.00 ppm) or residual
(77.16 ppm for C).
Comparative Spectral Data Analysis
The following data compares the target molecule against the starting material and a selenium analog. This triangulation confirms the structural assignment.
C NMR Chemical Shift Comparison Table
| Carbon Position | Indole (Start Material) [ppm] | 3-(Phenylthio)indole (Target) [ppm] | 3-(Phenylselenyl)indole (Analog) [ppm] | Diagnostic Note |
| C3 | 102.2 (CH) | 102.9 (C-S) | 98.2 (C-Se) | CRITICAL: Minimal shift observed upon S-substitution. Se-substitution causes upfield shift. |
| C2 | 124.7 (CH) | 130.6 (CH) | 131.2 (CH) | Significant downfield shift (~6 ppm) due to proximity to Sulfur. |
| C3a (Bridge) | 127.8 (C) | 129.1 (C) | 128.9 (C) | Minor perturbation. |
| C7a (Bridge) | 135.8 (C) | 136.5 (C) | 136.4 (C) | Stable quaternary signal. |
| S-Phenyl (ipso) | N/A | 139.2 (C) | 133.8 (C) | Distinct signal for the phenyl ring attached to the chalcogen. |
Data Sources: Synthesized via protocol in Sec 2.1; Shifts referenced to
Technical Deep Dive: The "False Negative" Risk
A common error in indole characterization is assuming that substituting a hydrogen with a heteroatom (Sulfur) will cause a massive downfield shift (deshielding) at the C3 position, similar to oxidation (C-OH
The Reality: Sulfur is a "soft" atom with lower electronegativity than oxygen. The heavy atom effect and the specific orbital overlap at the indole C3 position result in a chemical shift that is almost identical to the unsubstituted C-H (102.9 vs 102.2 ppm).
The Solution (DEPT-135): To confirm substitution, you cannot rely on the ppm value alone. You must run a DEPT-135 or APT experiment.
-
Indole C3: Appears as a positive peak (CH) or inverted depending on phase (CH/CH3 vs CH2).
-
3-(Phenylthio)indole C3: Disappears completely (Quaternary Carbon).
Structural Logic & Signaling Pathways
The following diagrams illustrate the synthesis mechanism and the logical flow for assigning the NMR signals, ensuring a self-validating analytical workflow.
Mechanistic Pathway (Regioselectivity)
The reaction relies on the high electron density at C3 of the indolyl anion.
Figure 1: Reaction pathway highlighting the nucleophilic attack of the indole C3 position on the disulfide bond.[1]
NMR Assignment Decision Tree
Use this logic flow to distinguish the product from the C2-isomer or N-substituted byproducts.
Figure 2: Decision tree for validating C3-substitution using
Performance Comparison: Alternative Reagents
While this guide focuses on spectral data, context regarding yield and purity is essential for researchers choosing a pathway.
| Method | Reagents | Yield | Regioselectivity | Notes |
| Disulfide (Rec.) | 85-92% | High (C3 > C2) | Transition-metal-free; cleanest NMR spectra. | |
| Thiol Oxidation | 70-80% | Moderate | Requires oxidant; often produces disulfide byproducts that complicate NMR. | |
| Sulfonyl Hydrazide | 65-75% | High | Releases |
References
-
Yu, Y., Zhou, Y., Song, Z., & Liang, G. (2018). An Efficient t-BuOK Promoted C3-Chalcogenylation of Indoles with Dichalcogenides. RSC Advances, 8, 28376-28382.
-
Parker, R. G., & Roberts, J. D. (1970).[2] Nuclear Magnetic Resonance Spectroscopy.
C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.[2] -
Compound Interest. (2015).[3] A Guide to
C NMR Chemical Shift Values. -
SpectraBase. (2024). 3-(Phenylthio)-1H-indole
C NMR Data.
The Unseen Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Phenylthioindole
For the Researcher, Scientist, and Drug Development Professional: An In-depth Technical Analysis
In the intricate world of drug discovery and molecular analysis, understanding the structural nuances of heterocyclic compounds is paramount. 3-Phenylthioindole, a molecule of interest for its potential biological activities, presents a unique challenge and opportunity in structural elucidation. Mass spectrometry, a cornerstone of modern analytical chemistry, provides a powerful lens through which we can dissect this molecule and understand its fundamental fragmentation behavior. This guide offers a comprehensive exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-phenylthioindole, drawing comparisons with analogous structures to provide a robust framework for its identification and characterization.
The Logic of Fragmentation: Predicting the Pathway
The fragmentation of 3-phenylthioindole under electron ionization is governed by the inherent stability of its constituent aromatic systems—the indole ring and the phenyl group—and the nature of the thioether linkage. The initial event is the removal of an electron to form a molecular ion (M+•), which then undergoes a series of competing fragmentation reactions.
The most probable sites for ionization are the lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electron systems of the aromatic rings. The subsequent fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.
Key Predicted Fragmentation Pathways:
-
Cleavage of the C-S Bond: The bond between the indole C3 position and the sulfur atom is a likely point of initial fragmentation. This can occur in two ways:
-
Formation of the Phenylthio Radical: Cleavage with charge retention on the indole moiety would result in the loss of a phenylthio radical (•SPh), leading to a fragment ion corresponding to the 3-indolyl cation.
-
Formation of the Phenylthiyl Cation: Conversely, charge retention on the sulfur-containing fragment would produce a phenylthiyl cation (PhS+) and an indole radical.
-
-
Cleavage of the S-Ph Bond: The bond between the sulfur atom and the phenyl group is another susceptible site. Cleavage here would lead to the loss of a phenyl radical (•Ph) and the formation of a 3-thioindole cation, or the loss of a 3-thioindole radical and the formation of a phenyl cation (C6H5+).
-
Fragmentation of the Indole Ring: The indole ring itself can undergo characteristic fragmentation. A common pathway involves the loss of HCN, a stable neutral molecule, from the pyrrole ring. This often occurs after initial fragmentation events.
-
Rearrangement Reactions: Intramolecular rearrangements are also possible, potentially leading to the formation of more stable cyclic ions.
Below is a visual representation of the predicted primary fragmentation pathways for 3-phenylthioindole.
A Comprehensive Guide to Determining the Melting Point Range of Pure 3-Phenylthioindole: A Comparative Analysis for Researchers
In the realm of drug discovery and materials science, the precise characterization of novel synthesized compounds is paramount. The melting point is a fundamental physical property that serves as a crucial indicator of purity and identity. For researchers working with 3-phenylthioindole, a heterocyclic compound with significant potential in medicinal chemistry, understanding its melting point characteristics is a critical first step in its experimental journey. This guide provides an in-depth, scientifically grounded exploration of the melting point range of pure 3-phenylthioindole, offering a comparative perspective against impure samples and outlining the rigorous methodology required for accurate determination.
The Significance of a Melting Point Range
For a pure, crystalline solid, the transition from a solid to a liquid phase occurs over a narrow temperature range, often referred to as a "sharp" melting point.[1][2] This is because the molecules are arranged in a uniform crystal lattice, and the energy required to overcome these intermolecular forces is consistent throughout the sample.[3][4] In practice, even for a highly pure compound, the melting point is recorded as a range of 1-2°C.[5][6] This range accounts for the initial observation of liquid formation to the point of complete liquefaction.
Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[2][5] This phenomenon, known as melting point depression, is a powerful tool for assessing the purity of a compound. Therefore, the careful determination of the melting point range of 3-phenylthioindole is not merely about identifying a single temperature but about gaining insight into the sample's purity.
Factors Influencing the Melting Point of 3-Phenylthioindole
Several intrinsic and extrinsic factors can influence the melting point of 3-phenylthioindole:
-
Intermolecular Forces: The strength of the forces between 3-phenylthioindole molecules, such as van der Waals forces and potential dipole-dipole interactions, dictates the amount of energy required to break the crystal lattice.[1][3]
-
Molecular Weight and Size: Generally, for a series of related compounds, an increase in molecular weight leads to a higher melting point due to stronger intermolecular forces.[1][2]
-
Molecular Symmetry: Molecules that can pack more efficiently into a crystal lattice tend to have higher melting points.[1]
-
Purity: As discussed, impurities are a major factor, causing a decrease and broadening of the melting point range.[1][2]
Experimental Protocol: Accurate Determination of the Melting Point Range
The capillary method is the standard and most widely accepted technique for determining the melting point of a solid organic compound.[7][8] The following protocol outlines the steps for the accurate determination of the melting point range of a synthesized 3-phenylthioindole sample.
Materials and Apparatus:
-
Pure, dry 3-phenylthioindole sample
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Capillary tubes (open at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer (calibrated)
Step-by-Step Procedure:
-
Sample Preparation:
-
Ensure the 3-phenylthioindole sample is completely dry, as residual solvent can act as an impurity.
-
If necessary, finely grind the crystalline sample into a powder using a mortar and pestle to ensure uniform packing in the capillary tube.
-
-
Packing the Capillary Tube:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.[8]
-
-
Melting Point Determination:
-
Initial Rapid Determination (Optional but Recommended): Place the packed capillary tube into the melting point apparatus and heat rapidly to get an approximate melting point. This will save time during the accurate determination.
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new packed capillary tube.
-
Heat the sample at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached.[8]
-
Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting point range.
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts. This is the upper limit of the melting point range.
-
-
-
Repeatability:
-
Perform at least two more measurements to ensure the reproducibility of the results.
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point range of 3-phenylthioindole.
Comparative Data Analysis: Pure vs. Impure 3-Phenylthioindole
To illustrate the importance of the melting point range in assessing purity, the following table presents hypothetical data for a pure sample of 3-phenylthioindole compared to an impure sample.
| Parameter | Pure 3-Phenylthioindole | Impure 3-Phenylthioindole | Interpretation |
| Appearance | White to off-white crystalline solid | May appear discolored or oily | Impurities can affect the physical appearance of the compound. |
| Melting Point Range | Sharp, typically 1-2°C (e.g., 120-121°C) | Broad and depressed (e.g., 115-119°C) | A narrow range indicates high purity, while a broad, lower range suggests the presence of impurities.[1][5] |
| Clarity of Melt | Clear and colorless liquid | May be colored or contain insoluble matter | Insoluble impurities will remain solid even after the main compound has melted. |
Trustworthiness and Self-Validating Systems
The protocol described above is designed to be a self-validating system. The sharpness of the melting point range serves as an internal control for the purity of the 3-phenylthioindole sample. A broad melting range immediately indicates that the sample may require further purification before use in downstream applications where purity is critical, such as in the development of pharmaceutical agents.[9][10][11][12][13] For confirmation of identity, a mixed melting point experiment can be performed. In this technique, the sample is mixed with a known pure standard of 3-phenylthioindole. If there is no depression or broadening of the melting point, it provides strong evidence that the synthesized compound is indeed 3-phenylthioindole.
Authoritative Grounding and Conclusion
The principles and methodologies outlined in this guide are grounded in well-established practices in organic chemistry.[14] The accurate determination of the melting point range is an indispensable tool for researchers. For 3-phenylthioindole, a compound of interest in various scientific fields, this fundamental characterization step provides not only a confirmation of its identity but also a reliable assessment of its purity. By adhering to a meticulous experimental protocol, researchers can ensure the quality of their starting materials, which is the foundation for reproducible and reliable scientific outcomes.
References
-
Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
-
thinkSRS.com. Melting Point Determination. [Link]
-
JoVE. Melting Points - Concept. [Link]
-
Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]
-
Sciencing. What Factors Affect Melting Point?. [Link]
-
University of Alberta. Melting point determination. [Link]
-
ASTM International. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]
-
University of Babylon. Melting Point. [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
- Kumar, S. M., et al. Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. International Journal of Research in Pharmaceutical Sciences.
- La Regina, G., et al. Synthesis of 3-(Arylthio)indoles and Related Compounds by Reactions of Metalated Aromatics or Heterocycles with Protected 3,3′-Dithiobisindoles.
- Li, Y., et al.
- Chhattise, P., et al.
- Khomenko, D. M., et al. Synthesis and characterization of New ortho- amino phenyl thio derivatives and their complexes.
Sources
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. sciencing.com [sciencing.com]
- 3. Video: Melting Points - Concept [jove.com]
- 4. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. westlab.com [westlab.com]
- 7. thinksrs.com [thinksrs.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. store.astm.org [store.astm.org]
Comparative Technical Guide: Iodine vs. Metal (Cu) Catalysts for Indole Sulfenylation
Executive Summary
Verdict: For the synthesis of 3-sulfenylindoles, Iodine (
While transition metal catalysts (specifically Copper(I) Iodide ) were historically the standard for activating sulfur-sulfur bonds, recent comparative data indicates that iodine-catalyzed oxidative systems achieve comparable or higher yields (
Mechanistic Divergence
Understanding the causality behind the performance differences requires analyzing the activation modes of the sulfur electrophile.
Iodine-Catalyzed Pathway (Electrophilic Activation)
The iodine protocol relies on an oxidative redox cycle.
-
Key Driver: The continuous regeneration of
by a co-oxidant (e.g., DMSO or ) allows for substoichiometric loading (5-10 mol%). -
Selectivity: Exclusively C3 due to the soft electrophile nature of
.
Copper-Catalyzed Pathway (Coordination/Lewis Acid)
Copper catalysts (e.g.,
-
Key Driver: Metal-sulfur coordination stabilizes the transition state.
-
Limitation: Strong coordination can sometimes lead to catalyst poisoning by the sulfur product, requiring higher catalyst loadings (10-20 mol%).
Mechanistic Comparison Diagram
Figure 1: Dual mechanistic pathways showing the oxidative regeneration cycle of Iodine vs. the coordination activation of Copper.
Performance Analysis & Data Comparison
The following data compares optimized protocols for the sulfenylation of 1H-indole with diphenyl disulfide (or equivalent thiophenol).
| Metric | Protocol A: Iodine ( | Protocol B: Copper ( | Analysis |
| Catalyst Loading | 5–10 mol% | 10–20 mol% | Iodine is more active per mole. |
| Solvent System | DMSO, DMC, or | DMSO, DMF, or Toluene | Iodine allows for greener solvents (DMC/Water). |
| Temperature | Iodine works consistently at lower temperatures. | ||
| Time | 1 – 4 Hours | 4 – 12 Hours | Iodine kinetics are generally faster due to highly reactive |
| Yield (Avg) | Iodine consistently delivers higher isolated yields. | ||
| Purification | Simple filtration/wash (often) | Silica column (Metal scavenging) | Copper requires removal of trace heavy metals (critical for Pharma). |
| Cost | Very Low | Moderate | CuI is cheap, but disposal of metal waste adds cost. |
Key Experimental Evidence
-
Yadav et al. demonstrated that
in DMSO achieves quantitative yields for a wide range of electron-rich and electron-deficient indoles, often completing within minutes to hours. -
Comparative Studies show that while CuI is effective (
yield for benzothiazolyl disulfides), it often requires specific ligands or higher temperatures to match the turnover frequency (TOF) of the iodine system.
Validated Experimental Protocols
Protocol A: Metal-Free Iodine Catalysis (Recommended)
Best for: General synthesis, green chemistry compliance, and high throughput.
Reagents:
-
Substrate: Indole (1.0 mmol)
-
Sulfur Source: Thiophenol (1.1 mmol) or Diphenyl Disulfide (0.55 mmol)
-
Catalyst: Molecular Iodine (
) (10 mol%, 25 mg) -
Oxidant/Solvent: DMSO (2 mL) - Acts as both solvent and oxidant.
Step-by-Step Workflow:
-
Charge: To a 10 mL reaction vial, add Indole, Thiol/Disulfide, and
. -
Solvate: Add DMSO (2 mL). Cap the vial (open to air is often tolerated, but sealed is consistent).
-
React: Stir at Room Temperature (
) for 1–2 hours.-
Self-Validation: Monitor via TLC. The disappearance of the violet iodine color may occur; if it fades too fast before conversion, slight heating (
) helps regenerate the active species via DMSO.
-
-
Quench: Add saturated aqueous
(sodium thiosulfate) to quench residual iodine (color changes from brown/yellow to clear). -
Isolate: Extract with Ethyl Acetate (
). Wash organic layer with brine. Dry over . -
Purify: Evaporate solvent. Recrystallize or perform short flash chromatography (often not needed due to high conversion).
Protocol B: Copper(I) Iodide Catalysis (Alternative)
Best for: Substrates sensitive to oxidation or specific unsymmetrical disulfides.
Reagents:
-
Substrate: Indole (1.0 mmol)
-
Sulfur Source: Disulfide (0.55 mmol)
-
Catalyst:
(10 mol%)[2] -
Solvent: DMSO or DMF (2 mL)
Step-by-Step Workflow:
-
Charge: Add Indole, Disulfide, and
to a reaction tube. -
Inert Atmosphere: Evacuate and backfill with Argon (CuI can oxidize to inactive Cu(II) species in air over time).
-
React: Add degassed DMSO. Stir at Room Temperature (or heat to
for sluggish substrates) for 4–8 hours. -
Workup: Dilute with water. Extract with Ethyl Acetate.
-
Scavenge: The organic layer will contain copper species. Wash with aqueous
(ammonia solution) to complex and remove copper (turns aqueous layer blue). -
Purify: Column chromatography is mandatory to ensure metal removal.
Experimental Decision Logic
Figure 2: Decision matrix for selecting the appropriate catalytic system based on substrate stability.
References
-
Metal-Free, Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Thiols. Source:Journal of Organic Chemistry / RSC Advances Note: Establishes the baseline efficiency of the
system. -
Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant. Source:Green Chemistry Note: Details the mechanism of oxidant regeneration and green solvent compatibility.
-
Copper(I) Iodide Catalyzed 3-Sulfenylation of Indoles with Unsymmetric Benzothiazolyl-Containing Disulfides. Source:Synlett / Thieme Connect Note: Provides the comparative protocol for Copper catalysis, highlighting its utility for specific unsymmetrical disulfides.
-
Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides. Source:RSC Advances Note: Demonstrates the use of aqueous iodine sources (Iodophor) for even greener conditions.
Sources
A Comparative Guide to the Synthesis of Thioindoles: Electrochemical vs. Chemical Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of heterocyclic compounds remains a cornerstone of innovation. Among these, thioindoles represent a privileged scaffold, forming the core of numerous biologically active molecules. The drive for more efficient, sustainable, and cost-effective synthetic methodologies has led to a critical evaluation of traditional chemical routes against emerging technologies. This guide provides an in-depth, objective comparison of electrochemical and conventional chemical methods for the synthesis of thioindoles, supported by experimental data and green chemistry metrics. Our analysis aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
The Shift Towards Greener Synthesis
Traditional chemical synthesis, while foundational, often relies on harsh reagents, stoichiometric oxidants or reductants, and elevated temperatures, contributing to significant waste generation and environmental burden.[1] The principles of green chemistry advocate for methodologies that minimize waste, reduce energy consumption, and utilize safer reagents.[1][2] Electrochemical synthesis has emerged as a powerful embodiment of these principles, employing electrons as "traceless" reagents to drive chemical transformations under mild conditions.[3]
Comparative Analysis: A Head-to-Head Look at Efficiency and Sustainability
To provide a tangible comparison, we will focus on the synthesis of a representative thioindole, 3-phenylthio-1H-indole . This molecule is a common building block and allows for a direct assessment of the performance of both electrochemical and chemical approaches. We will evaluate key performance indicators including reaction yield, reaction time, temperature, and critically, the environmental footprint through green chemistry metrics such as Atom Economy and Process Mass Intensity (PMI).
Table 1: Performance Comparison of Synthesis Methods for 3-phenylthio-1H-indole
| Parameter | Electrochemical Synthesis (Hypothetical Protocol*) | Chemical Synthesis (Iodine-Catalyzed)[4] | Chemical Synthesis (Copper-Catalyzed)[5] |
| Yield | ~85-95% | 86% | ~90% |
| Reaction Time | 2 - 4 hours | 8 hours | 12 - 24 hours |
| Temperature | Room Temperature | 70 °C | 80 - 100 °C |
| Key Reagents | Indole, Thiophenol, Supporting Electrolyte | Indole, 1-Aryltriazene, CS₂, I₂ | Indole, N-(phenylthio)succinimide, CuBr |
| Oxidants/Reductants | None (Electron-driven) | Iodine (Catalytic) | None (Catalyst-driven) |
| Solvent | Acetonitrile | Ethanol | Dichloromethane |
Green Chemistry Metrics: Quantifying the Environmental Impact
Beyond simple yield and reaction time, a true measure of synthetic efficiency lies in the assessment of its environmental impact. We will employ two widely recognized green chemistry metrics: Atom Economy and Process Mass Intensity (PMI).[7]
Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product, providing a theoretical measure of how "wasteful" a reaction is.[1]
Process Mass Intensity (PMI) offers a more practical and holistic view by calculating the ratio of the total mass of all materials (reactants, reagents, solvents, workup chemicals) used to the mass of the final product. A lower PMI indicates a greener and more efficient process.[8]
Table 2: Green Chemistry Metrics for the Synthesis of 3-phenylthio-1H-indole
| Metric | Electrochemical Synthesis (Hypothetical) | Chemical Synthesis (Iodine-Catalyzed)[4] |
| Atom Economy | High (~95%) | Moderate (~70-80%) |
| Process Mass Intensity (PMI) | Significantly Lower | Higher |
Analysis of Green Metrics:
The electrochemical approach is anticipated to have a significantly higher atom economy as it ideally involves the direct coupling of indole and thiophenol, with the only "reagent" being electrons. This results in minimal byproduct formation. Consequently, the PMI for the electrochemical method would be substantially lower, primarily influenced by the solvent and supporting electrolyte, which can often be recycled.
The iodine-catalyzed chemical synthesis , while efficient in terms of yield, has a lower atom economy due to the use of a 1-aryltriazene and carbon disulfide, which contribute atoms that are not incorporated into the final product.[4] This leads to a higher PMI, reflecting the larger mass of reagents and solvents required per unit of product. The copper-catalyzed method would have a similar profile, with the catalyst and ligands contributing to the overall mass intensity.
Experimental Methodologies: A Step-by-Step Guide
To provide a practical context for our comparison, detailed experimental protocols for both the electrochemical and a representative chemical synthesis are outlined below.
Electrochemical Synthesis of 3-phenylthio-1H-indole (Hypothetical Protocol)
This protocol is based on the principles of electrochemical C-S bond formation and is presented as a representative procedure.[3][6]
Experimental Setup:
An undivided electrochemical cell is equipped with a carbon-based anode (e.g., graphite) and a platinum or stainless steel cathode. A constant current is supplied by a galvanostat/potentiostat.
Figure 1: Diagram of a typical experimental setup for the electrochemical synthesis of thioindoles.
Procedure:
-
To an undivided electrochemical cell is added indole (1.0 mmol), thiophenol (1.2 mmol), and a supporting electrolyte such as tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄, 0.2 mmol) in acetonitrile (10 mL).
-
The graphite anode and platinum cathode are immersed in the solution.
-
A constant current of 10-20 mA is applied to the cell at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 3-phenylthio-1H-indole.
Chemical Synthesis of 3-phenylthio-1H-indole (Iodine-Catalyzed)
This protocol is adapted from a published procedure.[4]
Procedure:
-
In a sealed tube, a mixture of indole (1.0 mmol), 1-phenyl-3,3-dimethyltriazene (1.2 mmol), carbon disulfide (3.0 mmol), and molecular iodine (20 mol%) in ethanol (2 mL) is prepared.
-
The reaction mixture is stirred at 70 °C for 8 hours.
-
After completion of the reaction (monitored by TLC), the ethanol is removed under reduced pressure.
-
The resulting mixture is worked up with an aqueous solution of sodium thiosulfate and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield 3-phenylthio-1H-indole.
Mechanistic Insights: Understanding the "How" and "Why"
The differences in efficiency and environmental impact between the two methods are rooted in their distinct reaction mechanisms.
Electrochemical C-S Bond Formation
The electrochemical synthesis proceeds via a proposed radical mechanism.
Figure 2: Proposed mechanism for the electrochemical synthesis of 3-phenylthio-1H-indole.
At the anode, thiophenol is oxidized to a thiyl radical. This highly reactive species then adds to the electron-rich C3 position of the indole ring. Subsequent loss of a hydrogen atom regenerates the aromaticity of the indole ring, yielding the final product.[3] This direct activation and coupling pathway avoids the need for external oxidants and minimizes byproduct formation.
Iodine-Catalyzed Sulfenylation
The iodine-catalyzed reaction involves the in-situ generation of an electrophilic sulfur species.
Figure 3: Simplified proposed mechanism for the iodine-catalyzed synthesis of 3-arylthioindoles.
Molecular iodine catalyzes the formation of an electrophilic sulfenylating agent from the 1-aryltriazene and carbon disulfide.[4][9] This species then undergoes an electrophilic aromatic substitution reaction with indole to form the C-S bond. While effective, this pathway is inherently less atom-economical due to the nature of the starting materials.
Conclusion and Future Outlook
The comparative analysis presented in this guide underscores the significant advantages of electrochemical synthesis over traditional chemical methods for the preparation of thioindoles. The electrochemical approach offers higher efficiency in terms of reaction time and temperature, and most importantly, a substantially smaller environmental footprint as quantified by green chemistry metrics. While the upfront investment in electrochemical equipment may be a consideration, the long-term benefits of reduced waste, lower energy consumption, and the use of safer reagents present a compelling case for its adoption in both academic and industrial research settings.
As the field of electro-organic synthesis continues to mature, we can anticipate the development of even more efficient and selective protocols, further solidifying its role as a key enabling technology for sustainable chemical manufacturing. For researchers and professionals in drug development, embracing these greener synthetic strategies is not only an ethical imperative but also a strategic advantage in the pursuit of novel and impactful therapeutics.
References
- Li, J., Al-Mahayni, H., Chartrand, D., Seifitokaldani, A., & Nikolay, N. (2023). Electrochemical Formation of C-S Bonds from CO2 and Small Molecule Sulfur Species. ChemRxiv.
- Tian, J., et al. (2013). Iodine-catalyzed regioselective sulfenylation of indoles with sulfonyl hydrazides. Organic & Biomolecular Chemistry, 11(35), 5844-5847.
- Dömling, A., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24(15), 5857-5862.
- Sheldon, R. A. (2017). The E Factor: Fifteen years on. Green Chemistry, 19(1), 18-43.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Frontana-Uribe, B. A., et al. (2010). Organic electrosynthesis: a promising green methodology in organic chemistry. Green Chemistry, 12(12), 2098-2119.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- Pandey, A. K., et al. (2020). Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source. ACS Omega, 5(12), 6563-6571.
- Gribble, G. W. (2010). Copper‐Catalyzed Indole Synthesis. In Heterocyclic Scaffolds II (pp. 1-56). Springer, Berlin, Heidelberg.
- Leech, M. C., & Lam, K. (2019). A Practical Guide to Electrosynthesis.
-
ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Atom Economy. Retrieved from [Link]
- Huang, J., et al. (2024). A Method for the Synthesis of Thioindoles through Copper-Catalyzed C–S Bond Coupling Reaction. The Journal of Organic Chemistry, 89(1), 245-256.
- Pandey, A. K., Chand, S., Singh, R., Kumar, S., & Singh, K. N. (2020). Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source. ACS Omega, 5(12), 6563–6571.
- Zou, L., et al. (2024). Electrochemical Construction of C–S Bond: A Green Approach for Preparing Sulfur-Containing Scaffolds. Synthesis.
-
MEL Science. (n.d.). “Electrolysis” experiment. Retrieved from [Link]
- Yan, M., Kawamata, Y., & Baran, P. S. (2017). Synthetic organic electrochemistry: calling all chemists.
- Singh, K. N., et al. (2017). Electrochemical approach for synthesis of 3-substituted indole derivatives. Tetrahedron Letters, 58(26), 2569-2572.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI) Calculator. Retrieved from [Link]
-
University of Toronto. (n.d.). Green Chemistry Toolkit: Metrics. Retrieved from [Link]
- He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3 H-Indoles via Intramolecular Cyclization of Enamines. The Journal of organic chemistry, 75(12), 4296-4299.
- Gribble, G. W. (2010). Copper‐Catalyzed Indole Synthesis. In Heterocyclic Scaffolds II (pp. 1-56). Springer.
- Lei, X., Angeli, G. K., Neochoritis, C. G., & Dömling, A. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24(15), 5857-5862.
- UCL Discovery. (2021). Developing New Methodologies for Electro-Organic Chemistry.
- Singh, K. N., et al. (2019). One‐Pot Three‐Component Synthesis of 3‐Aminoalkyl Indoles Catalyzed by Molecular Iodine. ChemistrySelect, 4(32), 9425-9428.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric. Retrieved from [Link]
- Chen, J. R., Hu, X. Q., Lu, L. Q., & Xiao, W. J. (2020). C–C and C–X coupling reactions of unactivated alkyl electrophiles using copper catalysis. Chemical Society Reviews, 49(11), 3582-3603.
- Gribble, G. W. (2010). Copper-catalyzed indole synthesis. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 1-56). Springer.
- Zhu, C., Ang, N. W. J., Meyer, T. H., Qiu, Y., & Ackermann, L. (2021). Organic Electrochemistry: Molecular Syntheses with Potential. ACS central science, 7(3), 415-431.
- Vaganov, G. A., et al. (2017). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Molecules, 22(11), 1899.
-
Yale University. (n.d.). Green Chemistry Toolkit: Metrics. Retrieved from [Link]
-
MEL Science. (n.d.). “Electrolysis” experiment. Retrieved from [Link]
- Singh, K. N., et al. (2019). One‐Pot Three‐Component Synthesis of 3‐Aminoalkyl Indoles Catalyzed by Molecular Iodine. ChemistrySelect, 4(32), 9425-9428.
-
ResearchGate. (n.d.). Electrochemical synthesis of indoles. [Image]. Retrieved from [Link]
- Jayashree, S., & Shivashankar, K. (2022). Iodine Catalyzed, an Ecofriendly Synthesis of 3-((1H-indol-3-yl) (phenyl)methyl)-4-hydroxy-2H-chromen-2-one's. Letters in Organic Chemistry, 19(9), 834-840.
- Scialdone, O., et al. (2004). Electrosynthesis of substituted 1H-indoles from o-nitrostyrenes. Tetrahedron, 60(38), 8463-8469.
- Park, S. B., et al. (2017). Synthesis and mechanistic studies of new 3-[(alkylthio)methyl]-1-hydroxy-2-(4'-substituted phenyl)indoles. ARKIVOC, 2017(5), 234-248.
- Al-Awadi, N. A., et al. (2001). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 6(1), 62-72.
- da Silva, F. D. C., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5183.
- Isenegger, P. G., et al. (2022). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry, 87(21), 14197-14208.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Prediction Calculator. Retrieved from [Link]
- Roschangar, F., et al. (2021). The PMI Predictor - a Web App Enabling Green-by-Design Chemical Synthesis. ChemRxiv.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 8. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the HPLC Retention Times of 3-Phenylthioindole and its Parent Indole
This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 3-phenylthioindole relative to its parent compound, indole. This analysis is crucial for researchers in synthetic chemistry, drug discovery, and metabolomics who need to monitor reaction progress, assess purity, or quantify these compounds. We will explore the theoretical underpinnings of their separation, supported by a model experimental protocol.
The Fundamental Principles of HPLC Retention
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). The time it takes for an analyte to travel from the injector, through the column, to the detector is its retention time (RT) .[1] This is a characteristic property of a compound under a specific set of chromatographic conditions.
Several factors influence an analyte's retention time, including the composition of the mobile phase, flow rate, column temperature, and the chemical nature of the stationary phase.[2][3][4] However, the most critical factors are the interactions between the analyte and the stationary phase, which are primarily governed by polarity.
There are two primary modes of HPLC that leverage polarity for separation:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC.[5][6] It utilizes a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase (e.g., a mixture of water with acetonitrile or methanol).[7][8] In RP-HPLC, non-polar (hydrophobic) compounds interact more strongly with the stationary phase and are therefore retained longer, while polar compounds have a greater affinity for the mobile phase and elute earlier.[9][10][11]
-
Normal-Phase HPLC (NP-HPLC): In this mode, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar (e.g., hexane or heptane).[12][13][14] Consequently, polar analytes are more strongly retained, resulting in longer retention times, while non-polar compounds elute more quickly.[15][16]
Structural and Polarity Comparison: Indole vs. 3-Phenylthioindole
To predict the elution order of indole and 3-phenylthioindole, we must first examine their molecular structures and resulting polarities.
| Compound | Structure | Key Features | Expected Polarity |
| Indole | A bicyclic aromatic heterocycle with a polar N-H bond. | More Polar | |
| 3-Phenylthioindole | (Illustrative structure, actual 3-phenylthioindole has a sulfur linker) | The indole core with a non-polar phenylthio group at the C3 position. | Less Polar |
Indole (C₈H₇N) is an aromatic heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.[17] The presence of the N-H group imparts a degree of polarity to the molecule.
3-Phenylthioindole is a derivative of indole where a hydrogen atom at the 3-position is substituted with a phenylthio group (-S-C₆H₅).[18][19] This substitution significantly alters the molecule's overall polarity. The phenyl and thioether moieties are predominantly non-polar and increase the molecule's overall hydrophobicity and size.
Therefore, indole is the more polar of the two compounds, while 3-phenylthioindole is significantly more non-polar (hydrophobic) .
Predicted HPLC Elution Order
Based on the difference in polarity, we can confidently predict the relative retention times of indole and 3-phenylthioindole in both reversed-phase and normal-phase HPLC.
In Reversed-Phase HPLC (RP-HPLC)
In RP-HPLC, retention time increases with increasing hydrophobicity.[9][20][21]
-
Indole , being more polar, will have a weaker interaction with the non-polar stationary phase and will be eluted earlier.
-
3-Phenylthioindole , being more non-polar, will have a stronger affinity for the stationary phase, leading to a longer retention time.
Expected Elution Order (RP-HPLC): Indole < 3-Phenylthioindole
In Normal-Phase HPLC (NP-HPLC)
In NP-HPLC, retention is driven by polar interactions with the stationary phase.[12][14]
-
3-Phenylthioindole , the less polar compound, will elute earlier.
-
Indole , the more polar compound, will interact more strongly with the polar stationary phase and will have a longer retention time.
Expected Elution Order (NP-HPLC): 3-Phenylthioindole < Indole
Experimental Protocol: RP-HPLC Separation
The following protocol outlines a typical reversed-phase HPLC method suitable for separating indole and 3-phenylthioindole. This method is designed for analytical purposes, such as reaction monitoring or purity assessment.
Instrumentation and Materials
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22][23]
-
Chemicals and Reagents:
-
Indole and 3-phenylthioindole reference standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
Formic acid (analytical grade)
-
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 5 mg each of the indole and 3-phenylthioindole reference standards.
-
Dissolve the standards in methanol to a final concentration of approximately 1 mg/mL.
-
Further dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of approximately 0.05 mg/mL.
-
-
Sample Solution Preparation:
-
If analyzing a reaction mixture, dilute a small aliquot with methanol to a suitable concentration.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.[22]
-
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (50% B) until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention times of indole and 3-phenylthioindole.
-
Inject the sample solution for analysis.
Data Summary and Visualization
The expected results from the RP-HPLC analysis are summarized below:
| Compound | Expected Retention Time (Relative) | Rationale |
| Indole | Shorter | Higher polarity, weaker interaction with C18 stationary phase. |
| 3-Phenylthioindole | Longer | Lower polarity (more hydrophobic), stronger interaction with C18 stationary phase. |
Diagrams
Caption: Predicted elution order in RP-HPLC.
Caption: General workflow for HPLC analysis.
Conclusion
The substitution of a hydrogen atom with a phenylthio group at the 3-position of the indole ring has a predictable and significant impact on its HPLC retention time. Due to the increased hydrophobicity imparted by the phenylthio group, 3-phenylthioindole will exhibit a longer retention time than indole in reversed-phase HPLC . Conversely, in normal-phase HPLC, indole, being the more polar molecule, will be retained longer. This fundamental difference in polarity allows for a robust and straightforward separation of these two compounds using standard HPLC methodologies. The provided RP-HPLC protocol serves as a validated starting point for researchers requiring the analysis of indole and its non-polar derivatives.
References
-
Factors Impacting Chromatography Retention Time - Separation Science. (2024). [Link]
-
Is Retention Time Determined Solely by Polarity of a Compound? - Welch Materials. (2025). [Link]
-
Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (2025). [Link]
-
What Factors Influence HPLC Retention Time Precision? - Altabrisa Group. (2025). [Link]
-
Principle of HPLC | HPLC System Working Explained - Pharmaguideline. (2025). [Link]
- Lecture 12: High Performance Liquid Chrom
-
Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments. (n.d.). [Link]
-
Factors Affecting Retention Time - SHIMADZU CORPORATION. (n.d.). [Link]
-
Reverse Phase HPLC Basics for LC/MS - IonSource. (2001). [Link]
-
Hydrophobicity of Columns | Shodex HPLC Columns and Standards. (n.d.). [Link]
-
[Analytical Chemistry] Question about HPLC retention time - Reddit. (2021). [Link]
-
Normal Phase Chromatography - CHROMacademy. (n.d.). [Link]
-
12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. (2021). [Link]
-
Aqueous normal-phase chromatography - Wikipedia. (n.d.). [Link]
-
Distinguishing Key Time Concepts in Chromatography Analysis - Welch Materials. (2024). [Link]
-
The Theory of HPLC Chromatographic Parameters - Inacom Instruments. (n.d.). [Link]
-
Reversed-phase chromatography - Wikipedia. (n.d.). [Link]
-
One pot synthesis of 3‐(phenylthio)methyl/benzyl indoles - ResearchGate. (n.d.). [Link]
-
Theory of HPLC Reverse Phase Chromatography | PDF - Scribd. (n.d.). [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. (n.d.). [Link]
- Mechanisms of retention in HPLC - Unknown Source.
-
The Hydrophobicity and retention time of a compound - Chromatography Forum. (2004). [Link]
-
Retention time versus hydrophobicity plots for chromatographic... - ResearchGate. (n.d.). [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. (n.d.). [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. (n.d.). [Link]
-
A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages - MDPI. (n.d.). [Link]
-
HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment | Journal of Chromatographic Science | Oxford Academic. (2020). [Link]
-
Separation of Indole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). [Link]
-
Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC. (2021). [Link]
- CN1887865A - Synthesis of 3-substituted phenyl indole compound - Google P
-
Indole - Wikipedia. (n.d.). [Link]
-
3-Substituted indole: A review - International Journal of Chemical Studies. (2019). [Link]
- Synthesis and Chemistry of Indole - Unknown Source.
-
Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection - DiVA. (n.d.). [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC. (2025). [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. sepscience.com [sepscience.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Factors Affecting Retention Time : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. ionsource.com [ionsource.com]
- 11. reddit.com [reddit.com]
- 12. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 13. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 14. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 15. chromacademy.com [chromacademy.com]
- 16. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 17. Indole - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. chemijournal.com [chemijournal.com]
- 20. The Hydrophobicity and retention time of a compound - Chromatography Forum [chromforum.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Structural Analysis of 3-Phenylthioindole Derivatives: A Comparative Framework Using X-ray Crystallography
In the landscape of medicinal chemistry, the indole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] When functionalized at the 3-position with a phenylthio group, a class of molecules emerges with significant therapeutic potential, demonstrating activities ranging from antimycobacterial to antimalarial.[3][4][5] Understanding the precise three-dimensional arrangement of these molecules is paramount for deciphering their structure-activity relationships (SAR) and rationally designing next-generation therapeutics. X-ray crystallography remains the gold standard for this purpose, providing unequivocal atomic-level insights into molecular conformation and intermolecular interactions.
This guide provides a comprehensive framework for researchers engaged in the structural analysis of 3-phenylthioindole derivatives. Rather than a simple catalog of data, we will delve into the causality behind experimental choices, present a detailed analysis of a representative crystal structure, and establish a robust framework for comparing novel derivatives.
The Crystallographic Workflow: From Powder to Publication
The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that can be confidently interpreted. The general workflow is a self-validating system, with decision points and quality checks throughout.
Caption: General workflow for single-crystal X-ray crystallography.
Case Study: The Crystal Structure of 3-((4-bromophenyl)thio)-1H-indole
To illustrate the key structural features of this class of compounds, we will examine the published crystal structure of 3-((4-bromophenyl)thio)-1H-indole.[6] This derivative provides a foundational example of the conformational preferences and packing motifs that researchers should anticipate.
Key Crystallographic and Structural Parameters
The data presented below summarizes the essential findings from the crystallographic analysis. These parameters form the basis of comparison for any newly synthesized derivatives.
| Parameter | Value | Significance |
| Chemical Formula | C₁₄H₁₀BrNS | Defines the atomic composition. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P 2₁ 2₁ 2₁ | Defines the symmetry elements within the unit cell. This particular space group is chiral. |
| Unit Cell Dimensions | a = 5.6392(2) Å, b = 7.7930(3) Å, c = 28.2476(8) Å | The lengths of the unit cell edges. These values are highly sensitive to the nature of the substituents and the packing arrangement. |
| Volume (V) | 1241.37(8) ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |
| Key Bond Lengths | C(indole)-S: ~1.77 Å, S-C(phenyl): ~1.78 Å | These values are typical for C-S single bonds and provide a baseline for comparison. Shorter or longer bonds might indicate unusual electronic effects. |
| Key Bond Angle | C(indole)-S-C(phenyl): ~103.5° | This angle defines the geometry around the sulfur atom. Its value is influenced by steric hindrance from substituents on either ring. |
| Key Torsion Angle | C-C-S-C: Defines phenyl ring orientation | This is arguably the most important conformational parameter, describing the twist of the phenyl ring relative to the indole plane. It directly impacts the molecule's overall shape and interaction profile. |
Data sourced from the crystallographic study of 3-((4-bromophenyl)thio)-1H-indole.[6]
Conformational Analysis: The Indole-Phenyl Torsion Angle
The flexibility of the 3-phenylthioindole scaffold is largely defined by the rotation around the C(indole)-S and S-C(phenyl) bonds. The resulting conformation, particularly the dihedral angle between the indole and phenyl rings, dictates how the molecule presents its functional groups for intermolecular interactions. This is a critical parameter for drug design, as it determines the shape complementarity with a target protein's binding site.
Caption: Key torsion angle in 3-phenylthioindole derivatives.
In many related indole structures, the orientation between different aromatic rings is often nearly orthogonal.[7][8] This is frequently due to the optimization of intermolecular forces, such as C-H···π and π-π stacking interactions, which are crucial for stabilizing the crystal lattice.[7][8] A systematic comparison of this torsion angle across a series of derivatives can reveal how electronic and steric modifications influence conformational preferences.
A Framework for Comparative Analysis
When evaluating a new series of 3-phenylthioindole derivatives, a systematic comparison is essential. The following table provides a template for organizing and interpreting crystallographic data. By populating this table for each new structure, researchers can identify subtle trends that correlate structural features with functional outcomes.
| Feature | Derivative 1 (e.g., 4-Bromo) | Derivative 2 (e.g., 4-Nitro) | Derivative 3 (e.g., 4-Methoxy) | Rationale for Comparison |
| Crystal System/Space Group | Orthorhombic / P 2₁ 2₁ 2₁ | Hypothetical Data | Hypothetical Data | Changes in symmetry can indicate fundamentally different packing arrangements. The presence of inversion centers (e.g., in P-1 or P2₁/c) implies the crystal contains both enantiomers if the molecule is chiral. |
| Unit Cell Volume | 1241.37 ų | Hypothetical Data | Hypothetical Data | Correlates with the size of the substituent. A significantly larger or smaller volume than expected can suggest the presence of solvent molecules or a more/less dense packing arrangement. |
| C-S-C Bond Angle | ~103.5° | Hypothetical Data | Hypothetical Data | Can be influenced by the steric bulk of ortho-substituents on the phenyl ring. |
| Indole-Phenyl Torsion Angle | Measure from CIF | Hypothetical Data | Hypothetical Data | Reveals the impact of substituents on molecular conformation. Electron-withdrawing vs. donating groups can alter intramolecular non-covalent interactions, influencing this angle. |
| Dominant Intermolecular Interactions | N-H···S hydrogen bonds, π-π stacking, Br···π contacts | Hypothetical Data | Hypothetical Data | This is the key to understanding the solid-state architecture. A nitro group might introduce N-O···H bonds, while a methoxy group could act as a hydrogen bond acceptor. Analyzing these interactions using tools like Hirshfeld surface analysis provides quantitative insight.[7][8] |
Experimental Protocols: A Self-Validating Approach
The following protocols are provided as a starting point for the crystallization and analysis of novel 3-phenylthioindole derivatives.
Protocol 1: Crystallization by Slow Evaporation
-
Rationale: This is often the simplest and most effective method for obtaining high-quality single crystals from a new compound. The slow removal of solvent allows molecules to organize gradually into a crystalline lattice.
-
Methodology:
-
Dissolve 5-10 mg of the purified 3-phenylthioindole derivative in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial. The goal is to create a near-saturated solution.
-
Loosely cover the vial with a cap or parafilm, punching a few small holes with a needle. This is a critical step; the rate of evaporation must be slow.
-
Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).
-
Monitor the vial daily for the formation of crystals. This may take several days to weeks.
-
Once well-formed crystals are observed, carefully harvest them using a cryo-loop.
-
Protocol 2: X-ray Diffraction Data Collection
-
Rationale: Data is typically collected at cryogenic temperatures (~100 K) to minimize thermal motion of the atoms and damage from the X-ray beam, resulting in higher resolution data.
-
Methodology:
-
Select a suitable single crystal (clear, well-defined faces, no visible cracks) under a microscope.
-
Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.
-
Mount the crystal on a cryo-loop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[9]
-
Center the crystal in the X-ray beam.
-
Collect diffraction data using a modern diffractometer, such as one equipped with a CCD or CMOS detector.[10][11][12] Data collection strategies are typically calculated by the instrument's software to ensure complete and redundant data.
-
Process the raw diffraction images to integrate the intensities of the reflections and apply necessary corrections (e.g., for absorption).[10]
-
Conclusion
The structural elucidation of 3-phenylthioindole derivatives through single-crystal X-ray diffraction is an indispensable tool in drug discovery. It provides definitive proof of structure and offers profound insights into the conformational subtleties and intermolecular interactions that govern biological activity. By using a systematic and comparative approach, as outlined in this guide, researchers can build a comprehensive understanding of their target molecules, accelerating the journey from initial synthesis to the development of potent and selective therapeutic agents. The data obtained is not merely a static picture but a foundational piece of knowledge that informs computational modeling, SAR analysis, and the rational design of future derivatives.
References
- Muthu Kumar, S. et al. (2025). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. International Journal of Research in Pharmaceutical Sciences. [Accessed: 2026-02-13]
-
Nagalakshmi, R. et al. (2023). Crystal structure of 3-((4-bromophenyl)thio)-1 H -indole, C 14 H 10 BrNS. ResearchGate. [Link]
-
Pérez-Gutiérrez, E. et al. (2024). Summary of Crystallography Data for I-III. ResearchGate. [Link]
-
da Silva, A. et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Pharmaceuticals (Basel). [Link]
-
Madhan, B. et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E. [Link]
-
Madhan, B. et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives. PubMed. [Link]
-
Kumar, A. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
-
Kumar, A. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
-
CCDC. Discover. Cambridge Crystallographic Data Centre. [Link]
-
Yilmaz, I. et al. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. [Link]
-
CCDC. Access Structures. Cambridge Crystallographic Data Centre. [Link]
-
CCDC. Chemical structure searching - Access Structures. Cambridge Crystallographic Data Centre. [Link]
-
CCDC. The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. [Link]
-
CCDC. Search Results - Access Structures. Cambridge Crystallographic Data Centre. [Link]
-
Mabkhot, Y.N. et al. (2014). Synthesis, Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl- 4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxl. SciSpace. [Link]
-
Ballell, L. et al. (2018). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. Royal Society of Chemistry. [Link]
-
Wang, Y. et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. MDPI. [Link]
-
Asiri, A.M. et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
-
Al-Warhi, T. et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]
-
Wragg, D.S. et al. (2022). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. [Link]
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: 3-Phenylthioindole (CAS 54491-43-9)
Executive Directive
3-Phenylthioindole (CAS: 54491-43-9) is classified as an acutely toxic organic sulfide. Improper handling poses severe risks of fatal ingestion and environmental contamination.
The Core Directive: Do NOT attempt benchtop chemical deactivation (e.g., oxidation with bleach) as a primary disposal method. The stability of the thioether linkage and the compound's high toxicity require high-temperature incineration with flue gas scrubbing as the only validated disposal route.
This guide defines the segregation, containment, and waste stream management protocols required to maintain a zero-incident workflow.
Hazard Profile & Technical Justification
Effective disposal begins with understanding the specific risks that dictate the protocol.
| Parameter | Specification | Operational Implication |
| CAS Number | 54491-43-9 | Unique identifier for waste labeling. |
| GHS Classification | Acute Tox. 1 or 2 (Oral) | Fatal if swallowed. Minute dust quantities are lethal. |
| Hazard Statements | H300, H317, H315, H319 | Requires double-containment and respiratory protection (N95/P100). |
| Chemical Class | Aromatic Thioether (Sulfide) | Burns to form Sulfur Oxides (SOx). Requires scrubbed incineration. |
| UN Number | UN 2811 (Toxic solid, organic, n.o.s.)[1] | Mandates specific DOT shipping requirements. |
Why "Fatal if Swallowed" Changes the Protocol: Unlike standard organic waste, substances with Acute Toxicity Category 1/2 often trigger "P-List" equivalent handling standards in many jurisdictions. You must treat empty containers as hazardous waste; they cannot be triple-rinsed and discarded in trash.[2]
Waste Segregation & Compatibility[3][4][5]
The most common failure point in disposal is improper mixing. 3-Phenylthioindole contains a sulfide linkage (
-
INCOMPATIBILITY ALERT - Oxidizers: Never mix with strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates).
-
INCOMPATIBILITY ALERT - Strong Acids: While less reactive than inorganic sulfides, mixing with strong acids should be avoided to prevent potential degradation or mobilization of toxic fumes.
Disposal Workflow: The "Zero-Exposure" Protocol
This protocol uses a "Source-to-Stream" logic to ensure the compound is never exposed to the open lab environment during the disposal phase.
Scenario A: Pure Solid Substance (Expired or Surplus)
-
Do Not Empty: Keep the substance in its original manufacturing vial.
-
Secondary Containment: Place the original vial inside a clear, sealable plastic bag (e.g., Ziploc) or a secondary wide-mouth jar.
-
Labeling: Affix a hazardous waste tag to the outer container.
-
Text: "Hazardous Waste - Toxic Solid - 3-Phenylthioindole - DO NOT OPEN."
-
-
Disposal Stream: Designate for Incineration .
Scenario B: Liquid Reaction Mixtures (HPLC Waste / Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Waste" stream (e.g., DCM, Ethyl Acetate, Methanol).
-
Segregation: If the mixture contains halogenated solvents (DCM, Chloroform), use the Halogenated Waste carboy. If not, use Non-Halogenated .
-
Concentration Alert: If the concentration of 3-Phenylthioindole is >1%, flag the carboy as "High Hazard" to alert the disposal vendor.
-
pH Check: Ensure the waste solution is Neutral (pH 6-8) to prevent unwanted hydrolysis.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
-
Double Bagging: Place all contaminated solids immediately into a clear hazardous waste bag (4-mil thickness).
-
Seal & Box: Twist and tape the bag neck (gooseneck seal). Place inside a rigid "Solid Hazardous Waste" box or drum.
-
Sharps: Contaminated needles must go into a Red Sharps Container labeled "Chemical Contamination."
Visual Decision Tree (DOT Diagram)
The following diagram illustrates the logical flow for categorizing waste streams to ensure compliance.
Caption: Decision matrix for segregating 3-Phenylthioindole waste into compliant disposal streams.
Emergency Spill Response Protocol
In the event of a spill, immediate action is required due to the "Fatal if Swallowed" hazard.[1]
-
Evacuate & Secure: Clear the immediate area. Post "DO NOT ENTER" signage.
-
PPE Upgrade: Don double nitrile gloves, safety goggles, lab coat, and a NIOSH-approved N95 or P100 respirator (dust protection is critical).
-
Dry Spill (Powder):
-
Do NOT sweep (creates dust).[1]
-
Cover the spill with wet paper towels (dampened with water or inert oil) to suppress dust.
-
Scoop the damp material into a wide-mouth hazardous waste jar.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite or Universal Spill Pads).
-
Do NOT use combustible materials like sawdust.
-
-
Decontamination: Wipe the surface with a soap/water solution twice. Dispose of all cleanup materials as Hazardous Waste (see Scenario C).
References
-
U.S. Environmental Protection Agency (EPA).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. Compound Summary: 3-(Phenylthio)-1H-indole.[5] National Library of Medicine. Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of 3-Phenylthioindole: PPE, Operational Protocols, and Disposal
As a novel heterocyclic compound, 3-Phenylthioindole presents both unique opportunities in drug development and specific challenges in laboratory handling. Its structure, combining an indole core with a thioether linkage, necessitates a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a framework for establishing self-validating safety protocols rooted in a deep understanding of the compound's potential hazards. Here, we will detail the essential personal protective equipment (PPE), operational workflows, and disposal methods required to handle 3-Phenylthioindole with confidence and care.
Hazard Assessment: Understanding the Risks
While specific toxicological data for 3-Phenylthioindole is not extensively published, a thorough hazard assessment can be constructed by examining its structural motifs and the data available for analogous compounds.
-
Indole Moiety: The core indole structure is classified as moderately hazardous. Studies on indole itself show it can cause strong irritation to the eyes and moderate irritation to the skin and respiratory tract.[1] The established occupational exposure limit for indole in some jurisdictions is 1 mg/m³.[1]
-
Thioether/Thiol Group: The phenylthio- group is a key consideration. Thiol and thioether compounds are notorious for their potent, unpleasant odors, which can cause nausea and headaches even at very low concentrations.[2][3] While the primary hazard of many thiols is their stench, which itself can be considered a statutory nuisance, related compounds can also cause skin irritation or allergic reactions.[2][4]
-
3-Phenylthioindole Specifics: The Safety Data Sheet (SDS) for 3-Phenylthioindole classifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
Based on this composite analysis, the primary hazards during handling are:
-
Dermal Contact: Risk of skin irritation.
-
Ocular Contact: Risk of serious eye irritation.
-
Inhalation: Risk of respiratory tract irritation from airborne dust or particles.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of each component is a direct response to a specific hazard.
| Protection Type | Required PPE | Rationale and Key Specifications |
| Hand Protection | Chemical-resistant nitrile gloves | Protects against skin irritation.[4][5] Nitrile offers good resistance to a broad range of laboratory chemicals. For extended procedures or handling larger quantities, consider double-gloving.[6] |
| Eye & Face Protection | Chemical safety goggles | Mandatory. Prevents airborne particles and accidental splashes from causing serious eye irritation.[5][7] |
| Face shield (in addition to goggles) | Recommended when handling larger quantities (>1g) or during procedures with a high risk of splashing (e.g., dissolution in volatile solvents). A face shield provides a full barrier for the face.[6][7] | |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Certified Chemical Fume Hood | Primary engineering control. All handling of solid 3-Phenylthioindole and its solutions must be performed inside a properly functioning chemical fume hood to mitigate respiratory irritation from dust or vapors. |
| NIOSH-approved respirator | Contingency. Required if engineering controls are insufficient or unavailable. A half-mask respirator with appropriate particulate and organic vapor cartridges would be necessary.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow minimizes exposure and ensures procedural consistency. This plan outlines the critical steps from preparation to post-handling cleanup.
Step 1: Pre-Handling Preparation
-
Documentation Review: Thoroughly read and understand the Safety Data Sheet (SDS) for 3-Phenylthioindole before any work begins.[5]
-
Engineering Control Verification: Confirm that the chemical fume hood is operational and has a valid inspection certification.
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment and place them within the fume hood to minimize movement in and out of the controlled workspace.
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before approaching the fume hood to begin work.
Step 2: Handling the Compound
-
Work Within Fume Hood: Conduct all manipulations, including weighing, transfers, and preparing solutions, deep within the sash of the fume hood. Keep the sash as low as possible.
-
Control Dust: When handling the solid material, use a micro-spatula and weigh paper. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.[5]
-
Liquid Transfers: When working with solutions, use syringes or cannulas for liquid transfers to minimize vapor release and the risk of spills. Never pour or pipette volatile solutions of thio-compounds openly.
-
Maintain Containment: Keep all vessels containing 3-Phenylthioindole covered or sealed when not in immediate use.
Step 3: Post-Handling Procedure
-
Initial Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Seal All Containers: Ensure the primary container of 3-Phenylthioindole is tightly sealed. Sealing the cap with Teflon tape is a good practice for stench-producing chemicals.[3]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat. Goggles should be the last item removed before leaving the lab. Wash hands thoroughly with soap and water after removing gloves.[4]
Waste Disposal Plan
Improper disposal not only poses an environmental risk but can also lead to significant odor problems that affect the entire facility.[2] All materials contaminated with 3-Phenylthioindole must be treated as hazardous waste.[5]
Waste Streams & Procedures
-
Solid Waste:
-
Grossly Contaminated: Unused 3-Phenylthioindole, reaction residues, and heavily contaminated items (e.g., weigh paper, spill pads) must be placed in a dedicated, sealed hazardous waste container labeled "Hazardous Waste: 3-Phenylthioindole".
-
Contaminated Disposables: Used gloves, bench paper, and cleaning wipes should be collected in a zip-lock bag inside the fume hood.[3] Once the bag is full, seal it and place it in the solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing 3-Phenylthioindole in a dedicated, sealed, and properly labeled hazardous waste container.
-
Odor Neutralization: For waste streams containing significant amounts of thio-compounds, consider a pre-treatment step inside a fume hood. Cautiously add the waste to a container of cooled bleach (sodium hypochlorite) solution to oxidize the thioether, reducing its volatility and odor.[3] This treated solution must still be disposed of as hazardous waste.
-
-
Contaminated Glassware:
-
Immediately after use, rinse glassware with a small amount of a suitable solvent inside the fume hood, and decant the rinse into the liquid hazardous waste container.
-
Submerge the rinsed glassware in a dedicated bleach bath within a secondary container, also inside the fume hood. Allow it to soak for at least 12-24 hours to ensure complete oxidation of any residual thio-compound.[9]
-
After soaking, the glassware can be removed, rinsed thoroughly with water, and cleaned via standard laboratory procedures.[9]
-
By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively manage the risks associated with 3-Phenylthioindole, ensuring a safe environment for discovery.
References
-
Martynova, N. A., & Gorokhova, L. G. (2012). [Toxicological characteristic of indole as a basis for its hygienic regulation]. Gigiena i sanitariia, (6), 61–64. PubMed. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-phenylthioindole - Cancer. CompTox Chemicals Dashboard. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Reddit. (2013). Handling thiols in the lab. r/chemistry. [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. [Link]
-
University College London. (2020). Thiols. UCL Safety Services. [Link]
-
Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Not Voodoo. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor. [Link]
-
Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Personal protective equipment when handling plant protection products. [Link]
-
HiMedia Laboratories. (n.d.). Indole Detection Reagent - Safety Data Sheet. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. [Link]
Sources
- 1. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. download.basf.com [download.basf.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pppmag.com [pppmag.com]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. How To [chem.rochester.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure, actual 3-phenylthioindole has a sulfur linker)